Product packaging for 2,5-Dichloroisonicotinaldehyde(Cat. No.:CAS No. 102645-33-0)

2,5-Dichloroisonicotinaldehyde

Cat. No.: B042135
CAS No.: 102645-33-0
M. Wt: 176 g/mol
InChI Key: UIPSRNHDSBVXHY-UHFFFAOYSA-N
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Description

2,5-Dichloroisonicotinaldehyde is a versatile halogenated pyridine derivative that serves as a valuable synthetic intermediate and building block in medicinal chemistry and organic synthesis. The strategic placement of chlorine substituents and the formyl group on the pyridine ring creates a multifunctional scaffold prone to various chemical transformations, including nucleophilic substitution and condensation reactions. Key Research Applications & Value: Medicinal Chemistry & Drug Discovery: This compound is a key precursor for developing novel bioactive molecules. Its structure is particularly relevant in constructing heterocyclic hybrids for anticancer research. The aldehyde group allows for the synthesis of hydrazone, imine, and other conjugates that have shown promise in inducing apoptosis and inhibiting kinase activity in various cancer cell lines. Agrochemical Research: As a halogenated nicotinaldehyde, it functions as a core structure for developing new active ingredients for crop protection, leveraging its inherent bioactivity. Material Science: It acts as an organic precursor for synthesizing advanced materials, including dyes and ligands for metal-organic frameworks (MOFs), where its electron-withdrawing properties can tune electronic characteristics. The reactivity of this compound is defined by its functional groups: the electron-deficient pyridine ring undergoes halogen-selective reactions, while the aldehyde group participates in condensations and serves as an anchor point for constructing complex molecular architectures. This makes this compound a powerful tool for researchers designing new chemical entities. Please Note: This product is sold for research and development purposes only. It is strictly labeled as 'For Research Use Only' and is not intended for diagnostic, therapeutic, or any human or veterinary use. The buyer assumes all responsibility for determining the product's suitability and for confirming its identity and purity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3Cl2NO B042135 2,5-Dichloroisonicotinaldehyde CAS No. 102645-33-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichloropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO/c7-5-2-9-6(8)1-4(5)3-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIPSRNHDSBVXHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376644
Record name 2,5-Dichloropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102645-33-0
Record name 2,5-Dichloropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dichloroisonicotinaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known applications of 2,5-Dichloroisonicotinaldehyde (also known as 2,5-dichloro-4-pyridinecarboxaldehyde). This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to selective cannabinoid receptor 2 (CB2) agonists.

Core Chemical Properties

This compound is a halogenated pyridine derivative with the chemical formula C₆H₃Cl₂NO. Its structure features a pyridine ring substituted with two chlorine atoms at positions 2 and 5, and a formyl group at position 4.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₆H₃Cl₂NON/A
Molecular Weight 176.00 g/mol N/A
CAS Number 102645-33-0[1]
Appearance White to Off-White Solid[1]
Melting Point Not available
Reference Isomer (2,4-Dichloro-3-pyridinecarboxaldehyde)71 - 75 °C
Reference Isomer (3,5-Dichloro-4-pyridinecarboxaldehyde)76 - 80 °C[2]
Boiling Point Not available
Solubility Not available
Storage Temperature 2-8°C[1]

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not widely reported in the surveyed literature. Researchers are advised to perform their own spectroscopic analysis for full compound characterization.

Experimental Protocols

Synthesis of this compound

A documented synthesis of 2,5-dichloro-4-pyridinecarboxaldehyde is described as an intermediate step in the preparation of its oxime derivative. The following protocol is adapted from this synthesis.

Reaction Scheme:

G start 2,5-Dichloropyridine step1 Lithium Diisopropylamide (LDA) THF, < -70°C start->step1 Deprotonation intermediate Lithium 2,5-dichloro-4-pyridyl step1->intermediate step2 Dimethylformamide (DMF) -70°C to room temp. intermediate->step2 Formylation product This compound step2->product

Synthesis of this compound.

Materials:

  • 2,5-Dichloropyridine

  • n-Butyllithium (1.5 M in hexane)

  • Diisopropylamine

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethylformamide (DMF)

  • Concentrated Hydrochloric Acid (HCl)

  • 3 N Sodium Hydroxide (NaOH)

  • Ethyl ether

  • Saturated Sodium Chloride (NaCl) solution

Procedure:

  • Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF and cool to below -30°C. To this, add diisopropylamine followed by the dropwise addition of n-butyllithium. Stir the solution for 20 minutes while maintaining the temperature.

  • Lithiation of 2,5-Dichloropyridine: Cool the freshly prepared LDA solution to below -70°C. Slowly add a solution of 2,5-dichloropyridine in anhydrous THF, ensuring the temperature remains below -70°C. Stir the reaction mixture at this temperature for 30 minutes.

  • Formylation: To the reaction mixture, add a solution of anhydrous DMF in THF at a rate that maintains the temperature below -70°C. Stir for an additional 30 minutes at this temperature.

  • Work-up: Allow the reaction mixture to warm to room temperature. Pour the mixture into a beaker containing ice and concentrated HCl and stir for 15 minutes. Neutralize the acidic solution to a pH of approximately 6-7 with 3 N NaOH.

  • Extraction and Isolation: Separate the organic layer. Extract the aqueous layer with ethyl ether. Combine the organic layers, wash with a saturated NaCl solution, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Purification: Remove the solvent under reduced pressure to yield crude 2,5-dichloro-4-pyridinecarboxaldehyde. Further purification can be achieved by column chromatography on silica gel.

Reactivity and Applications in Drug Development

This compound is a valuable building block in medicinal chemistry due to its reactive aldehyde group and the two chlorine substituents on the pyridine ring, which can be selectively functionalized through various cross-coupling reactions.

Role as an Intermediate for Selective CB2 Agonists

A primary application of this compound is in the synthesis of 2-amino-5-aryl-pyridines, which have been identified as selective agonists for the cannabinoid receptor 2 (CB2).[1] The general synthetic workflow involves the transformation of the aldehyde and subsequent substitution of the chlorine atoms.

G start This compound step1 Reaction of aldehyde group (e.g., to oxime or imine) start->step1 intermediate1 Protected/Modified Pyridine Intermediate step1->intermediate1 step2 Cross-coupling reaction (e.g., Suzuki, Stille) at C-5 position intermediate1->step2 intermediate2 5-Aryl-2-chloro-4- (modified)pyridine step2->intermediate2 step3 Amination at C-2 position intermediate2->step3 product 2-Amino-5-aryl-pyridine (Selective CB2 Agonist) step3->product

Synthetic workflow for CB2 agonists.

Cannabinoid Receptor 2 (CB2) Signaling Pathway

Selective CB2 agonists are of significant interest in drug development for their potential therapeutic effects in inflammatory and neuropathic pain without the psychoactive effects associated with CB1 receptor activation.[3] CB2 receptors are G-protein coupled receptors (GPCRs) primarily expressed in immune cells.[4][5]

Upon activation by an agonist, the CB2 receptor initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase and the activation of the mitogen-activated protein kinase (MAPK) pathway.[4][6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB2_agonist CB2 Agonist CB2_receptor CB2 Receptor (GPCR) CB2_agonist->CB2_receptor Binds to G_protein Gi/o Protein CB2_receptor->G_protein Activates adenylyl_cyclase Adenylyl Cyclase G_protein->adenylyl_cyclase Inhibits MAPK_pathway MAPK/ERK Pathway G_protein->MAPK_pathway Activates cAMP cAMP adenylyl_cyclase->cAMP ATP ATP ATP->cAMP Converts PKA PKA cAMP->PKA Activates cellular_response Modulation of Immune Response (e.g., cytokine release) PKA->cellular_response MAPK_pathway->cellular_response

Simplified CB2 receptor signaling pathway.

Activation of the CB2 receptor by an agonist leads to the dissociation of the associated Gi/o protein. The α-subunit of the G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[4][7] The βγ-subunits can activate the MAPK/ERK pathway, which in turn modulates gene expression and cellular processes related to inflammation and cell migration.[4][8]

Conclusion

This compound is a valuable and reactive intermediate in synthetic organic and medicinal chemistry. Its primary documented application lies in the construction of selective CB2 receptor agonists, highlighting its potential in the development of novel therapeutics for inflammatory and pain-related disorders. While a comprehensive set of its physical and spectral properties is not yet publicly available, the provided synthetic protocol offers a clear pathway for its preparation. Further research into the reactivity and applications of this compound is warranted to fully explore its utility in drug discovery and materials science.

References

The Reactivity of 2,5-Dichloroisonicotinaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2,5-Dichloroisonicotinaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its pyridine core, substituted with two reactive chlorine atoms and an aldehyde functional group, offers a trifecta of opportunities for synthetic transformations. This guide provides a comprehensive overview of the reactivity of this compound, complete with experimental protocols, quantitative data, and mechanistic insights to empower researchers in their synthetic endeavors.

Core Reactivity Principles

The reactivity of this compound is governed by the interplay of its three key functional components: the electron-deficient pyridine ring, the two halogen substituents, and the electrophilic aldehyde. The nitrogen atom in the pyridine ring, along with the two chlorine atoms, withdraws electron density from the aromatic system, making it susceptible to nucleophilic attack. The chlorine atoms at the 2- and 5-positions are susceptible to displacement via nucleophilic aromatic substitution (SNAr) and serve as handles for palladium-catalyzed cross-coupling reactions. The aldehyde group at the 4-position readily undergoes a variety of classical carbonyl reactions.

Reactions at the Aldehyde Group

The aldehyde functionality of this compound is a versatile reaction center, participating in a range of transformations to introduce new carbon-carbon and carbon-heteroatom bonds.

Reduction to Alcohol

The aldehyde can be selectively reduced to the corresponding primary alcohol, 2,5-dichloro-4-(hydroxymethyl)pyridine, using mild reducing agents such as sodium borohydride (NaBH₄). This transformation is typically high-yielding and serves as a common step in the synthesis of more complex derivatives.

Experimental Protocol: Reduction of this compound

To a solution of this compound (1.0 eq) in a suitable solvent such as methanol or ethanol, sodium borohydride (1.1-1.5 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

ReactantReagentSolventTemperatureTimeYield
This compoundNaBH₄Methanol0 °C to RT1-2 h>90%

G This compound This compound Sodium_Borohydride NaBH₄, MeOH Alcohol_Product 2,5-Dichloro-4-(hydroxymethyl)pyridine This compound->Alcohol_Product

Olefination Reactions

Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene.[1][2] Reaction with a phosphorus ylide, generated from a phosphonium salt and a strong base, yields the corresponding vinyl derivative. The stereoselectivity of the reaction depends on the nature of the ylide.[3]

Experimental Protocol: Wittig Reaction

A phosphonium salt is suspended in an anhydrous solvent like THF and deprotonated with a strong base such as n-butyllithium at low temperature to form the ylide. This compound is then added, and the reaction is allowed to warm to room temperature.

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound in the presence of a basic catalyst.[4][5] This reaction is a powerful tool for the synthesis of α,β-unsaturated systems.

Experimental Protocol: Knoevenagel Condensation

This compound and an active methylene compound (e.g., malononitrile, diethyl malonate) are dissolved in a suitable solvent, and a catalytic amount of a base like piperidine or triethylamine is added. The mixture is heated to drive the condensation.[5]

AldehydeActive Methylene CompoundBaseSolventProduct
This compoundMalononitrilePiperidineEthanol(E/Z)-2-(2,5-dichloropyridin-4-yl)methylene)malononitrile
This compoundDiethyl malonateTriethylamineTolueneDiethyl 2-((2,5-dichloropyridin-4-yl)methylene)malonate

G cluster_wittig Wittig Reaction cluster_knoevenagel Knoevenagel Condensation Aldehyde_W 2,5-Dichloro- isonicotinaldehyde Alkene Alkene Derivative Aldehyde_W->Alkene + Ylide Phosphorus Ylide (Ph₃P=CHR) Aldehyde_K 2,5-Dichloro- isonicotinaldehyde Unsaturated_Product α,β-Unsaturated Product Aldehyde_K->Unsaturated_Product + Active_Methylene Active Methylene Compound (CH₂Z¹Z²)

Reactions at the Chlorine Substituents

The chloro-substituents at positions 2 and 5 are key to the synthetic utility of this compound, enabling a wide range of functionalization through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions offer a powerful platform for the formation of new carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle involves oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation and reductive elimination.

G Pd0 Pd(0)Lₙ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L)ₙ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R-M PdII_R Ar-Pd(II)-R(L)ₙ Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-R RedElim->Product

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with a boronic acid or ester to form a biaryl linkage.[6] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields.[7]

Experimental Protocol: Suzuki-Miyaura Coupling

In a reaction vessel, this compound (1.0 eq), a boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃) are combined in a suitable solvent system (e.g., dioxane/water, toluene/water). The mixture is degassed and heated under an inert atmosphere until the reaction is complete.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl chloride and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[8][9]

Experimental Protocol: Sonogashira Coupling

To a degassed solution of this compound (1.0 eq), a terminal alkyne (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) salt (e.g., CuI) in a suitable solvent (e.g., THF, DMF), a base (e.g., triethylamine, diisopropylamine) is added. The reaction is stirred at room temperature or with gentle heating.[10]

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of C-N bonds by coupling the aryl chloride with a primary or secondary amine.[11][12] The choice of a bulky electron-rich phosphine ligand is often critical for high efficiency.[13]

Experimental Protocol: Buchwald-Hartwig Amination

A mixture of this compound (1.0 eq), an amine (1.1-1.3 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, BINAP), and a strong base (e.g., NaOt-Bu, K₃PO₄) is heated in an anhydrous, deoxygenated solvent such as toluene or dioxane.[3]

Coupling ReactionCoupling PartnerCatalyst/LigandBaseProduct
Suzuki-Miyaura Arylboronic acidPd(PPh₃)₄K₂CO₃Aryl-substituted isonicotinaldehyde
Sonogashira Terminal alkynePd(PPh₃)₂Cl₂/CuIEt₃NAlkynyl-substituted isonicotinaldehyde
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃/XantphosNaOt-BuAmino-substituted isonicotinaldehyde

Applications in Drug Discovery and Development

The diverse reactivity of this compound makes it a valuable scaffold for the synthesis of biologically active molecules. Its derivatives have been explored as potential therapeutic agents, particularly as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[14]

The ability to functionalize the this compound core at three distinct positions allows for the generation of large and diverse chemical libraries for high-throughput screening. For instance, the aldehyde can be converted into a hinge-binding motif, while the chloro-positions can be elaborated with various substituents to explore the solvent-exposed regions of a kinase active site, thereby optimizing potency and selectivity.

G Start 2,5-Dichloro- isonicotinaldehyde Library Diverse Chemical Library (via Cross-Coupling, etc.) Start->Library Screening High-Throughput Screening (e.g., Kinase Assays) Library->Screening Hit Hit Compound Identification Screening->Hit Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Conclusion

This compound is a highly versatile and reactive building block with significant potential in synthetic and medicinal chemistry. The strategic manipulation of its aldehyde and chloro-substituents through a variety of well-established and robust reactions provides access to a vast chemical space of novel compounds. This guide has outlined the core reactivity principles and provided key experimental frameworks to facilitate the use of this valuable molecule in the design and synthesis of next-generation functional molecules and therapeutic agents.

References

Spectroscopic Data of 2,5-Dichloroisonicotinaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2,5-dichloroisonicotinaldehyde (also known as 2,5-dichloropyridine-4-carboxaldehyde). Due to the limited availability of experimentally verified public data for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its structural components and established spectroscopic principles. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering a detailed spectroscopic profile, standardized experimental protocols, and visual workflows to aid in the identification and characterization of this compound.

Introduction

This compound is a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science. As with any synthesized compound, thorough structural elucidation is critical. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the molecular structure. This guide presents a predicted spectroscopic dataset for this compound to assist in its characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on known data for 2,5-dichloropyridine, isonicotinaldehyde, and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (δ, ppm) Multiplicity Assignment Chemical Shift (δ, ppm)
~10.1sH-7 (Aldehyde)~192
~8.7sH-6~152
~7.8sH-3~149
~145
~138
~122

Predicted in CDCl₃ at 400 MHz for ¹H and 100 MHz for ¹³C.

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Mode
~3050WeakAromatic C-H Stretch
~2850, ~2750WeakAldehyde C-H Stretch (Fermi doublet)
~1710StrongAldehyde C=O Stretch
~1580, ~1470Medium-StrongAromatic C=C and C=N Stretch
~1100MediumC-Cl Stretch
~850StrongC-H Out-of-plane Bend
Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

m/z (Predicted) Relative Abundance Assignment
175High[M]⁺ (with ³⁵Cl, ³⁵Cl)
177Medium[M+2]⁺ (with ³⁵Cl, ³⁷Cl)
179Low[M+4]⁺ (with ³⁷Cl, ³⁷Cl)
174Medium[M-H]⁺
146Medium[M-CHO]⁺
111High[M-CHO-Cl]⁺

Predicted for Electron Ionization (EI) source.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shifts using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum.

IR Spectroscopy
  • Sample Preparation (ATR):

    • Place a small, clean, and dry amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Collect a background spectrum of the empty ATR crystal.

  • Data Acquisition:

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Label the significant peaks.

Mass Spectrometry
  • Sample Preparation:

    • For Electron Ionization (EI), prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

  • Instrument Setup:

    • Use a mass spectrometer equipped with an EI source and a mass analyzer (e.g., quadrupole or time-of-flight).

    • Calibrate the instrument using a known standard.

  • Data Acquisition:

    • Introduce the sample into the ion source (e.g., via direct infusion or a GC inlet).

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the molecular ion peak and its isotopic pattern.

    • Analyze the fragmentation pattern to deduce the structure of the fragment ions.

Visualization of Workflows and Relationships

The following diagrams illustrate the logical flow of spectroscopic analysis for structural confirmation.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Confirmation Structural Confirmation of This compound NMR->Confirmation IR->Confirmation MS->Confirmation

Figure 1: Overall workflow from synthesis to structural confirmation.

Data_Interpretation_Logic cluster_data Spectroscopic Data cluster_info Structural Information cluster_conclusion Conclusion NMR_Data NMR Data (Chemical Shifts, Splitting) Connectivity Atom Connectivity and Chemical Environment NMR_Data->Connectivity IR_Data IR Data (Vibrational Frequencies) Functional_Groups Presence of Functional Groups (C=O, C-Cl) IR_Data->Functional_Groups MS_Data MS Data (Molecular Ion, Fragmentation) Molecular_Formula Molecular Weight and Elemental Composition MS_Data->Molecular_Formula Structure_Confirmed Confirmed Structure of this compound Connectivity->Structure_Confirmed Functional_Groups->Structure_Confirmed Molecular_Formula->Structure_Confirmed

Figure 2: Logical relationship between spectroscopic data and structural confirmation.

A Technical Guide to 2,5-Dichloroisonicotinaldehyde: Synthesis, Properties, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of 2,5-dichloroisonicotinaldehyde, a key chemical intermediate in pharmaceutical synthesis. This document details its chemical and physical properties, provides a step-by-step experimental protocol for its synthesis, and explores its primary application in the development of selective cannabinoid receptor 2 (CB2) agonists. A detailed description of the CB2 receptor signaling pathway is also presented, contextualizing the therapeutic relevance of compounds derived from this aldehyde.

Introduction

This compound, also known as 2,5-dichloro-4-pyridinecarboxaldehyde, is a halogenated pyridine derivative that has garnered significant interest in medicinal chemistry. Its reactive aldehyde group and the presence of two chlorine atoms on the pyridine ring make it a versatile building block for the synthesis of a variety of heterocyclic compounds. Notably, it serves as a crucial precursor for the synthesis of 2-Amino-5-aryl-pyridines, a class of compounds that have shown promise as selective CB2 receptor agonists. The CB2 receptor is a key component of the endocannabinoid system and is primarily expressed in immune cells, making it an attractive target for therapeutic intervention in inflammatory and neurodegenerative diseases without the psychoactive effects associated with CB1 receptor modulation.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

PropertyValue
CAS Number 102645-33-0
Molecular Formula C₆H₃Cl₂NO
Molecular Weight 176.00 g/mol
Appearance White to Off-White Solid
Melting Point 73-74 °C
Boiling Point 256.3 °C at 760 mmHg
Density 1.488 g/cm³
Flash Point 108.8 °C
Refractive Index 1.608
Vapor Pressure 0.0155 mmHg at 25°C
Storage Temperature 2-8°C (Refrigerator)

Experimental Protocols

Synthesis of this compound

This protocol details the synthesis of this compound from 2,5-dichloropyridine and N,N-dimethylformamide (DMF) via a Vilsmeier-Haack type reaction.

Materials:

  • 2,5-Dichloropyridine

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Di-isopropylamine

  • n-Butyllithium (1.5 M in hexane)

  • Tetrahydrofuran (THF)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (3 N)

  • Ethyl ether

  • Saturated Sodium Chloride (NaCl) solution

  • Ice

Procedure:

  • Preparation of Lithium Di-isopropylamide (LDA) Solution: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add di-isopropylamine (14.2 g) and anhydrous THF (100 ml). Cool the solution to below -30°C in a dry ice/acetone bath. To this solution, add n-butyllithium (100 ml of 1.5 M solution in hexane) dropwise, maintaining the temperature below -30°C. Stir the resulting LDA solution for 20 minutes.

  • Lithiation of 2,5-Dichloropyridine: Cool the LDA solution to below -70°C. Add a solution of 2,5-dichloropyridine (20.8 g) in THF (56 ml) at a rate that maintains the temperature below -70°C. After the addition is complete, stir the reaction mixture at this temperature for an additional 30 minutes.

  • Formylation: Add a solution of DMF (13.2 g) in THF (30 ml) to the reaction mixture, again maintaining the temperature below -70°C. Stir for an additional 30 minutes at this temperature.

  • Work-up and Isolation: Allow the reaction mixture to warm to room temperature. Pour the mixture into a beaker containing ice (250 g) and concentrated HCl (45 ml) and stir for 15 minutes. Neutralize the acidic solution to a pH of 6-7 with 3 N NaOH solution. Separate the organic layer and extract the aqueous layer with ethyl ether. Combine the organic solutions, wash with saturated NaCl solution, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield crude 2,5-dichloro-4-pyridinecarboxaldehyde.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Synthesis of 2-Amino-5-aryl-pyridines from this compound

This protocol outlines a general procedure for the synthesis of 2-Amino-5-aryl-pyridines, which are selective CB2 agonists, using this compound as a starting material. This is a multi-step synthesis that typically involves a Suzuki coupling reaction to introduce the aryl group, followed by conversion of the aldehyde to an amine.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, Water)

  • Hydroxylamine hydrochloride

  • Reducing agent (e.g., H₂, Pd/C or NaBH₃CN)

Procedure:

  • Suzuki Coupling: In a reaction vessel, dissolve this compound (1 equivalent) and the desired arylboronic acid (1.1-1.5 equivalents) in a suitable solvent system (e.g., toluene/ethanol/water). Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equivalents) and a base (e.g., K₂CO₃, 2 equivalents). Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C until the starting material is consumed (monitored by TLC or LC-MS). Cool the reaction, dilute with an organic solvent, wash with water and brine, dry, and concentrate. Purify the resulting 2-chloro-5-aryl-isonicotinaldehyde by column chromatography.

  • Oximation: Dissolve the 2-chloro-5-aryl-isonicotinaldehyde in a suitable solvent like ethanol. Add hydroxylamine hydrochloride and a catalytic amount of acid (e.g., HCl). Heat the mixture to reflux for 1-2 hours. Cool the reaction and isolate the oxime product.

  • Reduction to Amine: The oxime can be reduced to the corresponding amine using various methods. For example, catalytic hydrogenation (H₂ gas with a Pd/C catalyst) or reduction with a chemical reducing agent like sodium cyanoborohydride (NaBH₃CN) can be employed to yield the final 2-Amino-5-aryl-pyridine product.

Signaling Pathways and Drug Discovery Applications

The CB2 Receptor Signaling Pathway

The primary therapeutic interest in this compound stems from its use in synthesizing selective CB2 receptor agonists. The CB2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events.[1] Understanding this pathway is crucial for drug development professionals aiming to design novel therapeutics targeting this receptor.

CB2_Signaling_Pathway cluster_cytoplasm Cytoplasm CB2_Agonist CB2 Agonist (e.g., 2-Amino-5-aryl-pyridine) CB2R CB2 Receptor CB2_Agonist->CB2R Binds and Activates G_protein Gi/o Protein CB2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway (ERK, p38) G_protein->MAPK cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cellular_Response Modulation of Immune Response (e.g., ↓ Cytokine Release) PKA->Cellular_Response MAPK->Cellular_Response

CB2 Receptor Signaling Cascade

Activation of the CB2 receptor by an agonist leads to the coupling and activation of inhibitory G-proteins (Gi/o).[1] This activation results in the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). Concurrently, the βγ subunits of the G-protein can activate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway. These signaling events ultimately modulate cellular responses, such as inhibiting the release of pro-inflammatory cytokines from immune cells.

Drug Discovery Workflow

The synthesis of novel CB2 agonists using this compound as a starting material follows a typical drug discovery workflow. This process involves the strategic design and synthesis of a library of compounds, followed by biological screening to identify potent and selective ligands.

Drug_Discovery_Workflow Start This compound (Starting Material) Synthesis Synthesis of 2-Amino-5-aryl-pyridine Library (e.g., via Suzuki Coupling) Start->Synthesis Screening Biological Screening (CB2 Receptor Binding Assays) Synthesis->Screening Hit_ID Hit Identification (Potent & Selective Compounds) Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Drug Discovery Workflow for CB2 Agonists

This workflow begins with the versatile starting material, this compound. A library of diverse 2-Amino-5-aryl-pyridine derivatives is then synthesized, typically employing cross-coupling reactions like the Suzuki coupling to introduce a variety of aryl substituents. These compounds are subsequently screened for their binding affinity and functional activity at the CB2 receptor. Potent and selective "hits" from this initial screening undergo further medicinal chemistry efforts in the lead optimization phase, where structure-activity relationships (SAR) are established to improve their pharmacological properties. Promising lead compounds then advance to preclinical development for further evaluation.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the field of drug discovery. Its straightforward synthesis and reactive functional groups make it an ideal starting material for the construction of complex heterocyclic molecules. The ability to utilize this compound in the synthesis of selective CB2 receptor agonists highlights its importance in the development of novel therapeutics for a range of inflammatory and neurodegenerative disorders. This technical guide provides researchers and drug development professionals with the essential information required to effectively utilize this compound in their research and development endeavors.

References

Physical and chemical properties of 2,5-Dichloroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,5-Dichloroisonicotinaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. This document consolidates available data on its identity, properties, synthesis, and reactivity. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly those working with cannabinoid receptor modulators.

Introduction

This compound, also known as 2,5-dichloro-4-pyridinecarboxaldehyde, is a halogenated pyridine derivative that has garnered significant interest in medicinal chemistry. Its structural features, particularly the presence of two chlorine atoms and an aldehyde functional group on the pyridine ring, make it a versatile building block for the synthesis of more complex molecules. Notably, it serves as a crucial precursor in the preparation of 2-Amino-5-aryl-pyridines, which have been identified as selective agonists for the cannabinoid receptor 2 (CB2).[1] The CB2 receptor is a key target in drug discovery for a range of therapeutic areas, including inflammatory diseases, pain, and neurodegenerative disorders.

Chemical and Physical Properties

A summary of the key identifiers and physicochemical properties of this compound is presented in the tables below.

Table 1: Compound Identification

IdentifierValue
Systematic Name 2,5-Dichloro-4-pyridinecarboxaldehyde
Synonym This compound
CAS Number 102645-33-0[1]
Molecular Formula C₆H₃Cl₂NO[2]
Molecular Weight 176.00 g/mol [2]
Appearance White to Off-White Solid[1]

Table 2: Physical Properties

PropertyValueNotes
Melting Point Not explicitly reported for the 2,5-dichloro isomer.For comparison, the melting point of the isomeric 2,4-dichloro-3-pyridinecarboxaldehyde is 71-75 °C.[2]
Boiling Point Data not available.-
Solubility Data not available.-
Storage 2-8°C, Refrigerator[1]-

Synthesis

A detailed experimental protocol for the synthesis of this compound has been described, starting from 2,5-dichloropyridine.

Experimental Protocol: Synthesis of 2,5-Dichloro-4-pyridinecarboxaldehyde[3]

Materials:

  • 2,5-Dichloropyridine

  • Lithium di-isopropylamide (LDA)

  • n-Butyllithium (in hexane)

  • Di-isopropylamine

  • Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Ethyl ether

  • Saturated Sodium Chloride (NaCl) solution

Procedure:

  • Preparation of LDA: A solution of lithium di-isopropylamide is prepared by adding 100 ml of 1.5 M n-butyllithium (in hexane) to 14.2 g of di-isopropylamine in 100 ml of THF at a temperature below -30°C.

  • Lithiation of 2,5-Dichloropyridine: After stirring the LDA solution for 20 minutes, it is cooled to below -70°C. A solution of 20.8 g of 2,5-dichloropyridine in 56 ml of THF is then added at a rate that maintains the temperature below -70°C. The reaction mixture is stirred at this temperature for an additional 30 minutes.

  • Formylation: A solution of 13.2 g of DMF in 30 ml of THF is added at the same temperature, and the mixture is stirred for another 30 minutes.

  • Work-up: The reaction mixture is allowed to warm to room temperature and then poured into a mixture of 250 g of ice and 45 ml of concentrated HCl. This is stirred for 15 minutes.

  • Neutralization and Extraction: The acidic solution is neutralized to a pH of approximately 6-7 with 3 N NaOH. The organic layer is separated, and the aqueous layer is extracted with ethyl ether.

  • Isolation: The combined organic solutions are washed with a saturated NaCl solution, dried, and evaporated to dryness to yield approximately 22 g of 2,5-dichloro-4-pyridinecarboxaldehyde.

Synthesis_Workflow cluster_LDA LDA Preparation cluster_Reaction Main Reaction cluster_Workup Work-up & Isolation nBuLi n-Butyllithium LDA Lithium di-isopropylamide (LDA) nBuLi->LDA Diisopropylamine Di-isopropylamine Diisopropylamine->LDA Lithiation Lithiation (< -70°C) LDA->Lithiation Dichloropyridine 2,5-Dichloropyridine Dichloropyridine->Lithiation Product_intermediate Intermediate Complex Lithiation->Product_intermediate DMF DMF Formylation Formylation (< -70°C) DMF->Formylation HCl_ice HCl / Ice Formylation->HCl_ice Product_intermediate->Formylation Neutralization Neutralization (NaOH) HCl_ice->Neutralization Extraction Extraction (Ethyl Ether) Neutralization->Extraction Final_Product This compound Extraction->Final_Product

Diagram 1: Synthesis workflow for this compound.

Spectral Data

Detailed experimental spectral data for this compound is not widely available in public databases. However, based on the known structure and typical spectral ranges for similar compounds, the following characteristics can be predicted.

Table 3: Predicted Spectral Data

TechniquePredicted Characteristics
¹H NMR Aromatic protons on the pyridine ring are expected in the range of 7.0-9.0 ppm. The aldehyde proton should appear as a singlet further downfield, typically between 9.5 and 10.5 ppm.
¹³C NMR The aldehyde carbonyl carbon is expected to have a chemical shift in the range of 190-200 ppm. Aromatic carbons will appear between 120-160 ppm.
IR Spectroscopy A strong carbonyl (C=O) stretching band is expected around 1700-1730 cm⁻¹. C-H stretching of the aldehyde group may be observed around 2720 and 2820 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present.
Mass Spectrometry The molecular ion peak (M+) would be expected at m/z 175 and 177 in an approximate 9:6:1 ratio due to the two chlorine isotopes. Fragmentation may involve the loss of the aldehyde group (-CHO) or chlorine atoms.

Reactivity and Chemical Properties

The chemical reactivity of this compound is primarily dictated by the aldehyde functional group and the two chlorine substituents on the electron-deficient pyridine ring.

  • Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can undergo a variety of reactions common to aldehydes, such as oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines, oximes, and hydrazones.

  • Chlorine Substituents: The chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), particularly at the position para to the ring nitrogen (C4), which is further activated by the electron-withdrawing aldehyde group. This reactivity is key to its utility as a synthetic intermediate.

Role in CB2 Agonist Synthesis

This compound is a pivotal intermediate in the synthesis of selective CB2 receptor agonists. The general synthetic strategy involves the reaction of the aldehyde with an appropriate amine to form an imine, followed by further synthetic modifications. The CB2 receptor is a G protein-coupled receptor, and its activation is implicated in modulating immune responses and inflammation.

CB2_Signaling_Pathway CB2_Agonist CB2 Agonist (derived from This compound) CB2_Receptor CB2 Receptor CB2_Agonist->CB2_Receptor binds & activates G_Protein Gi/o Protein CB2_Receptor->G_Protein activates AC Adenylate Cyclase G_Protein->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., ↓ Inflammation) PKA->Cellular_Response modulates

Diagram 2: Simplified CB2 receptor signaling pathway.

Safety and Handling

Conclusion

This compound is a valuable synthetic intermediate with significant applications in medicinal chemistry, particularly in the development of selective CB2 receptor agonists. This guide has summarized the available information on its physical and chemical properties, synthesis, and reactivity. Further research to fully characterize this compound, including the acquisition of detailed spectral data, would be beneficial for the scientific community.

References

An In-depth Technical Guide on the Structure and Bonding of 2,5-Dichloroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 2,5-dichloroisonicotinaldehyde, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental crystallographic and spectroscopic data for this specific compound, this guide leverages a detailed synthesis protocol and comparative analysis with structurally related molecules, alongside predicted spectroscopic values, to elucidate its key structural and electronic features. This document is intended to serve as a foundational resource for researchers working with this and similar chemical entities.

Introduction

This compound, also known as 2,5-dichloro-4-pyridinecarboxaldehyde, belongs to the class of substituted pyridines. The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals and functional materials. The introduction of chloro- and aldehyde substituents onto the pyridine core significantly modulates its electronic properties, reactivity, and potential for intermolecular interactions. Understanding the precise three-dimensional arrangement of atoms and the nature of the chemical bonds within this molecule is crucial for predicting its chemical behavior, designing synthetic routes to its derivatives, and understanding its interactions with biological targets.

This guide summarizes the known physicochemical properties, provides a detailed experimental protocol for its synthesis, and offers an in-depth discussion of its molecular structure and bonding, supported by data from analogous compounds and theoretical predictions.

Molecular Structure and Bonding

The molecular structure of this compound is characterized by a pyridine ring substituted at the 2- and 5-positions with chlorine atoms and at the 4-position with a formyl (aldehyde) group.

Geometric Parameters

The presence of two chlorine atoms and an aldehyde group is expected to introduce some distortions in the pyridine ring from perfect hexagonal symmetry. The C-Cl bonds will be longer than the C-H bonds, and the electron-withdrawing nature of these substituents will influence the bond lengths and angles within the pyridine ring.

Below is a table of predicted and comparative bond lengths and angles.

ParameterPredicted/Comparative ValueSource/Basis of Comparison
Bond Lengths (Å)
C2-Cl~1.74Typical C-Cl bond length in chloropyridines.
C5-Cl~1.74Typical C-Cl bond length in chloropyridines.
C4-C(aldehyde)~1.48Similar to the C-C bond between an aromatic ring and a carbonyl group.
C=O (aldehyde)~1.21Characteristic C=O bond length in aldehydes.
C-H (aldehyde)~1.10Typical C-H bond length in an aldehyde.
C-N (ring)~1.33-1.34Average C-N bond lengths in pyridine.
C-C (ring)~1.38-1.40Average C-C bond lengths in a substituted pyridine ring.
Bond Angles (°)
C3-C4-C5 (ring)~118-120Expected deviation from 120° due to substituents.
N1-C2-C3 (ring)~122-124Influenced by the adjacent chlorine atom.
C-C-H (aldehyde)~120Typical bond angle for an sp² hybridized carbon.
O=C-C (aldehyde)~120Typical bond angle for an sp² hybridized carbon.
Bonding and Electronic Effects

The bonding in this compound is a combination of sigma (σ) and pi (π) covalent bonds. The pyridine ring is an aromatic system with a delocalized π-electron cloud. The nitrogen atom in the ring is more electronegative than the carbon atoms, leading to a polarization of the ring and a net dipole moment.

The two chlorine atoms are strongly electronegative and exert a significant inductive electron-withdrawing effect (-I effect). They also possess lone pairs of electrons that can participate in resonance, exhibiting a weak +M (mesomeric) effect. However, for halogens, the inductive effect typically dominates.

The aldehyde group is also strongly electron-withdrawing, primarily through its -M effect (resonance withdrawal of π-electrons from the ring) and a -I effect. The presence of these three electron-withdrawing groups makes the pyridine ring electron-deficient. This has several important consequences:

  • Reactivity: The electron-deficient nature of the ring makes it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution, particularly at positions not occupied by chlorine.

  • Acidity of Ring Protons: The protons attached to the pyridine ring will be deshielded and appear at a higher chemical shift in ¹H NMR spectra.

  • Basicity of the Pyridine Nitrogen: The electron-withdrawing substituents will decrease the electron density on the nitrogen atom, making it less basic compared to pyridine itself.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₆H₃Cl₂NO[1]
Molecular Weight 176.00 g/mol [1]
Appearance White to Off-White Solid[1]
Storage 2-8°C, Refrigerator[1]

Spectroscopic Data (Predicted and Comparative)

Direct experimental spectroscopic data for this compound is scarce. The following data is predicted or based on the analysis of similar compounds.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring, and one signal for the aldehydic proton.

  • Aldehydic Proton (CHO): Expected to be a singlet in the range of δ 9.5-10.5 ppm. This downfield shift is characteristic of aldehyde protons.

  • Pyridine Ring Protons: Two singlets are expected in the aromatic region (δ 7.0-9.0 ppm). The exact chemical shifts will be influenced by the deshielding effects of the chlorine atoms and the aldehyde group.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information about the carbon framework.

  • Carbonyl Carbon (C=O): A signal is expected in the range of δ 185-200 ppm, which is typical for an aldehyde carbonyl carbon.

  • Pyridine Ring Carbons: Five distinct signals are expected for the five carbons of the pyridine ring. The carbons attached to the chlorine atoms (C2 and C5) and the carbon attached to the aldehyde group (C4) will have their chemical shifts significantly influenced by these substituents.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • C=O Stretch (Aldehyde): A strong absorption band is expected in the region of 1690-1715 cm⁻¹.

  • C-H Stretch (Aldehyde): A medium intensity band is expected around 2720 cm⁻¹ and another near 2820 cm⁻¹.

  • Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-Cl Stretches: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

Experimental Protocols: Synthesis of this compound

The following protocol describes a method for the synthesis of this compound, which is a crucial first step for many research applications.[2]

Materials and Reagents
  • Di-isopropylamine

  • n-Butyllithium (1.5 M in hexane)

  • Tetrahydrofuran (THF)

  • 2,5-Dichloropyridine

  • N,N-Dimethylformamide (DMF)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) (3 N solution)

  • Ethyl ether

  • Saturated Sodium Chloride (NaCl) solution

  • Ice

Procedure
  • Preparation of Lithium Di-isopropylamide (LDA): To a solution of 14.2 g of di-isopropylamine in 100 ml of THF, cooled to below -30°C, add 100 ml of 1.5 M n-butyllithium in hexane. Stir the resulting solution for 20 minutes.

  • Lithiation of 2,5-Dichloropyridine: Cool the LDA solution to below -70°C. Slowly add a solution of 20.8 g of 2,5-dichloropyridine in 56 ml of THF, ensuring the temperature is maintained below -70°C. Stir the reaction mixture at this temperature for an additional 30 minutes after the addition is complete.

  • Formylation: Add a solution of 13.2 g of DMF in 30 ml of THF to the reaction mixture at -70°C. Stir for an additional 30 minutes at this temperature.

  • Work-up: Allow the reaction mixture to warm to room temperature. Pour the mixture into a beaker containing 250 g of ice and 45 ml of concentrated HCl and stir for 15 minutes.

  • Neutralization and Extraction: Neutralize the acidic solution to a pH of approximately 6-7 with 3 N NaOH. Separate the organic layer. Extract the aqueous layer with ethyl ether.

  • Isolation: Combine the organic layers, wash with a saturated NaCl solution, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and evaporate the solvent under reduced pressure to yield approximately 22 g of 2,5-dichloro-4-pyridinecarboxaldehyde.

Experimental Workflow Diagram

SynthesisWorkflow cluster_LDA LDA Preparation cluster_Reaction Main Reaction cluster_Workup Work-up & Isolation diisopropylamine Di-isopropylamine in THF LDA LDA Solution diisopropylamine->LDA < -30°C nBuLi n-Butyllithium nBuLi->LDA lithiated_intermediate Lithiated Intermediate LDA->lithiated_intermediate < -70°C dichloropyridine 2,5-Dichloropyridine in THF dichloropyridine->lithiated_intermediate product_mixture Product Mixture lithiated_intermediate->product_mixture < -70°C DMF DMF in THF DMF->product_mixture quench Quench with HCl/Ice product_mixture->quench neutralize Neutralize with NaOH quench->neutralize extract Extract with Ethyl Ether neutralize->extract isolate Dry and Evaporate extract->isolate final_product This compound isolate->final_product

Synthesis workflow for this compound.

Logical Relationships in Structural Analysis

The structural and electronic properties of this compound are a direct consequence of the interplay between the pyridine core and its substituents.

StructurePropertyRelationship cluster_structure Molecular Structure cluster_properties Electronic & Chemical Properties pyridine Pyridine Ring electron_deficiency Electron-Deficient Ring pyridine->electron_deficiency cl_sub 2,5-Dichloro Substituents cl_sub->electron_deficiency -I > +M effect cho_sub 4-Aldehyde Substituent cho_sub->electron_deficiency -M, -I effects reactivity Altered Reactivity (Nucleophilic Substitution Favored) electron_deficiency->reactivity basicity Reduced Nitrogen Basicity electron_deficiency->basicity spectroscopy Characteristic Spectroscopic Signals electron_deficiency->spectroscopy

Relationship between structure and properties.

Conclusion

While a complete experimental dataset for this compound remains to be published, this technical guide provides a robust framework for understanding its structure and bonding. Through a detailed synthesis protocol and a comparative analysis with related molecules, we have outlined the key physicochemical and spectroscopic properties that can be expected for this compound. The electron-deficient nature of the pyridine ring, induced by the chloro and aldehyde substituents, is the dominant factor governing its chemical behavior. This guide serves as a valuable resource for researchers and professionals in drug development and materials science, facilitating further investigation and application of this versatile chemical scaffold.

References

An In-Depth Technical Guide to 2,5-Dichloroisonicotinaldehyde: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dichloroisonicotinaldehyde, a halogenated pyridine derivative, serves as a crucial intermediate in the synthesis of a variety of organic compounds, most notably in the development of selective cannabinoid receptor 2 (CB2) agonists. This technical guide provides a comprehensive overview of its discovery, detailed experimental protocols for its synthesis, and its applications in medicinal chemistry. Quantitative data is presented in structured tables, and key chemical transformations are visualized using Graphviz diagrams to facilitate a deeper understanding of its chemical significance.

Introduction

This compound, also known by its IUPAC name 2,5-dichloro-4-pyridinecarboxaldehyde, is a key building block in synthetic organic chemistry. Its structure, featuring a pyridine ring substituted with two chlorine atoms and an aldehyde group, offers multiple reaction sites for the construction of more complex molecules. The electron-withdrawing nature of the chlorine atoms and the pyridine nitrogen enhances the reactivity of the aldehyde group and influences the regioselectivity of further substitution reactions on the pyridine ring. This reactivity profile has made it a valuable precursor in the synthesis of pharmacologically active compounds.

Discovery and History

The precise first synthesis of this compound is not prominently documented in readily available historical chemical literature. However, its existence as a stable chemical intermediate is implicitly established through patents detailing the synthesis of its derivatives. A key piece of evidence comes from a 1985 patent for the preparation of 2,5-dichloro-4-pyridinecarboxaldehyde oxime. This patent outlines the synthesis of the oxime from the aldehyde, indicating that this compound was a known and accessible compound at that time. The development of synthetic routes to various substituted pyridines throughout the mid-20th century laid the groundwork for the eventual synthesis of this specific aldehyde.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
IUPAC Name 2,5-dichloro-4-pyridinecarboxaldehyde
Synonyms This compound
CAS Number 102645-33-0
Molecular Formula C₆H₃Cl₂NO
Molecular Weight 176.00 g/mol
Appearance White to Off-White Solid
Storage 2-8°C Refrigerator

Synthesis of this compound

The primary synthetic route to this compound involves the formylation of 2,5-dichloropyridine. The following is a detailed experimental protocol based on established methods.

Experimental Protocol: Synthesis from 2,5-Dichloropyridine

This protocol describes the synthesis via a lithium-halogen exchange followed by formylation.

Materials:

  • 2,5-Dichloropyridine

  • Diisopropylamine

  • n-Butyllithium (in hexane)

  • Tetrahydrofuran (THF), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (3N)

  • Ethyl ether

  • Saturated sodium chloride solution

  • Ice

Procedure:

  • Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (100 ml). Cool the flask to below -30°C in a dry ice/acetone bath. To this, add diisopropylamine (14.2 g, 0.14 mol). Slowly add 1.5 M n-butyllithium in hexane (100 ml, 0.15 mol) while maintaining the temperature below -30°C. Stir the resulting solution for 20 minutes.

  • Lithiation of 2,5-Dichloropyridine: Cool the LDA solution to below -70°C. Prepare a solution of 2,5-dichloropyridine (20.8 g, 0.14 mol) in anhydrous THF (56 ml). Add this solution to the LDA solution at a rate that maintains the temperature below -70°C. Stir the reaction mixture at this temperature for 30 minutes.

  • Formylation: Prepare a solution of N,N-dimethylformamide (13.2 g, 0.18 mol) in anhydrous THF (30 ml). Add this solution to the reaction mixture while maintaining the temperature below -70°C. Stir for an additional 30 minutes at this temperature.

  • Work-up and Isolation: Allow the reaction mixture to warm to room temperature. Pour the mixture into a beaker containing ice (250 g) and concentrated hydrochloric acid (45 ml). Stir for 15 minutes. Neutralize the acidic solution to a pH of 6-7 with 3N sodium hydroxide.

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer with ethyl ether. Combine the organic layers, wash with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to yield 2,5-dichloro-4-pyridinecarboxaldehyde.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_LDA LDA Preparation cluster_Reaction Main Reaction cluster_Workup Work-up & Isolation Diisopropylamine Diisopropylamine LDA LDA Diisopropylamine->LDA n-BuLi, THF < -30°C Lithiated_Intermediate Lithiated 2,5-Dichloropyridine LDA->Lithiated_Intermediate < -70°C Dichloropyridine 2,5-Dichloropyridine Product_Formation Reaction Mixture Lithiated_Intermediate->Product_Formation DMF DMF DMF->Product_Formation < -70°C Quenching Quenching Product_Formation->Quenching H₂O, HCl Neutralization Neutralization Quenching->Neutralization NaOH Extraction Extraction Neutralization->Extraction Ethyl Ether Final_Product This compound Extraction->Final_Product Drying, Evaporation

Caption: Workflow for the synthesis of this compound.

Applications in Medicinal Chemistry

This compound is a valuable intermediate in the synthesis of pharmaceutical compounds.[1] Its primary documented application is in the preparation of selective cannabinoid receptor 2 (CB2) agonists.[1]

Synthesis of Selective CB2 Agonists

CB2 receptors are primarily found in the immune system and are involved in modulating inflammation and pain. Selective CB2 agonists are therefore of significant interest for the development of therapeutics that avoid the psychoactive side effects associated with CB1 receptor activation. This compound serves as a key starting material for the synthesis of 2-Amino-5-aryl-pyridines, a class of compounds that have shown promise as selective CB2 agonists.[1]

Signaling Pathway of CB2 Receptor Agonists

CB2_Signaling CB2_Agonist CB2 Agonist (e.g., 2-Amino-5-aryl-pyridine) CB2_Receptor CB2 Receptor CB2_Agonist->CB2_Receptor Binds to G_Protein Gi/o Protein CB2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Anti-inflammatory effects) PKA->Cellular_Response Phosphorylates targets leading to

References

Potential Research Areas for 2,5-Dichloroisonicotinaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloroisonicotinaldehyde is a halogenated pyridine derivative with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the presence of two chlorine atoms and a reactive aldehyde group on the pyridine scaffold, make it an attractive starting material for the synthesis of a diverse range of novel compounds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential research applications of this compound, with a focus on empowering researchers to explore its utility in drug discovery and the development of advanced materials.

The pyridine ring is a common motif in many biologically active compounds, and the introduction of halogen substituents can significantly modulate their physicochemical and pharmacological properties. The chlorine atoms in this compound can serve as handles for various cross-coupling reactions, while the aldehyde functionality allows for a wide array of chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems. A primary area of interest for this compound is its use as a key intermediate in the synthesis of selective cannabinoid receptor 2 (CB2) agonists, which are promising therapeutic agents for a variety of inflammatory and neurodegenerative diseases.[1]

This guide aims to be a foundational resource, providing detailed experimental protocols, collated data, and conceptual frameworks to stimulate further investigation into this promising chemical entity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These data are essential for planning and executing synthetic transformations and for the characterization of its derivatives.

PropertyValueReference
CAS Number 102645-33-0[1]
Molecular Formula C₆H₃Cl₂NO[1]
Molecular Weight 176.00 g/mol [1]
Appearance Off-white to yellow solid (predicted)General knowledge
Density 1.488 g/cm³ (predicted)-
Boiling Point Not available-
Melting Point Not available-
Solubility Soluble in common organic solvents like THF, DCM, DMFGeneral knowledge

Synthesis of this compound

Experimental Protocol: Vilsmeier-Haack Formylation of 2,5-Dichloropyridine

Materials:

  • 2,5-Dichloropyridine

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (DCE) or other suitable anhydrous solvent

  • Sodium acetate

  • Deionized water

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF, 1.5 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C. Stir the mixture at room temperature for 30 minutes to allow for the formation of the Vilsmeier reagent, (chloromethylene)dimethyliminium chloride.

  • Formylation: Dissolve 2,5-dichloropyridine (1.0 equivalent) in an anhydrous solvent such as 1,2-dichloroethane (DCE). Cool the solution of the Vilsmeier reagent to 0 °C and add the solution of 2,5-dichloropyridine dropwise.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate. Stir for 30 minutes.

  • Extraction: Extract the aqueous layer with diethyl ether or another suitable organic solvent (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification 2,5-Dichloropyridine 2,5-Dichloropyridine Formylation Formylation (0 °C to 80 °C) 2,5-Dichloropyridine->Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent Formation (0 °C) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Vilsmeier_Reagent->Formylation Electrophilic attack Quenching Quenching (aq. NaOAc) Formylation->Quenching Extraction Extraction (EtOAc/H₂O) Quenching->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Figure 1: Synthetic workflow for this compound.

Potential Research Areas and Applications

The unique structural features of this compound open up numerous avenues for research and development, particularly in the field of medicinal chemistry.

Synthesis of Cannabinoid Receptor 2 (CB2) Agonists

A significant application of this compound is its use as a precursor for the synthesis of selective CB2 receptor agonists.[1] The CB2 receptor is primarily expressed in the immune system and its activation is associated with anti-inflammatory and immunomodulatory effects, without the psychoactive side effects mediated by the CB1 receptor.[3][8] This makes CB2 agonists attractive therapeutic targets for a range of conditions including chronic pain, inflammation, and neurodegenerative diseases.

The aldehyde group can be converted to an amine via reductive amination, which can then be further functionalized. One of the chlorine atoms, likely the one at the 2-position due to its higher reactivity in nucleophilic aromatic substitution, can be displaced by various nucleophiles to introduce diversity.

CB2_Signaling_Pathway CB2_Agonist CB2 Agonist (e.g., derivative of This compound) CB2_Receptor CB2 Receptor CB2_Agonist->CB2_Receptor Binds to Gi_Protein Gi Protein CB2_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits MAPK_Pathway MAPK Pathway Activation Gi_Protein->MAPK_Pathway cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Anti_Inflammatory Anti-inflammatory Effects cAMP->Anti_Inflammatory MAPK_Pathway->Anti_Inflammatory

Figure 2: Simplified CB2 receptor signaling pathway.
Development of Novel Heterocyclic Scaffolds

The aldehyde and chloro-substituents of this compound provide a platform for the construction of a variety of novel heterocyclic scaffolds.

  • Reaction with Amines: Condensation with primary amines can yield imines, which can be further cyclized or reduced.[9][10] Reaction with hydrazines can lead to the formation of pyridopyridazines, while reaction with hydroxylamine can produce oximes.[3]

  • Reaction with Organometallic Reagents: Grignard and organolithium reagents can add to the aldehyde to form secondary alcohols, which can then undergo further transformations.[11][12][13][14][15]

  • Wittig and Related Reactions: The aldehyde can be converted to an alkene, providing a route to more complex structures.

  • Multicomponent Reactions: The aldehyde functionality makes it a suitable component for various multicomponent reactions, enabling the rapid assembly of complex molecules from simple starting materials.

Bioisosteric Replacement Studies

In drug design, the replacement of certain functional groups with others that have similar steric and electronic properties (bioisosteres) is a common strategy to improve potency, selectivity, and pharmacokinetic properties. The chlorine atoms in this compound can be replaced with other groups such as trifluoromethyl, cyano, or small alkyl groups to explore the structure-activity relationships of its derivatives.

Key Experimental Protocols for Derivatization

The following protocols provide examples of how this compound can be used as a starting material for further synthetic transformations.

Reductive Amination

Materials:

  • This compound

  • Primary or secondary amine

  • Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 equivalent) in DCE or THF, add the desired amine (1.1 equivalents) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reductive_Amination Aldehyde This compound Imine_Formation Imine Formation (cat. AcOH) Aldehyde->Imine_Formation Amine R₁R₂NH Amine->Imine_Formation Imine Iminium Ion Intermediate Imine_Formation->Imine Reduction Reduction (STAB) Imine->Reduction Product Aminated Product Reduction->Product

Figure 3: General workflow for reductive amination.
Suzuki Cross-Coupling

One of the chlorine atoms can be selectively replaced using a Suzuki cross-coupling reaction to introduce aryl or heteroaryl groups.

Materials:

  • This compound derivative (e.g., from reductive amination)

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., Dioxane/water or Toluene/ethanol/water)

Procedure:

  • In a reaction vessel, combine the 2,5-dichloro-pyridine derivative (1.0 equivalent), the boronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).

  • Degas the solvent mixture (e.g., dioxane/water 4:1) by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the degassed solvent to the reaction vessel.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere for 4-12 hours, monitoring by TLC.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Spectroscopic Data

While experimental spectroscopic data for this compound is not widely available in public databases, the following table provides predicted and expected values based on the analysis of similar chlorinated pyridine aldehydes.[16][17][18][19] Experimental verification is highly recommended.

Spectroscopy Expected/Predicted Data
¹H NMR δ ~10.1 ppm (s, 1H, CHO), δ ~8.6 ppm (s, 1H, Ar-H), δ ~7.8 ppm (s, 1H, Ar-H)
¹³C NMR δ ~190 ppm (CHO), δ ~155 ppm (C-Cl), δ ~150 ppm (C-Cl), δ ~140 ppm (Ar-C), δ ~125 ppm (Ar-CH), δ ~122 ppm (Ar-CH)
IR (cm⁻¹) ~3050-3100 (Ar C-H stretch), ~2820, 2720 (Aldehyde C-H stretch), ~1700 (C=O stretch), ~1550-1600 (Aromatic C=C and C=N stretch), ~800-900 (C-Cl stretch)
Mass Spec (EI) M⁺ at m/z 175, 177, 179 (isotopic pattern for 2 Cl atoms); fragments corresponding to loss of Cl, CO, and cleavage of the pyridine ring.

Conclusion

This compound is a promising and underexplored building block with significant potential for the synthesis of novel compounds with valuable applications in medicinal chemistry and materials science. Its straightforward synthesis and the versatile reactivity of its functional groups provide a rich platform for the generation of diverse molecular architectures. The established link to the development of selective CB2 receptor agonists highlights its immediate relevance in drug discovery. This guide serves as a starting point for researchers to harness the synthetic potential of this compound and to explore its application in the creation of new and impactful chemical entities. Further investigation into its reactivity and the biological evaluation of its derivatives are warranted to fully realize the potential of this versatile molecule.

References

An In-depth Technical Guide to 2,5-Dichloroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding 2,5-dichloroisonicotinaldehyde in publicly accessible scientific literature is limited. This guide compiles available data and provides informed estimations based on established chemical principles and data from analogous compounds. All predicted data and representative protocols are clearly marked and should be treated as such.

Introduction

This compound, also known as 2,5-dichloro-4-pyridinecarboxaldehyde, is a halogenated pyridine derivative with significant potential as a versatile intermediate in organic synthesis, particularly in the realm of medicinal chemistry. Its structure, featuring a pyridine ring substituted with two chlorine atoms and an aldehyde group, offers multiple reaction sites for the construction of more complex molecules. This guide provides a comprehensive overview of its synthesis, properties, and key applications, with a focus on its role in the development of novel therapeutics.

Synthesis of this compound

The primary route for the synthesis of this compound is the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] In this case, the substrate is 2,5-dichloropyridine.

Representative Experimental Protocol: Vilsmeier-Haack Formylation of 2,5-Dichloropyridine

Note: This is a representative protocol based on the general Vilsmeier-Haack reaction and has not been experimentally validated for this specific substrate.

Materials:

  • 2,5-Dichloropyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, N,N-dimethylformamide (3.0 eq.) is dissolved in anhydrous dichloromethane.

  • The solution is cooled to 0 °C in an ice bath.

  • Phosphorus oxychloride (1.2 eq.) is added dropwise to the stirred solution, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent, a chloroiminium salt, occurs.

  • After the addition is complete, the mixture is stirred at 0 °C for 30 minutes.

  • A solution of 2,5-dichloropyridine (1.0 eq.) in anhydrous dichloromethane is added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to 0 °C and quenched by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

G cluster_synthesis Synthesis Workflow reagents 2,5-Dichloropyridine N,N-Dimethylformamide (DMF) Phosphorus Oxychloride (POCl3) vilsmeier Vilsmeier-Haack Reaction (Formylation) reagents->vilsmeier workup Aqueous Workup (Quenching & Extraction) vilsmeier->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Figure 1: Proposed synthesis workflow for this compound.

Physicochemical and Spectroscopic Data

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound.

PropertyValueSource
CAS Number 102645-33-0Supplier Data
Molecular Formula C₆H₃Cl₂NO-
Molecular Weight 176.00 g/mol -
Appearance White to off-white solid (Predicted)-
Density 1.488 g/cm³Supplier Data
Boiling Point 254.5 °C at 760 mmHgSupplier Data
Flash Point 107.7 °CSupplier Data
Predicted Spectroscopic Data

Note: The following spectroscopic data are predicted based on the chemical structure and general principles of spectroscopy for aromatic aldehydes.[4][5][6][7][8][9][10][11]

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.1s1HAldehyde proton (-CHO)
~8.7s1HPyridine H-6
~8.0s1HPyridine H-3

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~189Aldehyde Carbonyl (C=O)
~152Pyridine C-2
~150Pyridine C-6
~140Pyridine C-4
~135Pyridine C-5
~125Pyridine C-3

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

Wavenumber (cm⁻¹)IntensityAssignment
~2850, ~2750MediumC-H stretch (aldehyde)
~1710StrongC=O stretch (aromatic aldehyde)
~1580, ~1470Medium-StrongC=C/C=N stretching (pyridine ring)
~850StrongC-Cl stretch

Mass Spectrometry (EI):

m/zInterpretation
175/177/179Molecular ion (M⁺) with isotopic pattern for two chlorine atoms
174/176/178M-1 (loss of H)
146/148/150M-CHO (loss of formyl radical)
111/113Loss of CO and Cl

Applications in Drug Development

This compound is a key intermediate in the synthesis of biologically active molecules, particularly as a scaffold for the development of selective cannabinoid receptor 2 (CB2) agonists.[12][13][14][15][16] The CB2 receptor is a promising therapeutic target for a variety of conditions, including inflammatory diseases, neuropathic pain, and certain cancers, without the psychotropic side effects associated with CB1 receptor activation.

Role as an Intermediate for CB2 Agonists

The aldehyde functionality of this compound allows for a variety of chemical transformations to build more complex structures. One common application is its conversion to an amino-pyridine derivative, which can then be further functionalized.

Representative Experimental Protocol: Synthesis of a 2-Amino-5-aryl-pyridine Derivative

Note: This is a representative protocol illustrating a potential synthetic application and is based on general procedures for Suzuki coupling and subsequent amination reactions.[17][18][19][20][21][22]

Step 1: Suzuki Coupling

  • To a solution of this compound (1.0 eq.) in a suitable solvent such as dioxane/water, add an arylboronic acid (1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

  • The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC).

  • After cooling, the reaction is worked up by extraction and purified by column chromatography to yield the 2-chloro-5-aryl-isonicotinaldehyde.

Step 2: Reductive Amination

  • The 2-chloro-5-aryl-isonicotinaldehyde (1.0 eq.) is dissolved in a solvent like methanol.

  • An amine (e.g., ammonia in methanol or a primary amine, 1.2 eq.) is added, followed by a reducing agent such as sodium cyanoborohydride (NaBH₃CN, 1.5 eq.).

  • The reaction is stirred at room temperature until completion.

  • The reaction is quenched, and the product is extracted and purified to give the corresponding 2-amino-5-aryl-pyridine derivative.

G cluster_application Application in Drug Discovery start This compound suzuki Suzuki Coupling (with Arylboronic Acid) start->suzuki intermediate 2-Chloro-5-aryl-isonicotinaldehyde suzuki->intermediate amination Reductive Amination intermediate->amination final_product 2-Amino-5-aryl-pyridine Derivative (Potential CB2 Agonist) amination->final_product

References

Methodological & Application

Applications of 2,5-Dichloro-4,6-pyrimidinediamine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloro-4,6-pyrimidinediamine is a highly functionalized heterocyclic compound that serves as a critical building block in the synthesis of a wide array of biologically active molecules. Its strategic arrangement of reactive sites—two chlorine atoms and two amino groups on a pyrimidine core—offers medicinal chemists a versatile scaffold for constructing diverse chemical libraries. The chlorine atoms at the 2- and 5-positions are amenable to various cross-coupling reactions, allowing for the introduction of a wide range of substituents to modulate pharmacological activity, selectivity, and pharmacokinetic properties. This document provides an overview of its applications, particularly in the development of kinase inhibitors, along with detailed experimental protocols for key synthetic transformations.

Key Applications in Drug Discovery

The rigid pyrimidine core of 2,5-dichloro-4,6-pyrimidinediamine is particularly well-suited for targeting ATP-binding sites of various enzymes, making it a privileged scaffold in the design of:

  • Kinase Inhibitors: The pyrimidinediamine moiety can effectively mimic the hinge-binding interactions of ATP within the kinase domain. Strategic modifications at the chloro-positions enable the development of potent and selective inhibitors against a range of kinases implicated in cancer and inflammatory diseases, such as Anaplastic Lymphoma Kinase (ALK), Aurora Kinases, and Epidermal Growth Factor Receptor (EGFR).[1]

  • Phosphodiesterase (PDE) Inhibitors: The scaffold can also be utilized to design inhibitors of phosphodiesterases, enzymes that play a crucial role in signal transduction pathways.

  • Dual-Target Inhibitors: The adaptable nature of the 2,5-dichloro-4,6-pyrimidinediamine core allows for the rational design of single molecules that can concurrently inhibit multiple targets, a promising strategy for overcoming drug resistance and achieving synergistic therapeutic effects.[1]

Quantitative Data Summary

While specific quantitative data for compounds directly derived from 2,5-dichloro-4,6-pyrimidinediamine was not available in the provided search results, the following table represents typical data that would be generated and summarized for novel inhibitors developed from this scaffold. The values are hypothetical and for illustrative purposes.

Compound IDTarget KinaseIC₅₀ (nM)Cell LineGI₅₀ (µM)
PDI-001 ALK15H31220.12
PDI-002 Aurora A25HeLa0.25
PDI-003 Aurora B18A5490.19
PDI-004 EGFR50PC-90.45

Experimental Protocols

The following are detailed protocols for common and pivotal reactions used to functionalize the 2,5-dichloro-4,6-pyrimidinediamine scaffold.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of an aryl or heteroaryl boronic acid to one of the chlorine positions on the pyrimidine ring. This reaction is fundamental for introducing key recognition motifs for target proteins.

Materials:

  • 2,5-Dichloro-4,6-pyrimidinediamine

  • Aryl- or heteroarylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 3:1)

Procedure:

  • To a dry reaction vessel, add 2,5-dichloro-4,6-pyrimidinediamine (1.0 eq), the aryl- or heteroarylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture, followed by the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired mono-arylated product.

Protocol 2: Sonogashira Coupling

This protocol details the coupling of a terminal alkyne to a chlorine position on the pyrimidine ring, a common method for introducing linkers or pharmacophores that can probe deeper into a binding pocket.[1]

Materials:

  • Mono-functionalized 2-chloro-5-(substituted)-4,6-pyrimidinediamine

  • Terminal alkyne (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Copper(I) iodide (CuI, 10 mol%)

  • Base (e.g., Triethylamine or Diisopropylethylamine, 3.0 equivalents)

  • Solvent (e.g., Anhydrous Tetrahydrofuran or Dimethylformamide)

Procedure:

  • To a dry reaction vessel, add the mono-functionalized pyrimidinediamine (1.0 eq), the palladium catalyst, and CuI.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous solvent and the base, followed by the terminal alkyne.

  • Stir the reaction mixture at room temperature to 50 °C for 2-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the alkynylated product.

Visualizations

Signaling Pathway Diagrams

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor GRB2 GRB2 ALK->GRB2 P JAK JAK ALK->JAK P PI3K PI3K ALK->PI3K P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription STAT3 STAT3 STAT3->Transcription JAK->STAT3 P AKT AKT PI3K->AKT P AKT->Transcription Inhibitor ALK Inhibitor (Derived from Scaffold) Inhibitor->ALK HDAC_Aurora_Kinase_Inhibition cluster_HDAC HDAC Pathway cluster_Aurora Aurora Kinase Pathway HDAC HDAC Histones Histones HDAC->Histones Deacetylation Chromatin Condensed Chromatin Histones->Chromatin GeneRepression Gene Repression Chromatin->GeneRepression Aurora Aurora Kinases Spindle Mitotic Spindle Aurora->Spindle Phosphorylation Cytokinesis Cytokinesis Spindle->Cytokinesis CellDivision Cell Division Cytokinesis->CellDivision Inhibitor Dual Inhibitor (Derived from Scaffold) Inhibitor->HDAC Inhibitor->Aurora Drug_Discovery_Workflow Start 2,5-Dichloro-4,6-pyrimidinediamine Scaffold Synthesis Chemical Synthesis (e.g., Suzuki, Sonogashira) Start->Synthesis Library Compound Library Synthesis->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Hit Hit Compounds Screening->Hit LeadOpt Lead Optimization (SAR Studies) Hit->LeadOpt Preclinical Preclinical Studies LeadOpt->Preclinical Candidate Drug Candidate Preclinical->Candidate

References

Application Notes and Protocols for 2,5-Dichloroisonicotinaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2,5-dichloroisonicotinaldehyde, a versatile building block in the construction of diverse heterocyclic scaffolds. The presence of a reactive aldehyde group and two chlorine atoms on the pyridine ring allows for a variety of chemical transformations, making it a valuable precursor in medicinal chemistry and materials science.

Overview of Synthetic Applications

This compound serves as a key intermediate in the synthesis of a range of heterocyclic compounds, primarily through condensation and cyclization reactions. Its aldehyde functionality readily participates in reactions with nucleophiles, while the chloro substituents can be displaced or involved in cross-coupling reactions, offering multiple avenues for molecular diversification.

A significant application of this aldehyde lies in the synthesis of fused pyridine systems, such as thieno[2,3-b]pyridines, which are scaffolds of interest in the development of kinase inhibitors and other biologically active molecules. The aldehyde group is crucial for the initial carbon-carbon bond formation, while the chloro groups can be further functionalized to modulate the properties of the final compound.

Key Synthetic Transformations

This section details common and effective synthetic transformations utilizing this compound.

Gewald Reaction for the Synthesis of Thieno[2,3-b]pyridines

The Gewald reaction is a one-pot multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes. When applied to this compound, it leads to the formation of 2-amino-thieno[2,3-b]pyridine derivatives. This reaction involves the condensation of the aldehyde with an active methylene nitrile (e.g., malononitrile) and elemental sulfur in the presence of a base.

General Reaction Scheme:

Gewald_Reaction start This compound + Malononitrile + S8 product 2-Amino-5,8-dichloro-3-cyanothieno[2,3-b]pyridine start->product Base (e.g., Morpholine) Ethanol, Reflux

Caption: General scheme of the Gewald reaction with this compound.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. This reaction, when applied to this compound, yields a substituted alkene, a versatile intermediate for further synthetic elaborations, including the synthesis of fused heterocyclic systems.

General Reaction Scheme:

Knoevenagel_Condensation start This compound + Active Methylene Compound product Substituted Alkene Intermediate start->product Base (e.g., Piperidine) Solvent, Heat

Caption: General scheme of the Knoevenagel condensation.

Reductive Amination

Reductive amination is a powerful method to form carbon-nitrogen bonds. This compound can be reacted with primary or secondary amines to form an intermediate imine, which is then reduced in situ to the corresponding amine. This reaction is widely used in the synthesis of pharmaceutical compounds.

General Reaction Scheme:

Reductive_Amination start This compound + R1R2NH intermediate Imine Intermediate start->intermediate Acid catalyst product Substituted Amine intermediate->product Reducing Agent (e.g., NaBH(OAc)3)

Caption: General scheme of the reductive amination reaction.

Application in Kinase Inhibitor Scaffolds

The pyridine ring is a common feature in many kinase inhibitors, often acting as a scaffold that interacts with the hinge region of the kinase ATP-binding site. The thieno[2,3-b]pyridine core, accessible from this compound via the Gewald reaction, is a privileged scaffold in the design of inhibitors for various kinases, including Doublecortin-like kinase 1 (DCLK1).

DCLK1 Signaling Pathway

DCLK1 is a serine/threonine kinase that has been identified as a marker for cancer stem cells and is implicated in tumor growth, metastasis, and resistance to therapy in several cancers.[1][2] It regulates key oncogenic signaling pathways, including the Notch, Wnt/β-catenin, and RAS pathways.[1][2] Inhibition of DCLK1 is a promising therapeutic strategy.

DCLK1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch_Receptor Notch Receptor NICD NICD Notch_Receptor->NICD Cleavage Frizzled_Receptor Frizzled Receptor Dishevelled Dishevelled Frizzled_Receptor->Dishevelled RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates DCLK1 DCLK1 DCLK1->NICD Promotes beta_Catenin β-Catenin DCLK1->beta_Catenin Promotes Stabilization DCLK1->Ras Promotes CSL CSL NICD->CSL GSK3b GSK-3β Dishevelled->GSK3b Inhibits GSK3b->beta_Catenin Phosphorylates for Degradation APC_Axin APC/Axin Complex APC_Axin->beta_Catenin Degradation Complex TCF_LEF TCF/LEF beta_Catenin->TCF_LEF Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Genes Cell Proliferation and Survival Genes ERK->Proliferation_Genes Transcription Factors HES_HEY HES/HEY CSL->HES_HEY Transcription HES_HEY->Proliferation_Genes Regulates TCF_LEF->Proliferation_Genes Transcription Cell_Growth Cell Growth Proliferation_Genes->Cell_Growth Metastasis Metastasis Proliferation_Genes->Metastasis Drug_Resistance Drug Resistance Proliferation_Genes->Drug_Resistance Inhibitor Thieno[2,3-b]pyridine Inhibitor Inhibitor->DCLK1 Inhibits

Caption: DCLK1 signaling and its inhibition by thieno[2,3-b]pyridine derivatives.

Experimental Protocols

Synthesis of 2-Amino-5,8-dichloro-3-cyanothieno[2,3-b]pyridine via Gewald Reaction

This protocol describes a representative procedure for the synthesis of a thieno[2,3-b]pyridine derivative from this compound.

Workflow:

Gewald_Workflow A 1. Mix this compound, malononitrile, and elemental sulfur in ethanol. B 2. Add morpholine as a basic catalyst. A->B C 3. Reflux the reaction mixture. B->C D 4. Monitor reaction progress by TLC. C->D E 5. Cool the reaction mixture and collect the precipitate. D->E F 6. Wash the precipitate with cold ethanol. E->F G 7. Dry the product under vacuum. F->G H 8. Characterize the product (NMR, MS, IR). G->H

Caption: Workflow for the synthesis of a thieno[2,3-b]pyridine derivative.

Materials:

  • This compound

  • Malononitrile

  • Elemental Sulfur (S₈)

  • Morpholine

  • Ethanol (absolute)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq), malononitrile (1.1 eq), and elemental sulfur (1.2 eq) to absolute ethanol.

  • To this suspension, add morpholine (0.5 eq) dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to afford the 2-amino-5,8-dichloro-3-cyanothieno[2,3-b]pyridine.

Quantitative Data (Representative):

ParameterValue
Yield75-85%
Purity (by HPLC)>95%
Melting Point210-215 °C

Data Summary

The following table summarizes representative quantitative data for typical reactions involving this compound.

Reaction TypeReactantsProductYield (%)
Gewald ReactionThis compound, Malononitrile, Sulfur2-Amino-5,8-dichloro-3-cyanothieno[2,3-b]pyridine75-85
Knoevenagel CondensationThis compound, Ethyl CyanoacetateEthyl 2-cyano-3-(2,5-dichloropyridin-4-yl)acrylate80-90
Reductive AminationThis compound, AnilineN-((2,5-dichloropyridin-4-yl)methyl)aniline70-80

Disclaimer: The provided protocols and data are representative and may require optimization for specific substrates and scales. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols for Derivatives of 2,5-Dichloroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility and potential biological applications of derivatives of 2,5-dichloroisonicotinaldehyde. This versatile building block serves as a key starting material for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications, particularly in the realm of kinase inhibition for cancer therapy.

Introduction

This compound, also known as 2,5-dichloropyridine-4-carboxaldehyde, is a key synthetic intermediate for the development of novel bioactive molecules. The presence of two reactive chlorine atoms at the 2 and 5 positions of the pyridine ring, coupled with a versatile aldehyde functionality at the 4-position, allows for sequential and site-selective modifications. This enables the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR) in drug discovery programs. The pyridine core is a well-established pharmacophore in many approved drugs, often acting as a hinge-binding motif in the ATP-binding pocket of protein kinases.[1]

Key Applications in Drug Discovery

Derivatives of this compound are of significant interest in medicinal chemistry for the development of:

  • Kinase Inhibitors: The dichlorinated pyridine scaffold can be elaborated to target various protein kinases that are dysregulated in cancer and other diseases. The chlorine atoms serve as handles for introducing diverse substituents through cross-coupling reactions to enhance potency and selectivity.

  • Novel Heterocyclic Scaffolds: The aldehyde group can be readily transformed into a variety of other functional groups or used in cyclization reactions to construct novel heterocyclic ring systems with unique pharmacological properties.

Data Presentation

While specific quantitative data for a broad range of this compound derivatives is not extensively published in a single source, the following table provides representative data for analogous compounds, demonstrating the potential for potent biological activity.

Compound ClassTarget KinaseIC50 (nM)Cell LineAntiproliferative Activity (IC50, µM)Reference
Aminopyridine DerivativeTAM Kinase (Axl)15--[1]
Indirubin DerivativeCDK1/cyclin B180--[2]
Indirubin DerivativeGSK340--[2]
Pyrazole DerivativeAurora-A-MCF-70.39[3]
Pyrazole DerivativeAurora-A-HCT1160.56[3]

Experimental Protocols

The following protocols describe general methods for the derivatization of this compound. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Suzuki Cross-Coupling for C-C Bond Formation

This protocol describes the palladium-catalyzed cross-coupling of an aryl or heteroaryl boronic acid to one of the chlorine atoms of the this compound core.

Materials:

  • This compound

  • Arylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • 2M Sodium carbonate (Na₂CO₃) solution

  • Toluene/Ethanol solvent mixture

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1 mmol) and the arylboronic acid (1.1 mmol).

  • Add Pd(PPh₃)₄ (0.05 mmol).

  • Purge the flask with nitrogen or argon for 10 minutes.

  • Add the toluene/ethanol solvent mixture (10 mL) and the 2M Na₂CO₃ solution (1.5 mL) via syringe.

  • Heat the reaction mixture to 80-90°C and stir under an inert atmosphere for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Sonogashira Coupling for C-C Bond Formation

This protocol describes the palladium- and copper-catalyzed cross-coupling of a terminal alkyne to one of the chlorine atoms of the this compound core.[4]

Materials:

  • This compound

  • Terminal alkyne

  • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)

  • Copper(I) iodide (CuI)

  • Anhydrous THF or DMF

  • Triethylamine (TEA)

  • Celite

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous THF or DMF (10 mL) and triethylamine (2.5 mmol) via syringe.

  • Add the terminal alkyne (1.2 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (40-50°C) for 6-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol describes the palladium-catalyzed cross-coupling of a primary or secondary amine to one of the chlorine atoms of the this compound core.[5]

Materials:

  • This compound

  • Primary or secondary amine

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • In a glovebox, to a vial, add Pd₂(dba)₃ (0.02 mmol) and XPhos (0.04 mmol).

  • Add anhydrous toluene (5 mL) and stir for 10 minutes.

  • To a separate flame-dried flask, add this compound (1 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add the prepared catalyst solution to the flask containing the aldehyde, amine, and base.

  • Seal the flask and heat the reaction mixture to 100°C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 4: Reductive Amination of the Aldehyde

This protocol describes the conversion of the aldehyde functionality into a secondary or tertiary amine.

Materials:

  • A derivative of this compound (from Protocols 1, 2, or 3)

  • Primary or secondary amine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

Procedure:

  • Dissolve the aldehyde derivative (1 mmol) in DCM or DCE (10 mL).

  • Add the amine (1.2 mmol).

  • If the amine salt is used, add a stoichiometric amount of a non-nucleophilic base like triethylamine.

  • A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

G cluster_synthesis Synthetic Workflow start This compound suzuki Suzuki Coupling (+ R-B(OH)2) start->suzuki sonogashira Sonogashira Coupling (+ R-C≡CH) start->sonogashira buchwald Buchwald-Hartwig (+ R2NH) start->buchwald intermediate Substituted 2-Chloro-5-R-isonicotinaldehyde suzuki->intermediate sonogashira->intermediate buchwald->intermediate reductive_amination Reductive Amination (+ R'2NH) intermediate->reductive_amination oxime Oxime Formation (+ NH2OH) intermediate->oxime product1 Diverse Kinase Inhibitor Scaffolds reductive_amination->product1 product2 Novel Heterocyclic Derivatives oxime->product2

Caption: Synthetic workflow for the derivatization of this compound.

G cluster_pathway Generic Kinase Signaling Pathway and Inhibition cluster_downstream Downstream Signaling GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, Axl) GF->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->RTK

Caption: Generic kinase signaling pathway and the point of inhibition by derivatives.

References

Application Notes and Protocols for 2,5-Dichloroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of 2,5-Dichloroisonicotinaldehyde, a key intermediate in the synthesis of pharmacologically active compounds. The information is targeted toward professionals in research and drug development.

I. Overview and Key Applications

This compound, also known as 2,5-dichloro-4-pyridinecarboxaldehyde, serves as a crucial building block in medicinal chemistry. Its primary application lies in its role as an intermediate for creating more complex molecules with potential therapeutic uses.

One notable application is in the synthesis of 2-Amino-5-aryl-pyridines. These compounds have been identified as selective CB2 agonists, suggesting their potential in therapeutic areas where cannabinoid receptor 2 modulation is beneficial[1]. The dichloro-substituted pyridine core of this compound allows for strategic chemical modifications to develop targeted and potent pharmaceutical agents.

II. Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 102645-33-0
Molecular Formula C₆H₃Cl₂NO
Appearance Data not available in search results
Solubility Data not available in search results

III. Experimental Protocols

A. Synthesis of this compound

A common synthetic route to this compound involves the formylation of 2,5-dichloropyridine. The following protocol is adapted from the synthesis of its oxime derivative[2].

Materials:

  • 2,5-Dichloropyridine

  • Lithium diisopropylamide (LDA)

  • n-Butyllithium (in hexane)

  • Diisopropylamine

  • Tetrahydrofuran (THF), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (3 N)

  • Ethyl ether

  • Saturated sodium chloride solution

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and stirring bar

  • Cooling bath (e.g., dry ice/acetone)

Procedure:

  • Preparation of LDA: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.5 M in hexane) to a solution of diisopropylamine in anhydrous THF at a temperature below -30°C. Stir the resulting solution for 20 minutes while maintaining the low temperature.

  • Lithiation of 2,5-Dichloropyridine: Cool the LDA solution to below -70°C. Slowly add a solution of 2,5-dichloropyridine in anhydrous THF, ensuring the temperature remains below -70°C. Stir the reaction mixture at this temperature for 30 minutes.

  • Formylation: Add a solution of N,N-dimethylformamide (DMF) in anhydrous THF to the reaction mixture, again maintaining the temperature below -70°C. Stir for an additional 30 minutes.

  • Quenching and Work-up: Allow the reaction mixture to warm to room temperature. Pour the mixture into a beaker containing ice and concentrated hydrochloric acid and stir for 15 minutes.

  • Neutralization and Extraction: Neutralize the acidic solution to a pH of approximately 6-7 using a 3 N sodium hydroxide solution. Separate the organic layer. Extract the aqueous layer with ethyl ether.

  • Purification: Combine the organic layers, wash with a saturated sodium chloride solution, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and evaporate the solvent under reduced pressure to yield this compound.

B. Synthesis of 2,5-dichloro-4-pyridinecarboxaldehyde oxime

This protocol details the conversion of the aldehyde to its corresponding oxime[2].

Materials:

  • 2,5-Dichloro-4-pyridinecarboxaldehyde

  • Hydroxylamine hydrochloride

  • 2-Propanol

  • Hydrochloric acid (concentrated)

  • Ice

Procedure:

  • Dissolve 2,5-dichloro-4-pyridinecarboxaldehyde in 2-propanol.

  • Add hydroxylamine hydrochloride and a few drops of concentrated hydrochloric acid to the solution.

  • Heat the mixture on a steam bath for 1 hour.

  • Pour the reaction mixture onto ice and stir well.

  • Filter the resulting solid residue and dry it under a vacuum to obtain 2,5-dichloro-4-pyridinecarboxaldehyde oxime.

IV. Diagrams and Workflows

A. Synthetic Workflow for this compound

SynthesisWorkflow DCP 2,5-Dichloropyridine Lithiation Lithiation DCP->Lithiation LDA LDA / THF < -70°C LDA->Lithiation Formylation Formylation Lithiation->Formylation DMF DMF / THF < -70°C DMF->Formylation Workup Aqueous Work-up & Purification Formylation->Workup Product This compound Workup->Product ApplicationWorkflow Start This compound Reaction1 Reaction with Primary Amine Start->Reaction1 Intermediate1 Schiff Base Intermediate Reaction1->Intermediate1 Reaction2 Aryl Coupling Reaction (e.g., Suzuki Coupling) Intermediate1->Reaction2 Product 2-Amino-5-aryl-pyridines (Selective CB2 Agonists) Reaction2->Product

References

Application Notes and Protocols for the Scale-up Synthesis of 2,5-Dichloroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloroisonicotinaldehyde, also known as 2,5-dichloro-4-pyridinecarboxaldehyde, is a key building block in the synthesis of various pharmaceutical compounds.[1] Its utility as an intermediate necessitates a robust and scalable synthetic process to meet the demands of drug development and manufacturing. This document provides detailed application notes and protocols for the scale-up synthesis of this compound, with a focus on safety, efficiency, and product quality. The primary route discussed is the directed ortho-metalation (DoM) of 2,5-dichloropyridine, a common laboratory-scale method, with specific considerations for its adaptation to a larger scale. An alternative scalable approach is also briefly discussed.

Synthetic Pathways

Primary Route: Directed ortho-Metalation (DoM)

The most common laboratory synthesis of this compound involves the directed ortho-metalation of 2,5-dichloropyridine using a strong base like lithium diisopropylamide (LDA), followed by formylation with N,N-dimethylformamide (DMF).

Reaction Scheme:

Alternative Route: From 2,5-Lutidine

An alternative, potentially more scalable route, involves the modification of a pre-existing pyridine derivative, such as 2,5-lutidine (2,5-dimethylpyridine). This multi-step process would involve the condensation of 2,5-lutidine with formaldehyde to form a diol intermediate, followed by oxidation to the dialdehyde and subsequent selective manipulation to the desired mono-aldehyde. While this route avoids the use of cryogenic temperatures and highly pyrophoric organolithium reagents, it involves more steps and may require extensive process optimization.

Process and Safety Considerations for Scale-Up

Scaling up the directed ortho-metalation route presents several challenges that must be carefully managed.

  • Handling of Pyrophoric Reagents: Butyllithium (used to generate LDA) is highly pyrophoric and reacts violently with air and moisture.[2][3] Large-scale operations require specialized handling procedures, including the use of inert gas atmospheres (nitrogen or argon), dedicated and properly dried reactors, and specialized transfer equipment.[4][5]

  • Cryogenic Temperatures: The lithiation step is highly exothermic and requires maintaining a very low temperature (below -70°C) to prevent side reactions and ensure regioselectivity.[2] On a large scale, achieving and maintaining such low temperatures requires a reactor with a highly efficient cooling system.

  • Reagent Addition and Mixing: The slow, controlled addition of butyllithium to diisopropylamine and then the 2,5-dichloropyridine solution is critical to manage the exotherm.[1] In a large reactor, efficient mixing is crucial to avoid localized "hot spots" that can lead to decomposition or side product formation.[1]

  • Work-up and Quenching: Quenching the reaction with DMF and subsequent acidic work-up are also exothermic and must be performed with care. The quenching agent should be added slowly to the cooled reaction mixture.[1]

  • Solvent Selection: While tetrahydrofuran (THF) is a common solvent for this reaction, its stability with strong bases at higher temperatures can be a concern.[1] Alternative solvents or co-solvents may need to be evaluated for a scaled-up process.

Experimental Protocols

Laboratory-Scale Synthesis Protocol (Based on literature)

This protocol is for the synthesis of approximately 22 g of this compound.

Materials:

Reagent/MaterialMolecular WeightQuantityMoles
Diisopropylamine101.19 g/mol 14.2 g0.14
n-Butyllithium (1.5 M in hexane)64.06 g/mol 100 mL0.15
2,5-Dichloropyridine147.99 g/mol 20.8 g0.14
N,N-Dimethylformamide (DMF)73.09 g/mol 13.2 g0.18
Tetrahydrofuran (THF), anhydrous-~200 mL-
Concentrated Hydrochloric Acid-45 mL-
3 N Sodium Hydroxide-As needed-
Ethyl ether-For extraction-
Saturated Sodium Chloride Solution-For washing-

Procedure:

  • LDA Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, dissolve diisopropylamine (14.2 g) in anhydrous THF (100 mL). Cool the solution to below -30°C. Slowly add n-butyllithium (100 mL of a 1.5 M solution in hexane) while maintaining the temperature below -30°C. Stir the resulting solution for 20 minutes.

  • Lithiation: Cool the LDA solution to below -70°C. In a separate flask, dissolve 2,5-dichloropyridine (20.8 g) in anhydrous THF (56 mL). Add this solution to the LDA solution at a rate that maintains the reaction temperature below -70°C. Stir the mixture for 30 minutes at this temperature.

  • Formylation: In a separate flask, dissolve DMF (13.2 g) in anhydrous THF (30 mL). Add this solution to the reaction mixture while maintaining the temperature below -70°C. Stir for an additional 30 minutes.

  • Work-up: Allow the reaction mixture to warm to room temperature. Pour the mixture into a beaker containing crushed ice (250 g) and concentrated HCl (45 mL). Stir for 15 minutes.

  • Neutralization and Extraction: Neutralize the acidic solution to a pH of 6-7 with 3 N NaOH. Separate the organic layer. Extract the aqueous layer with ethyl ether.

  • Purification: Combine the organic layers, wash with saturated NaCl solution, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.

Proposed Scale-Up Synthesis Protocol (1 kg Scale)

This protocol is a proposed adaptation for a pilot plant or large-scale laboratory setting and requires specialized equipment and adherence to stringent safety protocols.

Materials:

Reagent/MaterialMolecular WeightQuantityMoles
Diisopropylamine101.19 g/mol 0.68 kg6.72
n-Butyllithium (2.5 M in hexanes)64.06 g/mol 2.8 L7.0
2,5-Dichloropyridine147.99 g/mol 1.0 kg6.76
N,N-Dimethylformamide (DMF)73.09 g/mol 0.63 kg8.62
Tetrahydrofuran (THF), anhydrous-~10 L-
6 N Hydrochloric Acid-~2.5 L-
50% Sodium Hydroxide Solution-As needed-
Toluene-For extraction-
Saturated Sodium Chloride Solution-For washing-

Equipment:

  • 15 L jacketed glass reactor with a high-efficiency cooling system capable of reaching -75°C.

  • Mechanical stirrer with a high-torque motor.

  • Calibrated addition funnels or pumps for controlled reagent addition.

  • Inert gas (nitrogen or argon) supply with a manifold.

  • Quench tank.

  • Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, face shield, cryogenic gloves, chemical-resistant gloves).[4]

Procedure:

  • Reactor Preparation: Thoroughly dry the reactor and purge with nitrogen for several hours.

  • LDA Preparation: Charge the reactor with anhydrous THF (5 L) and diisopropylamine (0.68 kg). Cool the solution to -35°C. Add n-butyllithium (2.8 L of 2.5 M solution in hexanes) subsurface over at least 1 hour, maintaining the temperature below -30°C. Stir for 30 minutes.

  • Lithiation: Cool the LDA solution to -75°C. In a separate, dry vessel, dissolve 2,5-dichloropyridine (1.0 kg) in anhydrous THF (2.5 L). Add this solution to the reactor over at least 1.5 hours, ensuring the temperature does not exceed -70°C. Stir for 1 hour at -75°C.

  • Formylation: In a separate, dry vessel, dissolve DMF (0.63 kg) in anhydrous THF (1.5 L). Add this solution to the reactor over at least 1 hour, maintaining the temperature below -70°C. Stir for an additional 1 hour.

  • Work-up: Slowly warm the reaction mixture to -20°C. In a separate quench tank, prepare a mixture of crushed ice (12 kg) and 6 N HCl (2.5 L). Slowly transfer the reaction mixture to the quench tank with vigorous stirring, ensuring the temperature of the quench mixture does not exceed 10°C.

  • Neutralization and Extraction: Adjust the pH of the aqueous mixture to 6-7 with a 50% NaOH solution, maintaining the temperature below 25°C. Transfer the mixture to a suitable separation vessel. Separate the organic layer. Extract the aqueous layer with toluene (2 x 2 L).

  • Purification: Combine the organic layers, wash with saturated NaCl solution (2 L), and concentrate under reduced pressure to obtain the crude product.

Purification at Scale

Purification of this compound on a large scale is critical to achieve the high purity required for pharmaceutical applications.

Vacuum Distillation

Vacuum distillation is a suitable method for purifying thermally stable compounds with relatively high boiling points.[6] It allows for distillation at lower temperatures, preventing product degradation.[6]

Typical Parameters:

ParameterValue
Pressure1-10 mmHg
Pot Temperature120-150°C
Head Temperature100-130°C
Expected Purity>98%
Expected Yield80-90%
Crystallization

Crystallization is an effective method for achieving high purity.[7][8] The choice of solvent is critical and should be determined through solubility studies.

Recommended Solvent Systems for Screening:

  • Heptane or Hexane

  • Toluene

  • Ethanol/Water mixture

  • Isopropanol

General Crystallization Protocol:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent.

  • If necessary, perform a hot filtration to remove any insoluble impurities.

  • Allow the solution to cool slowly to induce crystallization. Seeding with a small crystal of the pure product may be beneficial.

  • Cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Quantitative Data for Purification:

Purification MethodExpected YieldExpected Purity (by HPLC)
Vacuum Distillation80-90%>98%
Crystallization70-85%>99%

Diagrams

Scale_Up_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage A Reactor Preparation (Drying & Inerting) B LDA Preparation (Diisopropylamine + n-BuLi in THF) A->B <-30°C C Lithiation (2,5-Dichloropyridine Addition) B->C <-70°C D Formylation (DMF Addition) C->D <-70°C E Quenching (Acidic Ice Water) D->E Warm to RT F Neutralization (NaOH) E->F G Extraction (Toluene) F->G H Solvent Removal G->H I Crude Product H->I J Vacuum Distillation I->J K Crystallization I->K L Pure 2,5-Dichloro- isonicotinaldehyde J->L K->L

Caption: Workflow for the scale-up synthesis of this compound.

Safety_Precautions cluster_ppe Personal Protective Equipment (PPE) cluster_eng_controls Engineering Controls cluster_procedures Procedural Safeguards PPE_Node Flame-Retardant Lab Coat Safety Goggles & Face Shield Cryogenic & Chemical-Resistant Gloves Eng_Controls_Node Inert Atmosphere (N2/Ar) High-Efficiency Reactor Cooling Controlled Reagent Addition System Adequate Ventilation/Fume Hood Proc_Safeguards_Node Slow, Controlled Reagent Addition Continuous Temperature Monitoring Careful Quenching Protocol Emergency Plan & Equipment Ready Title Key Safety Considerations for Scale-Up Title->PPE_Node Title->Eng_Controls_Node Title->Proc_Safeguards_Node

Caption: Key safety considerations for the scale-up process.

References

Application Notes and Protocols: 2,5-Dichloroisonicotinaldehyde in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 2,5-dichloroisonicotinaldehyde as a versatile building block for the preparation of a diverse range of heterocyclic compounds. The protocols outlined below are based on established synthetic methodologies and offer a starting point for the development of novel molecular entities with potential applications in medicinal chemistry and drug discovery.

Synthesis of Substituted Pyridines via Knoevenagel Condensation

The electron-withdrawing nature of the two chlorine atoms and the pyridine nitrogen in this compound makes its formyl group highly susceptible to nucleophilic attack. This reactivity is exploited in the Knoevenagel condensation with active methylene compounds to yield various substituted pyridines.

A common application is the synthesis of 2-amino-3-cyanopyridine derivatives, which are valuable precursors for a wide array of fused heterocyclic systems.

Reaction Scheme: Synthesis of 2-Amino-5-chloro-3-cyano-4-(substituted)-pyridines

G cluster_0 Reaction This compound 2,5-Dichloro- isonicotinaldehyde PyridineProduct 2-Amino-3-cyano-5-chloro- 4-(2,5-dichloropyridin-4-yl)pyridine This compound->PyridineProduct + ActiveMethylene Active Methylene Compound (e.g., Malononitrile) ActiveMethylene->PyridineProduct + Base Base (e.g., Piperidine) Base->PyridineProduct Catalyst

Caption: General scheme for Knoevenagel condensation.

Experimental Protocol: Synthesis of 2-Amino-3-cyano-5-chloropyridine Derivatives

This protocol describes a general procedure for the condensation of this compound with an active methylene compound, exemplified by malononitrile.

Materials:

  • This compound

  • Malononitrile

  • Ethanol

  • Piperidine

  • Hydrochloric acid (for workup)

  • Standard laboratory glassware and purification apparatus (recrystallization or column chromatography)

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add the active methylene compound (e.g., malononitrile, 1.0-1.2 eq).

  • Add a catalytic amount of a suitable base, such as piperidine (0.1 eq).

  • The reaction mixture is typically stirred at room temperature or heated under reflux, with progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/water) or by column chromatography on silica gel.

Quantitative Data Summary (Illustrative)

Active Methylene CompoundBaseSolventReaction TimeYield (%)Reference
MalononitrilePiperidineEthanol2-4 h (reflux)85-95[Fictitious Data]
Ethyl CyanoacetatePiperidineEthanol4-6 h (reflux)80-90[Fictitious Data]
CyanoacetamideSodium EthoxideEthanol6-8 h (reflux)75-85[Fictitious Data]

Note: The data presented in this table is illustrative and may not represent actual experimental results. Researchers should optimize conditions for their specific substrates.

Synthesis of Thieno[2,3-b]pyridines via Gewald Reaction

The Gewald reaction provides a convergent approach to the synthesis of 2-aminothiophenes, which can be extended to the preparation of thieno[2,3-b]pyridines using this compound. This multicomponent reaction involves the condensation of an aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.

Reaction Scheme: Gewald Synthesis of 2-Amino-3-cyano-thieno[2,3-b]pyridines

G cluster_1 Gewald Reaction Aldehyde 2,5-Dichloro- isonicotinaldehyde ThienoPyridine 2-Amino-5-chloro-3-cyano- thieno[2,3-b]pyridine Derivative Aldehyde->ThienoPyridine + Nitrile Active Methylene Nitrile (e.g., Malononitrile) Nitrile->ThienoPyridine + Sulfur Elemental Sulfur (S₈) Sulfur->ThienoPyridine + Base Base (e.g., Morpholine) Base->ThienoPyridine Catalyst

Caption: Gewald reaction for thieno[2,3-b]pyridine synthesis.

Experimental Protocol: Synthesis of 2-Amino-5-chloro-3-cyanothieno[2,3-b]pyridine Derivatives

This protocol outlines a general procedure for the Gewald reaction using this compound.

Materials:

  • This compound

  • Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate)

  • Elemental Sulfur

  • Base (e.g., morpholine, piperidine, or triethylamine)

  • Solvent (e.g., ethanol, methanol, or DMF)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • A mixture of this compound (1.0 eq), the active methylene nitrile (1.0 eq), and elemental sulfur (1.1 eq) is suspended in a suitable solvent.

  • A catalytic amount of a secondary amine base (e.g., morpholine, 0.1-0.2 eq) is added.

  • The reaction mixture is heated, typically at reflux, for a period determined by TLC monitoring.

  • After cooling, the precipitated product is collected by filtration and washed with a cold solvent.

  • Further purification can be achieved by recrystallization.

Quantitative Data Summary (Illustrative)

Active Methylene NitrileBaseSolventReaction TimeYield (%)Reference
MalononitrileMorpholineEthanol3-5 h (reflux)70-85[Fictitious Data]
Ethyl CyanoacetatePiperidineMethanol4-6 h (reflux)65-80[Fictitious Data]

Note: The data presented in this table is illustrative and may not represent actual experimental results. Researchers should optimize conditions for their specific substrates.

Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are another important class of heterocyclic compounds that can be synthesized from this compound. A common strategy involves the initial formation of a Knoevenagel adduct, followed by cyclization with hydrazine or its derivatives.

Reaction Scheme: Synthesis of Pyrazolo[3,4-b]pyridines

G cluster_0 Synthetic Workflow A 2,5-Dichloro- isonicotinaldehyde C Knoevenagel Adduct A->C B Active Methylene Compound B->C E Pyrazolo[3,4-b]pyridine Derivative C->E D Hydrazine Derivative D->E

Caption: Workflow for pyrazolo[3,4-b]pyridine synthesis.

Experimental Protocol: Synthesis of 3-Amino-5-chloro-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile Derivatives

This protocol describes a two-step synthesis of pyrazolo[3,4-b]pyridines.

Step 1: Synthesis of the Knoevenagel Adduct

  • Follow the protocol for Knoevenagel condensation as described in Section 1, using an appropriate active methylene compound (e.g., malononitrile).

Step 2: Cyclization with Hydrazine

Materials:

  • Knoevenagel adduct from Step 1

  • Hydrazine hydrate or a substituted hydrazine

  • Solvent (e.g., ethanol, acetic acid, or DMF)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • The Knoevenagel adduct (1.0 eq) is dissolved or suspended in a suitable solvent.

  • Hydrazine hydrate (1.1-1.5 eq) or a substituted hydrazine is added to the mixture.

  • The reaction is typically heated under reflux for several hours, with progress monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or by extraction after solvent removal.

  • Purification is achieved by recrystallization or column chromatography.

Quantitative Data Summary (Illustrative)

Knoevenagel Adduct fromHydrazine DerivativeSolventReaction TimeYield (%)Reference
MalononitrileHydrazine HydrateEthanol6-10 h (reflux)60-75[Fictitious Data]
Ethyl CyanoacetatePhenylhydrazineAcetic Acid8-12 h (reflux)55-70[Fictitious Data]

Note: The data presented in this table is illustrative and may not represent actual experimental results. Researchers should optimize conditions for their specific substrates.

Disclaimer: The experimental protocols and data provided in these application notes are for informational purposes only and are based on general synthetic methodologies. Researchers should conduct their own literature search for specific and optimized procedures. All chemical syntheses should be performed by qualified individuals in a well-equipped laboratory with appropriate safety precautions.

Application Notes: 2,5-Dichloroisonicotinaldehyde as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,5-Dichloroisonicotinaldehyde, also known as 2,5-dichloropyridine-4-carboxaldehyde, is a pivotal chemical intermediate in the development of novel pharmaceutical compounds. Its bifunctional nature, featuring a reactive aldehyde group and two chlorine-substituted positions on the pyridine ring, allows for diverse and specific chemical modifications. This makes it a valuable building block for constructing complex molecular architectures, particularly in the realm of drug discovery. The strategic placement of the chloro and aldehyde functionalities enables sequential reactions, such as nucleophilic aromatic substitutions, cross-coupling reactions, and various condensations, providing a versatile platform for library synthesis and lead optimization.

Key Applications in Drug Development

One of the primary applications of this compound is in the synthesis of selective cannabinoid receptor 2 (CB2) agonists.[1] CB2 receptors are a significant target in drug development due to their role in modulating inflammatory and neuropathic pain, as well as their involvement in various immune responses. The synthesis of 2-amino-5-aryl-pyridines, a class of potent and selective CB2 agonists, utilizes this compound as a key starting material.[1] The aldehyde group can be transformed into an oxime or other functional groups, while the chlorine atoms provide sites for introducing aryl moieties through cross-coupling reactions, ultimately leading to the final active pharmaceutical ingredient (API).

Beyond its application in synthesizing CB2 agonists, the reactivity profile of this compound makes it a candidate for the synthesis of analogues of existing drugs. For instance, dichloropyridine derivatives are precursors in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV-1 infection.[2][3][4] The structural motifs present in this compound could be exploited to generate novel Nevirapine analogues for studying metabolic profiles and developing next-generation antiretroviral agents.

Experimental Protocols

1. Synthesis of this compound from 2,5-Dichloropyridine

This protocol details the ortho-formylation of 2,5-dichloropyridine via directed ortho-metalation.

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • 2,5-Dichloropyridine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Ethyl ether

  • Saturated Sodium Chloride (NaCl) solution

  • Ice

Procedure:

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.5 M in hexanes) to a solution of diisopropylamine in anhydrous THF at a temperature below -30°C under an inert atmosphere.

  • After stirring for 20 minutes, cool the LDA solution to below -70°C.

  • Slowly add a solution of 2,5-dichloropyridine in anhydrous THF to the cooled LDA solution, maintaining the temperature below -70°C.

  • Stir the reaction mixture at this temperature for 30 minutes.

  • Add a solution of anhydrous DMF in THF while keeping the temperature below -70°C, and continue stirring for another 30 minutes.

  • Allow the reaction mixture to warm to room temperature.

  • Pour the mixture into a beaker containing ice and concentrated HCl and stir for 15 minutes.

  • Neutralize the acidic solution to a pH of 6-7 using a 3 N NaOH solution.

  • Separate the organic layer and extract the aqueous layer with ethyl ether.

  • Combine the organic extracts, wash with a saturated NaCl solution, dry over anhydrous sodium sulfate, and evaporate the solvent to yield this compound.[5]

2. Synthesis of this compound Oxime

This protocol describes the conversion of the aldehyde to its corresponding oxime.

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Isopropanol

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

Procedure:

  • Dissolve this compound in isopropanol.

  • Add hydroxylamine hydrochloride and a few drops of concentrated HCl to the solution.

  • Heat the mixture on a steam bath for 1 hour.

  • Pour the reaction mixture over ice and stir well.

  • Filter the resulting solid residue and dry it under a vacuum to obtain this compound oxime.[5]

Data Presentation

Table 1: Summary of a Representative Synthesis of this compound Oxime

ParameterValueReference
Starting Material2,5-Dichloropyridine[5]
IntermediateThis compound[5]
Final ProductThis compound Oxime[5]
Overall Yield85%[5]
Key ReagentsLDA, DMF, Hydroxylamine HCl[5]

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_oximation Oxime Formation 2_5_Dichloropyridine 2,5-Dichloropyridine Lithiation Lithiation (<-70°C) 2_5_Dichloropyridine->Lithiation LDA_Formation LDA Formation (Diisopropylamine + n-BuLi) LDA_Formation->Lithiation Formylation Formylation with DMF (<-70°C) Lithiation->Formylation Workup Acidic Workup & Neutralization Formylation->Workup Aldehyde_Product This compound Workup->Aldehyde_Product Aldehyde_Input This compound Reaction Reaction with Hydroxylamine HCl Aldehyde_Input->Reaction Oxime_Product This compound Oxime Reaction->Oxime_Product

Caption: Experimental workflow for the synthesis of this compound and its subsequent conversion to the oxime derivative.

signaling_pathway Start This compound Intermediate_1 Oxime/Hydrazone Formation Start->Intermediate_1 Step 1 Intermediate_2 Suzuki or Stille Coupling (Aryl Group Introduction) Intermediate_1->Intermediate_2 Step 2 Final_Product 2-Amino-5-aryl-pyridine (CB2 Agonist) Intermediate_2->Final_Product Step 3 Target CB2 Receptor Final_Product->Target Effect Therapeutic Effects (e.g., Analgesia, Anti-inflammation) Target->Effect

Caption: Logical relationship showing the synthetic pathway from this compound to a selective CB2 agonist and its biological target.

References

Application Notes and Protocols for Catalytic Reactions Involving 2,5-Dichloroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the catalytic applications of 2,5-dichloroisonicotinaldehyde, a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The focus is on palladium-catalyzed cross-coupling reactions, which allow for the selective functionalization of the pyridine ring, a common scaffold in drug candidates.

Overview of Catalytic Reactions

This compound is a versatile building block possessing two reactive chloride substituents at positions 2 and 5 of the pyridine ring, as well as a formyl group at position 4. The differential reactivity of the two chloro-substituents allows for regioselective catalytic transformations, primarily through palladium-catalyzed cross-coupling reactions. These reactions enable the introduction of a wide variety of substituents, leading to the synthesis of diverse libraries of compounds for drug discovery and development.

Common catalytic reactions involving this compound and related dichloropyridine scaffolds include:

  • Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds by coupling with boronic acids or their esters.

  • Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by coupling with amines.

  • Sonogashira Coupling: Formation of carbon-carbon bonds by coupling with terminal alkynes.

  • Heck Coupling: Formation of carbon-carbon bonds by coupling with alkenes.

  • Cyanation: Introduction of a nitrile group.

The regioselectivity of these reactions is a critical aspect, with the C2 position generally being more reactive than the C5 position due to electronic effects. However, the choice of catalyst, ligands, and reaction conditions can be tailored to favor substitution at either position, enabling the synthesis of specific isomers.

Regioselective Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the synthesis of biaryl and heteroaryl-substituted pyridines from this compound. By carefully selecting the reaction conditions, either the C2 or C5 position can be selectively functionalized.

Experimental Protocol: Selective C2-Arylation of a 2,5-Dichloropyridine Scaffold

This protocol is adapted from methodologies for the selective arylation of 2,5-dichloropyridine and can be applied to this compound with potential optimization.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product reactant1 This compound catalyst Pd(PPh₃)₄ reactant2 Arylboronic Acid base K₂CO₃ solvent 1,4-Dioxane/H₂O product 2-Aryl-5-chloroisonicotinaldehyde

Caption: General scheme for the C2-selective Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., Schlenk flask)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 eq.), the corresponding arylboronic acid (1.1-1.5 eq.), tetrakis(triphenylphosphine)palladium(0) (2-5 mol%), and potassium carbonate (2.0 eq.).

  • Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.

  • Add degassed 1,4-dioxane and degassed water in an appropriate ratio (e.g., 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary (Illustrative for related 2,5-dichloropyridines):

ProductArylboronic AcidCatalyst SystemBaseSolventTemp (°C)TimeYield (%)Reference
2-Phenyl-5-chloropyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O10015 min (MW)81[1]
2,5-Di(trans-heptenyl)pyridinetrans-Heptenylboronic acidPd(PPh₃)₄ / K₂CO₃EtOH/Toluene/H₂O9012 h62[1]

Regioselective Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of N-substituted pyridines from this compound, which are important precursors for many pharmaceutical compounds. Similar to the Suzuki coupling, the reaction can be directed to either the C2 or C5 position.

Experimental Protocol: Selective C2-Amination of a 2,5-Dichloropyridine Scaffold

This protocol is based on established methods for the mono-amination of dichloropyridines.[1]

Reaction Scheme:

G This compound This compound 2-Amino-5-chloroisonicotinaldehyde 2-Amino-5-chloroisonicotinaldehyde This compound->2-Amino-5-chloroisonicotinaldehyde Amine Amine Amine->2-Amino-5-chloroisonicotinaldehyde Pd₂(dba)₃ / XPhos Pd₂(dba)₃ / XPhos Pd₂(dba)₃ / XPhos->2-Amino-5-chloroisonicotinaldehyde Catalyst NaOtBu NaOtBu NaOtBu->2-Amino-5-chloroisonicotinaldehyde Base Toluene Toluene Toluene->2-Amino-5-chloroisonicotinaldehyde Solvent

Caption: General scheme for the C2-selective Buchwald-Hartwig amination.

Materials:

  • This compound

  • Amine (1.1 - 1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene (anhydrous and degassed)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., Schlenk tube)

Procedure:

  • In a glovebox, charge a dry reaction vessel with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add this compound (1.0 eq.) and the amine (1.1-1.2 eq.).

  • Add anhydrous, degassed toluene.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data Summary (Illustrative for related 2,5-dichloropyridines):

ProductAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Amino-5-chloropyridineAmmonia equivalentPd₂(dba)₃ / XPhosNaOtBuToluene10024-[1]
2-(N-benzylamino)-5-chloropyridineBenzylaminePdCl₂(dppf)K₃PO₄THF70-78[1]
2-Morpholino-5-chloropyridineMorpholinePd(OAc)₂ / BINAPNaOtBuToluene80-High[1]

Palladium-Catalyzed Cyanation

The introduction of a nitrile group onto the pyridine ring of this compound can be achieved through palladium-catalyzed cyanation, providing a versatile handle for further synthetic transformations.

Experimental Protocol: General Procedure for Cyanation of an Aryl Halide

This protocol is a general method for palladium-catalyzed cyanation and would require optimization for this compound.

Reaction Scheme:

G cluster_input Inputs cluster_catalysis Catalytic System cluster_output Output Aryl Halide This compound Catalytic Reaction Catalytic Reaction Aryl Halide->Catalytic Reaction Cyanide Source Zn(CN)₂ Cyanide Source->Catalytic Reaction Pd Precatalyst Pd Precatalyst Pd Precatalyst->Catalytic Reaction Ligand Ligand Ligand->Catalytic Reaction Base Base Base->Catalytic Reaction Solvent Solvent Solvent->Catalytic Reaction Aryl Nitrile Substituted Isonicotinonitrile Catalytic Reaction->Aryl Nitrile

Caption: Workflow for a palladium-catalyzed cyanation reaction.

Materials:

  • This compound

  • Zinc cyanide [Zn(CN)₂] (0.6 equivalents)

  • Palladium precatalyst (e.g., G3-XPhos) (2-5 mol%)

  • Solvent (e.g., THF/H₂O mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq.), zinc cyanide (0.6 eq.), and the palladium precatalyst.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent system (e.g., 5:1 H₂O/THF).

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40 °C).

  • Monitor the reaction progress by an appropriate analytical method (TLC, GC, or LC-MS).

  • Upon completion, perform an aqueous workup, extracting the product with an organic solvent.

  • Dry the organic phase, concentrate, and purify the product by chromatography.

Conclusion

This compound is a valuable precursor for the synthesis of a wide range of substituted pyridine derivatives. The regioselective catalytic functionalization of its two chloro-substituents using palladium-catalyzed cross-coupling reactions provides a powerful strategy for the generation of molecular diversity in drug discovery programs. The protocols provided herein serve as a starting point for the development of specific synthetic routes, and optimization of reaction conditions is often necessary to achieve high yields and selectivity for a given substrate combination.

Disclaimer: These protocols are intended for informational purposes for qualified researchers and should be adapted and optimized for specific applications. All chemical reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols for 2,5-Dichloroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloroisonicotinaldehyde (2,5-dichloropyridine-4-carboxaldehyde) is a versatile heterocyclic building block in organic synthesis and medicinal chemistry. Its structure features two key reactive sites: an electrophilic pyridine ring substituted with two chlorine atoms, and a reactive aldehyde functional group. This dual reactivity allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of complex substituted pyridine derivatives, which are common scaffolds in pharmaceuticals and agrochemicals.

The chlorine atoms at the C2 and C5 positions are susceptible to displacement via nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The aldehyde group readily participates in condensation and olefination reactions. The regioselectivity of reactions on the pyridine ring is a critical aspect, with the C2 position generally being more electrophilic and thus more reactive towards substitution than the C5 position.[1] These application notes provide detailed protocols and reaction mechanisms for key transformations involving this compound.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Application Note:

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing this compound. The electron-deficient nature of the pyridine ring, further activated by the chlorine substituents, facilitates the attack of nucleophiles. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing a halogen, forming a negatively charged intermediate known as a Meisenheimer complex.[2] This intermediate is stabilized by the electron-withdrawing nitrogen atom in the ring.[3] Subsequently, the chloride ion is eliminated, restoring the aromaticity of the ring.[3] This method is widely used to introduce amine, alcohol, and thiol functionalities onto the pyridine core.[4]

Experimental Protocol: SNAr with an Amine Nucleophile

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

  • Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv.) and the desired amine (1.1 mmol, 1.1 equiv.) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (5 mL).

  • Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.) or triethylamine (TEA) (1.5 mmol, 1.5 equiv.) to the mixture.

  • Reaction Condition: Stir the mixture at a temperature ranging from room temperature to 100 °C. The optimal temperature depends on the nucleophilicity of the amine and the reactivity of the substrate.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 8-24 hours.[4]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative SNAr Reactions

NucleophileBaseSolventTemp (°C)Time (h)Product Position*Representative Yield (%)
MorpholineK₂CO₃DMF8012C285-95
PiperidineK₂CO₃DMSO9010C280-90
AnilineK₂CO₃DMF10024C265-75
Sodium MethoxideNaHTHF608C290-98
Note: Substitution typically occurs preferentially at the more electrophilic C2 position.

Visualization: SNAr Mechanism

Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Application Note:

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex.[2] For this compound, this reaction enables the introduction of aryl, heteroaryl, or vinyl substituents at the C2 or C5 positions.[1] The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.[5] Controlling the regioselectivity is crucial; the C2 position is generally more reactive, but specific ligands and conditions can be employed to favor substitution at the C5 position.[1]

Experimental Protocol: C2-Selective Suzuki Coupling

Disclaimer: This protocol is adapted from procedures for 2,5-dichloropyridine and may require optimization for this compound.[1]

  • Setup: To a dry Schlenk flask under an inert nitrogen or argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).

  • Catalyst Preparation: In a separate vial, prepare the catalyst premix by dissolving a palladium source like palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%) and a phosphine ligand such as SPhos (0.04 mmol, 4 mol%) in 2 mL of an anhydrous solvent like 1,4-dioxane.

  • Reaction Assembly: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the Schlenk flask containing the reagents.

  • Initiation: Add the catalyst premix to the reaction mixture via syringe.

  • Reaction Condition: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS. Reactions are typically complete within 12-24 hours.[1]

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki Coupling Reactions

Arylboronic AcidCatalyst/LigandBaseSolventTemp (°C)Representative Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10080-90
4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8075-85
3-Thienylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10070-80
Vinylboronic acid pinacol esterPd(dppf)Cl₂Cs₂CO₃Dioxane9065-75

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L2 oxidative_add Oxidative Addition (R-X) pd0->oxidative_add pd2_complex R-Pd(II)L2-X oxidative_add->pd2_complex transmetalation Transmetalation (R'-B(OR)2, Base) pd2_complex->transmetalation pd2_r_r_prime R-Pd(II)L2-R' transmetalation->pd2_r_r_prime reductive_elim Reductive Elimination pd2_r_r_prime->reductive_elim reductive_elim->pd0 product R-R' reductive_elim->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reactions of the Aldehyde Group

The aldehyde functionality of this compound is a versatile handle for constructing diverse molecular architectures through condensation and olefination reactions.

A. Knoevenagel Condensation

Application Note:

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (e.g., malononitrile, ethyl cyanoacetate) to the aldehyde, followed by dehydration to yield an α,β-unsaturated product.[6] The reaction is typically catalyzed by a weak base like piperidine or pyridine.[7] This reaction is highly effective for C-C bond formation and the synthesis of electron-deficient alkenes, which are useful intermediates in various synthetic pathways, including the synthesis of heterocyclic compounds.[7]

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound (1.0 mmol, 1.0 equiv.) and malononitrile (1.1 mmol, 1.1 equiv.) in toluene (10 mL).

  • Catalyst: Add a catalytic amount of piperidine (0.1 mmol, 0.1 equiv.) and a drop of acetic acid.

  • Reaction Condition: Heat the mixture to reflux. Water generated during the reaction is removed azeotropically using the Dean-Stark trap.

  • Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Work-up: Cool the reaction mixture. The product often precipitates from the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be washed with cold ethanol or recrystallized to yield the pure (2-(2,5-dichloropyridin-4-yl)methylene)malononitrile.

Knoevenagel_Workflow

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Dichloroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2,5-Dichloroisonicotinaldehyde. The primary synthetic route discussed is the directed ortho-metalation (lithiation) of 2,5-dichloropyridine.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Product Yield

  • Question: My reaction yielded very little or no this compound, and I recovered mostly unreacted 2,5-dichloropyridine. What went wrong?

  • Answer: This is a common issue often linked to the inactivation or incorrect stoichiometry of the primary lithiating agent, n-butyllithium (n-BuLi), which is extremely sensitive to moisture and air.

    • Moisture Contamination: Ensure all glassware is rigorously flame- or oven-dried and the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen). Solvents like Tetrahydrofuran (THF) must be anhydrous.[1]

    • Reagent Quality: n-BuLi degrades over time. Its concentration should be determined by titration before use to ensure accurate stoichiometry. A slight excess (typically 1.05-1.1 equivalents) is often required.[1]

    • Insufficiently Low Temperature: The lithiation step is highly exothermic. The temperature must be maintained below -70 °C to prevent side reactions and ensure the stability of the lithiated intermediate.[1] A rise in temperature can lead to the consumption of n-BuLi through reaction with the solvent (THF).[1]

Issue 2: Formation of Impurities and Side Products

  • Question: My final product is impure. What are the likely side products and how can I avoid them?

  • Answer: Side products in this synthesis can arise from incorrect lithiation, competing reactions, or issues during the workup.

    • Regioisomers: While the desired reaction is deprotonation at the C-4 position, lithiation at other positions can occur if reaction conditions are not optimal. Using a hindered base like Lithium Diisopropylamide (LDA) is known to direct lithiation to the C-3 position in some 2-substituted pyridines.[2][3] However, for this specific synthesis, the use of n-BuLi at very low temperatures favors the formation of the desired 4-lithiated species.

    • Halogen-Lithium Exchange: n-BuLi can potentially induce a halogen-lithium exchange at the C-2 or C-5 positions instead of deprotonation. This side reaction is generally minimized by maintaining extremely low temperatures (-78 °C or below).[1][4]

    • Over-reaction with Electrophile: During the quench with N,N-Dimethylformamide (DMF), the initially formed tetrahedral intermediate can be attacked by another molecule of the lithiated pyridine, leading to undesired dimers. This is minimized by adding the lithiated species to an excess of the electrophile (DMF) and maintaining low temperatures.

Issue 3: Difficulties During Workup and Purification

  • Question: The workup procedure is yielding an emulsion or a dark, tarry substance. How can I improve the isolation of my product?

  • Answer: Challenges during workup often stem from the hydrolysis step or product instability.

    • Incomplete Hydrolysis: The reaction is quenched with DMF to form an intermediate, which is then hydrolyzed with aqueous acid to yield the final aldehyde.[5][6][7] Incomplete hydrolysis can leave iminium salt intermediates in the product mixture. Ensure the acidic workup is sufficiently vigorous and allowed to proceed for an adequate time (e.g., 15 minutes) with good stirring.

    • Product Degradation: Aldehydes can be sensitive and may oxidize or polymerize under harsh conditions.[8][9] It is advisable to perform the workup and extractions without unnecessary delay and to minimize exposure to strong light and air.

    • Purification Strategy: If the crude product contains unreacted starting material or other impurities, purification via column chromatography on silica gel is typically effective. Alternatively, purification can sometimes be achieved through the formation of a bisulfite adduct, which can be isolated and then carefully decomposed to regenerate the pure aldehyde.[8][10]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the synthesis of this compound via lithiation.

ParameterValue/RangeNotes
Reagents
2,5-Dichloropyridine1.0 eqStarting material
Diisopropylamine1.0-1.1 eqFor LDA preparation
n-Butyllithium (n-BuLi)1.0-1.1 eqTitrate before use
N,N-Dimethylformamide (DMF)1.2-1.5 eqElectrophile
Reaction Conditions
Lithiation Temperature< -70 °CCritical for selectivity and yield
Lithiation Time30 min
Quench Temperature< -70 °C
Quench Time30 min
Yield
Overall Yield (as oxime)~85%Based on conversion to the oxime derivative

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a patented procedure for the synthesis of the corresponding oxime, with the initial steps detailing the formation of the target aldehyde.

Materials:

  • 2,5-Dichloropyridine

  • Diisopropylamine

  • n-Butyllithium (in hexane solution, concentration pre-determined by titration)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (3 N)

  • Ethyl ether

  • Saturated Sodium Chloride (NaCl) solution

  • Ice

Procedure:

  • Preparation of Lithium Diisopropylamide (LDA):

    • In a flame-dried, three-neck flask equipped with a thermometer, nitrogen inlet, and dropping funnel, dissolve diisopropylamine (1.05 eq) in anhydrous THF.

    • Cool the solution to below -30 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.0 eq) dropwise via syringe, ensuring the temperature does not exceed -30 °C.

    • Stir the resulting LDA solution for 20 minutes at this temperature.

  • Lithiation of 2,5-Dichloropyridine:

    • Cool the LDA solution to below -70 °C.

    • In a separate flask, prepare a solution of 2,5-dichloropyridine (1.0 eq) in anhydrous THF.

    • Add the 2,5-dichloropyridine solution dropwise to the cold LDA solution, maintaining the internal temperature below -70 °C throughout the addition.

    • After the addition is complete, stir the reaction mixture at this temperature for an additional 30 minutes.

  • Formylation (Quench with DMF):

    • Prepare a solution of anhydrous DMF (1.3 eq) in anhydrous THF.

    • Add the DMF solution dropwise to the lithiated pyridine solution, again ensuring the temperature is maintained below -70 °C.

    • Stir the reaction for an additional 30 minutes at this temperature.

  • Workup and Isolation:

    • Allow the reaction mixture to warm to room temperature.

    • Pour the mixture into a beaker containing crushed ice and concentrated HCl. Stir vigorously for 15 minutes.

    • Neutralize the acidic solution to a pH of 6-7 using a 3 N NaOH solution.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with ethyl ether.

    • Combine all organic layers, wash with a saturated NaCl solution, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure (rotary evaporation) to yield the crude this compound. The product can be further purified by column chromatography if necessary.

Visualizations

Below are diagrams illustrating the experimental workflow and a troubleshooting guide for the synthesis.

SynthesisWorkflow cluster_prep Step 1: LDA Preparation cluster_lithiation Step 2: Lithiation cluster_formylation Step 3: Formylation cluster_workup Step 4: Workup & Isolation prep_start Mix Diisopropylamine and anhydrous THF cool_1 Cool to < -30°C prep_start->cool_1 add_buli Add n-BuLi dropwise cool_1->add_buli stir_1 Stir for 20 min add_buli->stir_1 cool_2 Cool LDA to < -70°C stir_1->cool_2 add_pyridine Add 2,5-Dichloropyridine solution dropwise cool_2->add_pyridine stir_2 Stir for 30 min add_pyridine->stir_2 add_dmf Add DMF solution dropwise at < -70°C stir_2->add_dmf stir_3 Stir for 30 min add_dmf->stir_3 warm Warm to RT stir_3->warm quench Pour into Ice/HCl warm->quench neutralize Neutralize with NaOH quench->neutralize extract Extract with Ether neutralize->extract dry Dry & Evaporate extract->dry product Crude Product dry->product

Caption: Synthetic workflow for this compound.

TroubleshootingTree start Problem: Low Yield or Impure Product q1 TLC shows mostly unreacted starting material? start->q1 a1_yes Likely Issue: Inactive/Insufficient n-BuLi q1->a1_yes Yes q2 TLC shows multiple new spots (not product)? q1->q2 No s1 Solution: 1. Use anhydrous solvents/glassware. 2. Titrate n-BuLi before use. 3. Ensure temperature is < -70°C. a1_yes->s1 a2_yes Likely Issue: Side Reactions q2->a2_yes Yes q3 Reaction works, but product is lost during workup? q2->q3 No s2 Solution: 1. Strictly maintain T < -70°C to prevent isomer formation and reaction with solvent. 2. Add lithiated species slowly to excess DMF. a2_yes->s2 a3_yes Likely Issue: Workup/Purification Problem q3->a3_yes Yes s3 Solution: 1. Ensure complete hydrolysis with acid. 2. Avoid delays; work up promptly. 3. Purify via column chromatography or bisulfite adduct formation. a3_yes->s3

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Purification of 2,5-Dichloroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,5-dichloroisonicotinaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Based on the typical synthesis route, which involves the lithiation of 2,5-dichloropyridine followed by formylation with N,N-dimethylformamide (DMF)[1], the primary impurities may include:

  • Unreacted 2,5-dichloropyridine: Incomplete lithiation or reaction can lead to the presence of the starting material.

  • Isomeric aldehydes: Formation of other aldehyde isomers due to the potential for lithiation at different positions on the pyridine ring.

  • Side-products from the lithiated intermediate: The highly reactive 5-halo-4-pyridyl lithium species can be unstable and may lead to byproducts if the reaction temperature is not strictly maintained below -70°C.

  • Degradation products: Halogenated pyridines can be sensitive to certain conditions, and degradation may occur during workup or purification.

Q2: What are the recommended general methods for purifying crude this compound?

A2: The two primary and most effective methods for the purification of this compound are recrystallization and column chromatography. Often, a combination of these techniques is employed to achieve high purity. An initial purification by column chromatography can be followed by recrystallization to obtain a highly pure crystalline product.

Q3: My purified this compound appears colored. What could be the cause and how can I fix it?

A3: A yellow or brownish tint can indicate the presence of colored impurities or degradation products. Similar to other halogenated aromatic compounds, these can sometimes be removed by treating a solution of the crude product with a small amount of activated charcoal before the final crystallization step. However, use charcoal sparingly as it can also adsorb the desired product, leading to lower yields.

Troubleshooting Guides

Recrystallization
Issue Potential Cause(s) Troubleshooting Steps
Oiling out instead of crystallizing - The boiling point of the solvent is too high.- The solution is supersaturated.- Impurities are inhibiting crystallization.- Select a solvent or solvent system with a lower boiling point.- Add a small amount of additional hot solvent to reduce saturation.- Try seeding the solution with a small crystal of pure product.- Attempt purification by column chromatography first to remove impurities.
No crystal formation upon cooling - The solution is not sufficiently saturated.- The cooling process is too rapid.- Evaporate some of the solvent to increase the concentration.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Gently scratch the inside of the flask with a glass rod at the meniscus to induce nucleation.
Low recovery of purified product - The compound has significant solubility in the cold solvent.- Too much solvent was used for washing the crystals.- Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.- Use a minimal amount of ice-cold recrystallization solvent to wash the crystals on the filter.
Product purity is still low after recrystallization - The chosen solvent is not effective at separating the specific impurities.- Co-crystallization of impurities with the product.- Experiment with different solvent systems (e.g., single solvent vs. dual solvent systems like hexane/ethyl acetate).- Perform a preliminary purification by column chromatography before recrystallization.
Column Chromatography
Issue Potential Cause(s) Troubleshooting Steps
Poor separation of product and impurities (overlapping peaks on TLC) - Inappropriate mobile phase polarity.- Optimize the solvent system by testing different ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the desired product.
Streaking or tailing of the product spot on TLC and broad elution from the column - The compound is basic and interacts strongly with the acidic silica gel.- Add a small amount (0.5-1%) of a basic modifier like triethylamine to the eluent to neutralize the acidic sites on the silica gel. This often results in sharper peaks and better separation.[2]
Low recovery from the column - The product is irreversibly adsorbed onto the silica gel.- The product is highly volatile and is lost during solvent evaporation.- If streaking is observed, consider using a less acidic stationary phase like alumina.- Use a less polar eluent if the product is not moving from the baseline.- Evaporate the solvent from the collected fractions under reduced pressure at a low temperature.
Cracked or channeled column packing - Improper packing of the silica gel.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry during the chromatography process.

Quantitative Data Summary

The following data is based on typical results for the purification of analogous halogenated pyridine aldehydes and may vary depending on the specific experimental conditions and the purity of the crude material.

Purification Method Typical Purity Achieved (by HPLC) Expected Yield Range Notes
Recrystallization >98%60-85%Yield is highly dependent on the initial purity of the crude product. Multiple recrystallizations may be necessary.
Column Chromatography >99%40-70%Effective for removing closely related impurities but can be more time-consuming and may result in lower yields due to product loss on the column.

Experimental Protocols

Protocol 1: Recrystallization from a Cyclohexane/Hexane Mixture

This protocol is adapted from a procedure for a structurally similar compound, 2,5-dibromopyridine-4-carboxaldehyde.

  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot cyclohexane (near boiling) while stirring until the solid dissolves completely. If insoluble impurities remain, proceed to the next step. If not, skip to step 3.

  • Hot Filtration (Optional): If insoluble material is present, perform a hot gravity filtration of the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Induce Crystallization: While the solution is still hot, add hexane dropwise until the solution becomes slightly cloudy, indicating it is saturated. Add a few more drops of hot cyclohexane to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum crystal formation, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of a cold 1:1 mixture of cyclohexane and hexane to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system will give the product an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., 9:1 hexane:ethyl acetate). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, silica-adsorbed sample to the top of the packed column.

  • Elution: Gently add the eluent to the top of the column and begin elution, collecting fractions in test tubes. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude this compound Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve HotFilter Hot Filtration (Optional) Dissolve->HotFilter Cool Slow Cooling & Ice Bath Dissolve->Cool If no insolubles HotFilter->Cool FilterWash Vacuum Filtration & Cold Solvent Wash Cool->FilterWash Dry Drying under Vacuum FilterWash->Dry PureSolid Pure Crystalline Product Dry->PureSolid

Caption: Recrystallization workflow for this compound.

ChromatographyWorkflow Crude Crude Product TLC TLC Analysis for Solvent System Crude->TLC SampleLoad Sample Loading (Dry or Wet) Crude->SampleLoad ColumnPrep Column Packing (Silica Gel Slurry) TLC->ColumnPrep ColumnPrep->SampleLoad Elution Elution & Fraction Collection SampleLoad->Elution FractionAnalysis TLC Analysis of Fractions Elution->FractionAnalysis CombineEvap Combine Pure Fractions & Evaporate Solvent FractionAnalysis->CombineEvap PureProduct Purified Product CombineEvap->PureProduct

Caption: Flash column chromatography workflow for purification.

TroubleshootingLogic Start Purification Attempt Recrystallize Recrystallization Start->Recrystallize Column Column Chromatography Start->Column CheckPurity Check Purity (TLC/HPLC/NMR) Pure Purity > 99% CheckPurity->Pure Yes NotPure Purity < 99% CheckPurity->NotPure No AnalyzeImpurities Analyze Impurities (e.g., NMR, MS) NotPure->AnalyzeImpurities Recrystallize->CheckPurity Column->CheckPurity AnalyzeImpurities->Recrystallize Different Solvent AnalyzeImpurities->Column Optimized Conditions

Caption: Logical workflow for troubleshooting purification methods.

References

Technical Support Center: Optimizing Reaction Conditions for 2,5-Dichloroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,5-Dichloroisonicotinaldehyde (also known as 2,5-dichloropyridine-4-carboxaldehyde). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

There are two primary synthetic strategies for preparing this compound:

  • Directed Ortho-Metalation and Formylation: This approach involves the deprotonation of 2,5-dichloropyridine at the 4-position using a strong base like lithium diisopropylamide (LDA), followed by quenching the resulting organolithium species with an electrophilic formylating agent such as N,N-dimethylformamide (DMF).[1]

  • Oxidation of a Methyl Group: An alternative route is the oxidation of the methyl group of 4-methyl-2,5-dichloropyridine to an aldehyde. This can be achieved using various oxidizing agents.

Q2: What are the main safety concerns when synthesizing this compound?

The synthesis of this compound involves hazardous reagents and conditions that require strict safety protocols. Key concerns include:

  • Strong Bases: Lithium diisopropylamide (LDA) is highly reactive and pyrophoric. It must be handled under an inert atmosphere (argon or nitrogen) and away from moisture.

  • Cryogenic Temperatures: The directed ortho-metalation reaction is typically performed at very low temperatures (e.g., -70°C) to ensure selectivity and prevent side reactions.[1] Proper handling of cryogenic baths (e.g., dry ice/acetone) is crucial.

  • Corrosive Reagents: If using a Vilsmeier-Haack approach for formylation, phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[2]

  • Exothermic Reactions: The quenching steps, particularly with DMF or during workup with acid, can be exothermic and must be performed slowly and with adequate cooling.[1][2]

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress. A small aliquot of the reaction mixture can be carefully quenched, extracted, and spotted on a TLC plate to visualize the consumption of the starting material and the formation of the product.

Troubleshooting Guides

Route 1: Directed Ortho-Metalation and Formylation

This guide focuses on the synthesis of this compound from 2,5-dichloropyridine using LDA and DMF.

Issue 1: Low or No Product Yield

Possible Cause Suggested Solution
Inactive LDA: Moisture in the reaction setup or reagents can quench the LDA.Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and freshly prepared or titrated LDA.
Incorrect Reaction Temperature: Temperature control is critical for the stability of the lithiated intermediate.Maintain the reaction temperature below -70°C during the addition of 2,5-dichloropyridine and DMF.[1] Use a calibrated low-temperature thermometer.
Inefficient Quenching: Poor mixing or slow addition of DMF can lead to side reactions of the organolithium species.Add the solution of DMF in THF dropwise to the reaction mixture while maintaining a low temperature and vigorous stirring.
Product Decomposition during Work-up: The product may be sensitive to harsh work-up conditions.Perform the acidic quench at a low temperature and avoid prolonged exposure to strong acids. Neutralize the solution carefully to a pH of 6-7 before extraction.[1]

Issue 2: Formation of Multiple Products or Impurities

Possible Cause Suggested Solution
Side Reactions of the Organolithium Intermediate: If the temperature rises, the lithiated species can undergo side reactions.Strictly maintain the reaction temperature below -70°C throughout the process.[1]
Impure Starting Materials: Impurities in the 2,5-dichloropyridine can lead to the formation of byproducts.Use highly pure starting materials. If necessary, purify the 2,5-dichloropyridine before use.
Incomplete Reaction: Insufficient reaction time can leave unreacted starting material.Allow the reaction to stir for a sufficient time at the specified temperature after the addition of all reagents. Monitor by TLC to confirm the disappearance of the starting material.
Route 2: Oxidation of 4-Methyl-2,5-dichloropyridine

This guide addresses potential issues when synthesizing this compound via the oxidation of 4-methyl-2,5-dichloropyridine.

Issue 1: Incomplete Oxidation or Low Yield

Possible Cause Suggested Solution
Insufficient Oxidizing Agent: The stoichiometry of the oxidizing agent is crucial for complete conversion.Use a molar excess of the oxidizing agent. The optimal ratio will depend on the specific reagent used.
Suboptimal Reaction Temperature: The reaction temperature can significantly impact the rate of oxidation.Optimize the reaction temperature. Some oxidations require heating, while others may need to be cooled to control exothermicity.
Catalyst Deactivation (if applicable): If a catalyst is used, it may become deactivated over time.Ensure the catalyst is fresh and active. In some cases, catalyst regeneration may be necessary.

Issue 2: Over-oxidation to Carboxylic Acid

Possible Cause Suggested Solution
Harsh Reaction Conditions: Excessive temperature or reaction time can lead to the over-oxidation of the aldehyde to the corresponding carboxylic acid.Carefully control the reaction temperature and time. Monitor the reaction closely by TLC and stop it once the desired aldehyde is the major product.
Strong Oxidizing Agent: Some oxidizing agents are too strong and will favor the formation of the carboxylic acid.Select a milder oxidizing agent that is known to selectively oxidize methyl groups to aldehydes.

Experimental Protocols

Protocol 1: Synthesis of this compound via Directed Ortho-Metalation[1]
  • Preparation of LDA: In a flame-dried, three-necked flask equipped with a thermometer, a nitrogen inlet, and a dropping funnel, add anhydrous tetrahydrofuran (THF). Cool the flask to -30°C. Add diisopropylamine to the THF. Slowly add n-butyllithium (in hexane) to the stirred solution while maintaining the temperature below -30°C. Stir the resulting solution for 20 minutes.

  • Metalation: Cool the LDA solution to below -70°C. In a separate flask, dissolve 2,5-dichloropyridine in anhydrous THF. Add this solution dropwise to the LDA solution, ensuring the temperature remains below -70°C. Stir the mixture at this temperature for 30 minutes.

  • Formylation: In another flask, prepare a solution of N,N-dimethylformamide (DMF) in anhydrous THF. Add this DMF solution dropwise to the reaction mixture while maintaining the temperature below -70°C. Stir for an additional 30 minutes.

  • Work-up: Allow the reaction mixture to warm to room temperature. Pour the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Stir for 15 minutes. Neutralize the acidic solution to a pH of 6-7 with a 3N sodium hydroxide solution.

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with a saturated sodium chloride solution, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude this compound. The product can be further purified by column chromatography or recrystallization.

Data Presentation

Table 1: Troubleshooting Summary for Directed Ortho-Metalation Route

Problem Potential Cause Key Optimization Parameter
Low YieldInactive LDAReagent Quality/Handling
Incorrect TemperatureTemperature Control
Inefficient QuenchingReagent Addition Rate
Multiple ProductsSide ReactionsStrict Temperature Control
Impure Starting MaterialPurity of Reactants

Table 2: Troubleshooting Summary for Oxidation Route

Problem Potential Cause Key Optimization Parameter
Low YieldIncomplete ReactionReaction Time/Temperature
Insufficient OxidantStoichiometry
Over-oxidationHarsh ConditionsReaction Time/Temperature
Strong OxidantChoice of Reagent

Visualizations

Synthesis_Workflow cluster_LDA_Prep LDA Preparation cluster_Reaction Main Reaction cluster_Workup Work-up & Purification Diisopropylamine Diisopropylamine LDA LDA Solution Diisopropylamine->LDA in THF, < -30°C nBuLi n-Butyllithium nBuLi->LDA DCP 2,5-Dichloropyridine Lithiated_DCP Lithiated Intermediate DCP->Lithiated_DCP LDA, THF, < -70°C Product_Complex Product Complex Lithiated_DCP->Product_Complex DMF, < -70°C DMF DMF Quench Acidic Quench (HCl/Ice) Product_Complex->Quench Neutralize Neutralization (NaOH) Quench->Neutralize Extract Extraction (Ether) Neutralize->Extract Purify Purification Extract->Purify

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Product Yield? Check_LDA Check LDA Activity & Stoichiometry Start->Check_LDA Yes Impurity_Issue Multiple Products? Start->Impurity_Issue No Check_Temp Verify Reaction Temperature (< -70°C) Check_LDA->Check_Temp Check_Reagents Ensure Anhydrous Conditions Check_Temp->Check_Reagents Check_Workup Optimize Work-up pH & Temperature Check_Reagents->Check_Workup Success Improved Yield/Purity Check_Workup->Success Purify_SM Purify Starting Material Impurity_Issue->Purify_SM Yes Impurity_Issue->Success No Control_Temp_Strictly Maintain Strict Temperature Control Purify_SM->Control_Temp_Strictly Optimize_Time Optimize Reaction Time Control_Temp_Strictly->Optimize_Time Optimize_Time->Success

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: 2,5-Dichloroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 2,5-Dichloroisonicotinaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a dry, well-ventilated area.[1] The storage temperature should be maintained as recommended on the product label, typically at room temperature.[1] It is crucial to protect the compound from heat, sources of ignition, and direct sunlight.[1][2]

Q2: What is the general chemical stability of this compound?

A2: this compound is a chemically stable compound under standard ambient conditions (room temperature).[1] However, like many halogenated aromatic aldehydes, it may be susceptible to degradation over extended periods if not stored correctly. Factors such as prolonged exposure to light, high temperatures, and humidity can potentially lead to degradation.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, analogous compounds suggest potential degradation routes. The aldehyde functional group can be susceptible to oxidation, which could lead to the formation of the corresponding carboxylic acid, 2,5-dichloroisonicotinic acid. Additionally, under certain conditions, reactions involving the chlorine substituents on the pyridine ring could occur.

Q4: How can I assess the purity and stability of my this compound sample?

A4: The purity and stability of this compound can be effectively assessed using High-Performance Liquid Chromatography (HPLC).[2][3] A stability-indicating HPLC method can separate the intact compound from any potential degradation products.[3][4] Other analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed for purity assessment and identification of volatile impurities.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results or low yield Degradation of this compound due to improper storage.Verify the storage conditions of the compound. Assess the purity of the starting material using HPLC before proceeding with experiments.
Discoloration of the solid compound (e.g., yellowing) Potential degradation due to exposure to light or air over time.While slight discoloration may not always indicate significant degradation, it is advisable to re-analyze the compound's purity. Store in an amber vial or in the dark to minimize light exposure.
Inconsistent analytical results (e.g., variable peak areas in HPLC) Instability of the compound in the chosen analytical solvent or method variability.Evaluate the stability of this compound in the analytical solvent over the typical analysis time. Ensure the HPLC method is robust and validated.
Appearance of new, unidentified peaks in chromatograms Formation of degradation products.Conduct forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating analytical method.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

This protocol outlines the development of a reverse-phase HPLC method to assess the stability of this compound.

1. Materials and Reagents:

  • This compound reference standard
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Formic acid (or other suitable modifier)
  • Volumetric flasks, pipettes, and autosampler vials

2. Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase A: Water with 0.1% Formic Acid
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid
  • Gradient: 30% B to 90% B over 15 minutes
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detection: UV at 270 nm
  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
  • Prepare working standards by diluting the stock solution to a suitable concentration range (e.g., 1-100 µg/mL).
  • For stability samples, dissolve the compound in the desired solvent at a known concentration.

4. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[4][5]

Protocol 2: Forced Degradation Study

This protocol describes how to perform forced degradation studies to identify potential degradation products and demonstrate the stability-indicating nature of the analytical method.

1. Acidic Hydrolysis:

  • Dissolve this compound in a solution of 0.1 M HCl in a 1:1 acetonitrile/water mixture.
  • Heat the solution at 60 °C for 24 hours.
  • Neutralize a sample with 0.1 M NaOH and analyze by HPLC.

2. Basic Hydrolysis:

  • Dissolve this compound in a solution of 0.1 M NaOH in a 1:1 acetonitrile/water mixture.
  • Heat the solution at 60 °C for 24 hours.
  • Neutralize a sample with 0.1 M HCl and analyze by HPLC.

3. Oxidative Degradation:

  • Dissolve this compound in a 1:1 acetonitrile/water mixture containing 3% hydrogen peroxide.
  • Keep the solution at room temperature for 24 hours.
  • Analyze by HPLC.

4. Thermal Degradation:

  • Store the solid compound in an oven at 80 °C for 48 hours.
  • Dissolve a sample of the heat-stressed solid in acetonitrile and analyze by HPLC.

5. Photolytic Degradation:

  • Expose a solution of this compound (in a quartz cuvette) to UV light (e.g., 254 nm) for 24 hours.
  • Analyze the solution by HPLC.

Quantitative Data

Table 1: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Room Temperature (as per label)Prevents potential thermal degradation.
Atmosphere Dry, well-ventilatedMinimizes hydrolysis and oxidation.
Light Protect from light (amber vial/dark)Prevents photolytic degradation.
Container Tightly sealedPrevents exposure to moisture and air.

Table 2: Example Data from a Hypothetical Forced Degradation Study

Stress Condition% Degradation of this compoundMajor Degradation Product (Hypothetical)
0.1 M HCl, 60 °C, 24h~5%2,5-dichloroisonicotinic acid
0.1 M NaOH, 60 °C, 24h~15%2,5-dichloroisonicotinic acid and others
3% H₂O₂, RT, 24h~25%2,5-dichloroisonicotinic acid
Solid, 80 °C, 48h<2%-
UV light, 24h~10%Various photoproducts

Note: The data in Table 2 is hypothetical and intended for illustrative purposes to guide experimental design. Actual degradation will depend on the specific experimental conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare solutions of This compound acid Acid Hydrolysis prep->acid Expose to stress conditions base Base Hydrolysis prep->base Expose to stress conditions oxide Oxidation (H2O2) prep->oxide Expose to stress conditions thermal Thermal Stress prep->thermal Expose to stress conditions photo Photolytic Stress prep->photo Expose to stress conditions hplc HPLC Analysis acid->hplc base->hplc oxide->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data

Caption: Workflow for Forced Degradation Study.

troubleshooting_logic start Inconsistent Experimental Results? check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage storage_ok Storage OK? check_storage->storage_ok check_purity Assess Purity via HPLC purity_ok Purity >98%? check_purity->purity_ok storage_ok->check_purity Yes correct_storage Action: Correct Storage & Re-test storage_ok->correct_storage No new_lot Action: Use New Lot of Compound purity_ok->new_lot No check_protocol Review Experimental Protocol (Solvents, Reagents, etc.) purity_ok->check_protocol Yes correct_storage->start new_lot->start end Problem Resolved check_protocol->end

Caption: Troubleshooting Logic for Inconsistent Results.

References

Technical Support Center: Synthesis of 2,5-Dichloroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2,5-dichloroisonicotinaldehyde, a key intermediate in the preparation of various pharmaceutical compounds.[1] The primary focus is on addressing side reactions and other common issues encountered during its synthesis, particularly via the Vilsmeier-Haack reaction.

Troubleshooting Guide

This guide is designed to help researchers identify and resolve specific problems encountered during the synthesis and purification of this compound.

Problem ID Issue Encountered Potential Cause(s) Recommended Solution(s)
SYN-001 Low or No Product Yield 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive and may have been prematurely hydrolyzed.[2][3] 2. Low Reactivity of Substrate: 2,5-Dichloropyridine is electron-deficient, making the electrophilic aromatic substitution challenging. 3. Incorrect Reaction Temperature: The reaction temperature is critical and substrate-dependent, often ranging from 0°C to 80°C.[3]1. Ensure all glassware is oven-dried and reagents (especially DMF and POCl₃) are anhydrous. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 2. Ensure sufficient reaction time and temperature. Monitor reaction progress by TLC or HPLC.[4] 3. Optimize the reaction temperature. Start at a lower temperature (e.g., 0°C) and gradually warm up as needed while monitoring the reaction.
SYN-002 Product Contaminated with Unreacted Starting Material (2,5-Dichloropyridine) 1. Incomplete Reaction: Insufficient reaction time, temperature, or amount of Vilsmeier reagent. 2. Ineffective Purification: The starting material and product may have similar polarities, making separation difficult.1. Increase reaction time or temperature. Consider increasing the equivalents of the Vilsmeier reagent (e.g., 1.5 equivalents).[5] 2. If recrystallization is ineffective, employ column chromatography on silica gel.[6] Select an appropriate eluent system to achieve better separation.
SYN-003 Presence of Multiple Spots on TLC/HPLC (Aside from Product and Starting Material) 1. Formation of Regioisomers: Formylation may have occurred at other positions on the pyridine ring. 2. Hydrolysis of Iminium Intermediate: The intermediate formed after the Vilsmeier reagent attacks the pyridine ring can be hydrolyzed during workup.[2] Incomplete hydrolysis can lead to impurities. 3. Degradation: The product or starting material may be degrading under the reaction or workup conditions, leading to colored impurities.[6]1. The Vilsmeier-Haack reaction is generally regioselective for the less sterically hindered position.[3][5] However, minor isomers may form. Purification by column chromatography is the most effective removal method. 2. Ensure complete hydrolysis during the aqueous workup. Stirring for an adequate time after adding water or an aqueous base is crucial.[5] 3. Avoid unnecessarily high reaction temperatures or prolonged reaction times. Consider deactivating silica gel with a base (e.g., triethylamine) if degradation is observed during chromatography.[6]
SYN-004 Product is Contaminated with Residual Phosphorus Compounds 1. Incomplete Quenching/Removal of POCl₃: Phosphorus oxychloride and its byproducts are not fully removed during the workup.1. Before aqueous workup, consider distilling off excess POCl₃ under reduced pressure.[4] 2. During workup, thoroughly wash the organic layer with water, a saturated sodium bicarbonate solution, and brine to remove water-soluble phosphorus species.[4]
SYN-005 Uncontrolled Exothermic Reaction 1. Rapid Addition of POCl₃: Adding phosphorus oxychloride to DMF too quickly can lead to a dangerous exotherm. 2. Improper Quenching: Adding the reaction mixture too quickly to water or ice for quenching.1. Add POCl₃ dropwise to a cooled solution of DMF (e.g., 0°C) with vigorous stirring.[4][5] 2. Perform a "reverse quench" by slowly adding the reaction mixture to a well-stirred, cooled (0-5°C) aqueous solution.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][5][7] This reaction involves treating the substrate, 2,5-dichloropyridine, with a Vilsmeier reagent, which is typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][5]

Q2: My reaction is not proceeding to completion, and I'm left with a lot of starting material. What can I do?

A2: This is a common issue, often due to the deactivating effect of the two chloro-substituents on the pyridine ring. To drive the reaction to completion, you can try increasing the reaction temperature, prolonging the reaction time, or using a slight excess of the Vilsmeier reagent.[4][5] It is crucial to monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Q3: How is the Vilsmeier reagent prepared, and what are the safety precautions?

A3: The Vilsmeier reagent, a substituted chloroiminium ion, is formed by the reaction of DMF with POCl₃.[2][8] This reaction is exothermic and should be performed with caution. The POCl₃ should be added slowly and dropwise to DMF, which has been cooled in an ice bath to maintain a low temperature.[4] The reaction should be carried out in a well-ventilated fume hood, as POCl₃ is corrosive and reacts violently with water.

Q4: What side products should I be aware of?

A4: Besides unreacted starting material, potential side products include regioisomers (though formylation at the 4-position is favored), byproducts from the decomposition of the Vilsmeier reagent, and residual phosphorus compounds from the POCl₃.[4] Incomplete hydrolysis of the intermediate iminium ion can also lead to impurities.[2]

Q5: What is the best way to purify the crude this compound?

A5: Purification typically involves a combination of techniques. After an aqueous workup to hydrolyze the intermediate and remove water-soluble impurities, the crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane).[4][6] If recrystallization is insufficient to remove impurities like unreacted starting material or isomers, column chromatography on silica gel is the recommended method.[6]

Reaction and Troubleshooting Visualizations

Main_Reaction_Pathway Main Synthesis Pathway via Vilsmeier-Haack Reaction cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Start_Mat 2,5-Dichloropyridine Start_Mat->Iminium_Intermediate + Vilsmeier Reagent (Electrophilic Attack) Product This compound Iminium_Intermediate->Product + H₂O (Workup/Hydrolysis) Side_Reactions Potential Side Reactions and Byproducts cluster_impurities Common Impurities Vilsmeier_Reagent Vilsmeier Reagent Product Target Product Vilsmeier_Reagent->Product Hydrolysis_Product Reagent Hydrolysis Byproduct Vilsmeier_Reagent->Hydrolysis_Product Reaction with trace H₂O Start_Mat 2,5-Dichloropyridine Start_Mat->Product Main Reaction Unreacted_SM Unreacted Starting Material Start_Mat->Unreacted_SM Incomplete Reaction P_Compounds Phosphorus Byproducts Product->P_Compounds Incomplete Removal Troubleshooting_Workflow Troubleshooting Workflow for Low Yield cluster_yes cluster_no Start Low Product Yield Observed Check_TLC Analyze Crude by TLC/HPLC: Any Product Formed? Start->Check_TLC Impure_Product Product present, but impure Check_TLC->Impure_Product Yes No_Product No or Trace Product Check_TLC->No_Product No Optimize_Purification Optimize Purification: - Column Chromatography - Recrystallization Impure_Product->Optimize_Purification End Achieve Target Yield & Purity Optimize_Purification->End Check_Reagents Verify Reagent Quality: - Anhydrous DMF? - Fresh POCl₃? No_Product->Check_Reagents Optimize_Conditions Optimize Reaction Conditions: - Increase Temperature - Increase Reaction Time Check_Reagents->Optimize_Conditions Optimize_Conditions->End

References

Technical Support Center: Synthesis of 2,5-Dichloroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2,5-Dichloroisonicotinaldehyde, a key intermediate in pharmaceutical development.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues that may arise during your experiment, focusing on improving reaction yield and product purity.

Frequently Asked Questions

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound start from 2,5-dichloropyridine. The two primary approaches are:

  • Directed ortho-Metalation (DoM) followed by Formylation: This involves the deprotonation of 2,5-dichloropyridine at the 4-position using a strong base, such as Lithium Diisopropylamide (LDA), followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

  • Vilsmeier-Haack Reaction: This method attempts the direct formylation of 2,5-dichloropyridine using a Vilsmeier reagent, which is typically generated from phosphorus oxychloride (POCl₃) and DMF.[1][2] However, this method is often challenging for electron-deficient pyridines.[3]

Q2: My reaction yield is consistently low. What are the general factors I should investigate?

A2: Low yields in the synthesis of this compound can stem from several factors. Key areas to troubleshoot include:

  • Reagent Quality: Ensure all reagents, especially the organolithium base (if used) and DMF, are fresh and of high purity. Anhydrous conditions are critical.[1]

  • Reaction Temperature: Precise temperature control is crucial, particularly during lithiation, which is typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions.[4]

  • Atmospheric Conditions: Reactions involving organometallic intermediates are highly sensitive to moisture and oxygen. Ensure your reaction is performed under a dry, inert atmosphere (e.g., Argon or Nitrogen).[5]

  • Work-up Procedure: The quenching and extraction steps must be performed carefully to avoid product loss or degradation.

Q3: I am observing multiple products in my crude reaction mixture. What are the likely side reactions?

A3: The formation of multiple products can be attributed to several side reactions:

  • Isomeric Aldehydes: Incomplete regioselectivity during the formylation step can lead to the formation of other aldehyde isomers.

  • Unreacted Starting Material: Incomplete reaction is a common issue, especially if the reagents have degraded or the reaction time is insufficient.

  • Products from Side Reactions with DMF: The formylating agent, DMF, can sometimes be involved in side reactions, particularly if the reaction temperature is not well-controlled.

Troubleshooting: Directed ortho-Metalation (DoM) Route

Q4: The lithiation of 2,5-dichloropyridine is not proceeding as expected. How can I improve this step?

A4: Successful lithiation of 2,5-dichloropyridine is critical for a good yield. If you are facing issues:

  • Choice of Base: Lithium Diisopropylamide (LDA) is often the base of choice for directed metalation of pyridines.[6] Ensure it is freshly prepared or properly stored.

  • Temperature Control: The addition of the organolithium base and the subsequent reaction should be carried out at a consistently low temperature, typically -78 °C, to ensure regioselectivity and prevent base degradation.[4]

  • Addition Rate: Add the base slowly to the solution of 2,5-dichloropyridine to maintain temperature control and minimize side reactions.

Q5: After adding DMF, my yield of this compound is still low. What could be the issue?

A5: Low yield after the addition of DMF in a DoM reaction can be due to:

  • Purity of DMF: DMF must be anhydrous. Drying over molecular sieves or distillation from calcium hydride is recommended.[5]

  • Quenching Temperature: The addition of DMF should also be performed at low temperatures to prevent side reactions with the lithiated intermediate.

  • Stoichiometry: Ensure an appropriate molar ratio of DMF to the lithiated pyridine is used. An excess may be required, but a large excess can complicate purification.

Troubleshooting: Vilsmeier-Haack Reaction Route

Q6: The Vilsmeier-Haack reaction on 2,5-dichloropyridine is not working. Why is this and can it be improved?

A6: The Vilsmeier-Haack reaction is generally less effective for electron-deficient aromatic rings like 2,5-dichloropyridine because the Vilsmeier reagent is a relatively weak electrophile.[2][7] To improve the chances of success:

  • Reaction Conditions: Harsher conditions, such as higher temperatures and longer reaction times, may be necessary to drive the reaction forward.[1]

  • Reagent Stoichiometry: An excess of the Vilsmeier reagent may be required.

  • Alternative Catalysts: While not standard for this reaction, exploring Lewis acid catalysis could be a research direction, though it may introduce other complexities.

Data Presentation

The following table summarizes representative yields for the synthesis of this compound via the Directed ortho-Metalation (DoM) route under varying conditions.

Run Base Solvent Temperature (°C) Formylating Agent Yield (%) Reference
1LDATHF-78DMF65-75Hypothetical
2n-BuLiTHF/Hexane-78DMF50-60Hypothetical
3LDADiethyl Ether-78DMF60-70Hypothetical
4LDATHF-40DMF30-40Hypothetical

Note: The data in this table is hypothetical and intended for illustrative purposes to demonstrate the impact of different reaction parameters. Actual yields may vary.

Experimental Protocols

Protocol 1: Synthesis via Directed ortho-Metalation (DoM)

Materials:

  • 2,5-Dichloropyridine

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • LDA Preparation: In a flame-dried, three-necked flask under an argon atmosphere, dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.1 equivalents) dropwise, keeping the temperature below -70 °C. Stir the mixture at -78 °C for 30 minutes.

  • Lithiation: To the freshly prepared LDA solution, add a solution of 2,5-dichloropyridine (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir the resulting mixture at this temperature for 1-2 hours.

  • Formylation: Add anhydrous DMF (1.5 equivalents) dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at -78 °C for another 2 hours, then slowly warm to room temperature overnight.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Visualizations

experimental_workflow cluster_LDA LDA Preparation cluster_Reaction Main Reaction cluster_Workup Work-up & Purification Diisopropylamine Diisopropylamine Mix1 Mix & Stir Diisopropylamine->Mix1 Anhydrous THF LDA LDA Solution Mix1->LDA 30 min nBuLi nBuLi nBuLi->Mix1 -78°C Lithiation Lithiation (1-2 hours) LDA->Lithiation -78°C DCP 2,5-Dichloropyridine DCP->Lithiation Anhydrous THF DMF Anhydrous DMF Formylation Formylation (2 hours) DMF->Formylation -78°C Lithiation->Formylation Quench Quench with NH4Cl Formylation->Quench Warm to RT Extraction Extract with EtOAc Quench->Extraction Drying Dry & Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product 2,5-Dichloro- isonicotinaldehyde Purification->Final_Product Pure Product

Caption: Workflow for the synthesis of this compound via DoM.

troubleshooting_yield Start Low Yield Observed Reagent_Check Are reagents anhydrous and fresh? Start->Reagent_Check Temp_Check Was temperature maintained at -78°C? Reagent_Check->Temp_Check Yes Action_Reagent Dry solvents/reagents. Use fresh n-BuLi/DMF. Reagent_Check->Action_Reagent No Atmosphere_Check Was an inert atmosphere maintained? Temp_Check->Atmosphere_Check Yes Action_Temp Improve cooling bath. Slow down additions. Temp_Check->Action_Temp No Failure Issue Persists (Contact Technical Support) Atmosphere_Check->Failure Yes Action_Atmosphere Ensure proper inert gas setup. Check for leaks. Atmosphere_Check->Action_Atmosphere No Success Yield Improved Action_Reagent->Success Action_Temp->Success Action_Atmosphere->Success

Caption: Decision tree for troubleshooting low yield in the DoM synthesis.

References

Technical Support Center: 2,5-Dichloroisonicotinaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting reactions involving 2,5-Dichloroisonicotinaldehyde. Below you will find a troubleshooting guide and frequently asked questions (FAQs) to help navigate potential challenges during its synthesis and use.

Troubleshooting Guide

The synthesis of this compound can be challenging. A common and practical approach is the oxidation of the commercially available (2,5-dichloropyridin-4-yl)methanol. This guide focuses on troubleshooting this specific oxidation step.

dot

cluster_synthesis Synthesis Workflow Starting_Material (2,5-dichloropyridin-4-yl)methanol Oxidation Oxidation Reaction (e.g., PCC, Swern, MnO2) Starting_Material->Oxidation Select Oxidant Workup Reaction Workup (Quenching, Extraction) Oxidation->Workup Reaction Monitoring Purification Purification (Chromatography, Recrystallization) Workup->Purification Crude Product Product This compound Purification->Product Purity Analysis

Caption: A general experimental workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: My oxidation of (2,5-dichloropyridin-4-yl)methanol to this compound is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in this oxidation can stem from several factors. Here’s a breakdown of potential issues and their solutions:

  • Incomplete Reaction: The oxidizing agent may not be active enough, or the reaction time might be insufficient.

    • Solution: If using manganese dioxide (MnO₂), ensure it is freshly activated, as its oxidizing power can diminish with age and exposure to moisture.[1] For all methods, monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Over-oxidation: Stronger oxidizing agents or the presence of water can lead to the formation of the corresponding carboxylic acid (2,5-dichloroisonicotinic acid) as a byproduct.[2][3]

    • Solution: Employ milder, anhydrous oxidizing agents such as Pyridinium Chlorochromate (PCC) or perform a Swern oxidation.[4][5][6] Ensure all glassware is oven-dried and use anhydrous solvents to prevent the formation of hydrates that can be further oxidized.[3][7]

  • Difficult Purification: The product may be lost during purification steps.

    • Solution: this compound is a polar compound. Use an appropriate solvent system for column chromatography to ensure good separation from starting material and byproducts. Recrystallization can also be an effective purification method, but solvent choice is critical.

Q2: I am observing the formation of a significant amount of 2,5-dichloroisonicotinic acid as a byproduct. How can I prevent this over-oxidation?

A2: Over-oxidation is a common issue when oxidizing primary alcohols. To minimize the formation of the carboxylic acid, consider the following:

  • Choice of Oxidizing Agent: Avoid strong, aqueous oxidizing agents like potassium permanganate or chromic acid (Jones reagent).[2][8] Instead, opt for milder reagents that are known to stop at the aldehyde stage.

    • Pyridinium Chlorochromate (PCC): This reagent is specifically designed for the selective oxidation of primary alcohols to aldehydes in anhydrous conditions.[4][5][7]

    • Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) and oxalyl chloride at low temperatures and is highly effective for preparing aldehydes without over-oxidation.[6][9]

    • Manganese Dioxide (MnO₂): This is a good choice for the selective oxidation of benzylic and allylic alcohols, and can be effective for heteroaromatic alcohols. It is a heterogeneous reaction, and the reactivity can vary.[1][10]

  • Reaction Conditions: Strictly anhydrous conditions are crucial to prevent the aldehyde from hydrating to a gem-diol, which is susceptible to further oxidation.[2][3]

Q3: The purification of this compound is proving to be difficult. What are the recommended methods?

A3: The purification strategy will depend on the impurities present.

  • Column Chromatography: This is a very effective method for separating the aldehyde from the starting alcohol and any over-oxidized carboxylic acid. A silica gel column with a gradient elution of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate) is a good starting point.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an efficient way to achieve high purity. Experiment with different solvents to find one in which the aldehyde has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Acid-Base Extraction: If the main impurity is the carboxylic acid, an acid-base extraction can be used. Dissolve the crude mixture in an organic solvent and wash with a mild aqueous base (e.g., sodium bicarbonate solution). The carboxylic acid will be deprotonated and move into the aqueous layer, while the aldehyde remains in the organic layer.

dot

Problem Low Yield or Impurities Cause1 Incomplete Reaction Problem->Cause1 Cause2 Over-oxidation Problem->Cause2 Cause3 Purification Issues Problem->Cause3 Solution1a Increase Reaction Time Cause1->Solution1a Solution1b Use Activated Oxidant Cause1->Solution1b Solution2a Use Milder Oxidant (PCC, Swern) Cause2->Solution2a Solution2b Ensure Anhydrous Conditions Cause2->Solution2b Solution3a Optimize Chromatography Cause3->Solution3a Solution3b Optimize Recrystallization Cause3->Solution3b Solution3c Perform Acid-Base Extraction Cause3->Solution3c

Caption: Troubleshooting logic for this compound synthesis.

Quantitative Data Summary

Due to the lack of specific published data for the oxidation of (2,5-dichloropyridin-4-yl)methanol, the following table provides a general comparison of common oxidizing agents used for the conversion of primary alcohols to aldehydes. The yields are representative and can vary significantly based on the substrate and specific reaction conditions.

Oxidizing AgentTypical SolventReaction TemperatureTypical Yield RangeKey Considerations
PCC Dichloromethane (DCM)Room Temperature70-95%Toxic chromium reagent; requires anhydrous conditions.[4][5]
Swern Oxidation Dichloromethane (DCM)-78 °C to Room Temp80-99%Produces foul-smelling dimethyl sulfide; requires low temperatures.[6][9]
Manganese Dioxide Dichloromethane, Chloroform, HexaneRoom Temp to Reflux60-90%Requires activation of MnO₂; often needs a large excess of the reagent.[1][10]

Experimental Protocols

The following are representative protocols for the oxidation of a primary alcohol to an aldehyde and should be adapted and optimized for the specific synthesis of this compound from (2,5-dichloropyridin-4-yl)methanol.

Protocol 1: Oxidation with Pyridinium Chlorochromate (PCC)
  • Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM).

  • Reagent Addition: Add pyridinium chlorochromate (PCC) (1.5 equivalents) to the DCM.

  • Starting Material: Dissolve (2,5-dichloropyridin-4-yl)methanol (1 equivalent) in anhydrous DCM and add it to the PCC suspension in one portion.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium salts. Wash the filter cake with additional diethyl ether.

  • Purification: Combine the filtrates and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.

Protocol 2: Swern Oxidation
  • Activator Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM and cool the solution to -78 °C (a dry ice/acetone bath).

  • DMSO Addition: Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.

  • Alcohol Addition: Add a solution of (2,5-dichloropyridin-4-yl)methanol (1 equivalent) in anhydrous DCM dropwise, keeping the temperature below -60 °C. Stir for 30 minutes.

  • Base Addition: Add triethylamine (5 equivalents) dropwise to the reaction mixture, again maintaining the temperature at -78 °C. Stir for an additional 30 minutes at this temperature, then allow the reaction to warm to room temperature.

  • Workup: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Monitoring 2,5-Dichloroisonicotinaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical techniques for monitoring reactions involving 2,5-Dichloroisonicotinaldehyde. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate accurate and reliable reaction monitoring.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable analytical techniques for monitoring the progress of a reaction involving this compound?

A1: The primary techniques for monitoring reactions of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice depends on the reaction conditions, the properties of the reactants and products, and the information required (e.g., real-time kinetics vs. endpoint analysis).

Q2: How can I choose between HPLC and GC for my analysis?

A2: The choice between HPLC and GC depends on the volatility and thermal stability of your compounds.[1][2] HPLC is well-suited for a wide range of compounds, including those that are not volatile or are thermally sensitive.[3][4] GC is ideal for volatile and thermally stable compounds and often provides higher separation efficiency.[2][3][4] For this compound and many of its derivatives, both techniques can be applicable, and the decision may come down to available equipment and the specific separation requirements of the reaction mixture.[1]

Q3: What is quantitative NMR (qNMR) and how can it be used for in-situ reaction monitoring?

A3: Quantitative NMR (qNMR) is a powerful technique that allows for the direct and non-invasive quantification of reactants, intermediates, and products in a reaction mixture without the need for chromatographic separation.[5][6][7][8][9] By acquiring spectra at regular intervals, qNMR can provide real-time kinetic data.[5][10] This is particularly useful for understanding reaction mechanisms and optimizing process parameters.

Q4: What are the common challenges when analyzing chlorinated pyridine compounds?

A4: Chlorinated pyridines can sometimes pose challenges such as potential for adsorption on active sites in GC systems, which can lead to peak tailing and poor reproducibility. In HPLC, careful mobile phase selection is crucial for good peak shape. The presence of chlorine isotopes will result in characteristic isotopic patterns in mass spectrometry, which can be a useful identification tool but also requires consideration during data analysis. Halogenated pyridines, particularly those with a halogen at the 2-position, can have mutagenic properties, so appropriate safety precautions should be taken.[11]

Q5: How can I identify unknown impurities in my reaction mixture?

A5: GC-MS and LC-MS (Liquid Chromatography-Mass Spectrometry) are the most powerful techniques for identifying unknown impurities.[12][13] The mass spectrometer provides molecular weight and fragmentation information, which can be used to elucidate the structure of the impurity. Comparing the obtained mass spectrum with spectral libraries (e.g., NIST) can aid in identification.[10]

Analytical Technique Comparison

The following table summarizes the key performance characteristics of HPLC and GC for the analysis of chlorinated aromatic aldehydes like this compound.

ParameterHPLCGas Chromatography (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Wide range of compounds, including non-volatile and thermally labile ones.[3]Volatile and thermally stable compounds.[2][3]
Sensitivity Good, detector-dependent (UV, DAD, MS).Excellent, especially with Mass Spectrometry (MS) detection.[14]
Resolution Good to excellent, depending on the column and mobile phase.Excellent, particularly with capillary columns.[4]
Sample Preparation Often involves simple dilution; may require extraction.May require derivatization for non-volatile compounds; extraction is common.[15]
Analysis Time Typically 5-30 minutes.Typically 5-30 minutes.

Experimental Protocols

Protocol 1: HPLC Method for Reaction Monitoring

This protocol provides a starting point for developing a reversed-phase HPLC method for monitoring the consumption of this compound and the formation of products.

1. Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2. Reagents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Trifluoroacetic acid (TFA) or Formic acid (optional, for improving peak shape).

3. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% TFA or Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

  • Gradient: Start with a suitable ratio of A:B (e.g., 70:30) and ramp to a higher concentration of B (e.g., 30:70) over 15-20 minutes to elute all components. A hold at the final concentration and an equilibration step back to the initial conditions are necessary.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm or a wavelength determined by the UV spectrum of this compound.

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • At desired time points, withdraw an aliquot of the reaction mixture.

  • Quench the reaction if necessary (e.g., by adding a suitable reagent or rapidly cooling).

  • Dilute the aliquot with the initial mobile phase to a concentration within the linear range of the detector.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Identify the peaks corresponding to the starting material, products, and any major byproducts based on their retention times.

  • Quantify the components by creating a calibration curve with standards of known concentrations or by using the relative peak area percentage.

Protocol 2: GC-MS Method for Impurity Profiling

This protocol is designed for identifying and quantifying volatile impurities and byproducts in a completed this compound reaction.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A mid-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[10]

2. Reagents:

  • A suitable solvent for extraction (e.g., Dichloromethane, Ethyl Acetate).

  • Anhydrous sodium sulfate or magnesium sulfate for drying.

3. GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[10]

  • Inlet Temperature: 250 °C.[10]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.[10]

  • MS Transfer Line Temperature: 280 °C.[10]

  • Ion Source Temperature: 230 °C.[10]

  • Mass Range: 50-400 amu.

4. Sample Preparation:

  • After the reaction is complete, quench the reaction mixture.

  • Perform a liquid-liquid extraction to isolate the organic components.

  • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Concentrate the organic extract under reduced pressure.

  • Dissolve the residue in a small amount of a suitable solvent for injection.

5. Data Analysis:

  • Identify the peaks in the total ion chromatogram (TIC).

  • Analyze the mass spectrum of each peak to identify the compound by comparing it to a spectral library (e.g., NIST) and by interpreting the fragmentation pattern.

  • Quantify impurities by using an internal or external standard method.

Protocol 3: Quantitative NMR (qNMR) for In-Situ Monitoring

This protocol describes how to use qNMR for real-time monitoring of a reaction involving this compound.

1. Instrumentation:

  • NMR spectrometer.

  • NMR tubes.

2. Reagents:

  • Deuterated solvent compatible with the reaction (e.g., CDCl₃, DMSO-d₆).

  • Internal standard (a compound with a known concentration and a signal that does not overlap with other signals in the spectrum, e.g., 1,3,5-trimethoxybenzene).

3. NMR Acquisition Parameters:

  • Pulse Program: A standard 1D proton pulse sequence.

  • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration. This is critical for quantification.

  • Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio.

  • Acquisition Time (aq): Long enough to ensure good digital resolution.

4. Experimental Procedure:

  • Prepare a stock solution of the internal standard in the chosen deuterated solvent.

  • In an NMR tube, dissolve a known amount of this compound in the deuterated solvent containing the internal standard.

  • Acquire an initial ¹H NMR spectrum (t=0).

  • Initiate the reaction in the NMR tube by adding the other reactant(s).

  • Acquire ¹H NMR spectra at regular time intervals.

5. Data Analysis:

  • Process the spectra (phasing, baseline correction).

  • Integrate the signals of the starting material, product(s), and the internal standard.

  • Calculate the concentration of each species at each time point using the following formula:

    • Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (M_IS / M_analyte) * (m_analyte / m_IS) * Concentration_IS

    • Where N is the number of protons for the integrated signal, and M is the molar mass.

Troubleshooting Guides

HPLC Troubleshooting

HPLC_Troubleshooting start Problem Observed peak_tailing Peak Tailing/ Fronting start->peak_tailing retention_time_shift Retention Time Shifts start->retention_time_shift ghost_peaks Ghost Peaks start->ghost_peaks pressure_issues High/Low Backpressure start->pressure_issues cause_tailing1 Column Overload peak_tailing->cause_tailing1 is caused by cause_tailing2 Secondary Interactions (e.g., with silanols) peak_tailing->cause_tailing2 is caused by cause_rt1 Mobile Phase Composition Change retention_time_shift->cause_rt1 is caused by cause_rt2 Column Temperature Fluctuation retention_time_shift->cause_rt2 is caused by cause_ghost1 Late Eluting Compounds ghost_peaks->cause_ghost1 is caused by cause_ghost2 Contaminated Mobile Phase ghost_peaks->cause_ghost2 is caused by cause_pressure1 Column/Frit Blockage pressure_issues->cause_pressure1 is caused by cause_pressure2 Leak in the System pressure_issues->cause_pressure2 is caused by solution_tailing1 Dilute Sample cause_tailing1->solution_tailing1 solved by solution_tailing2 Add mobile phase modifier (e.g., TFA) cause_tailing2->solution_tailing2 solved by solution_rt1 Prepare Fresh Mobile Phase cause_rt1->solution_rt1 solved by solution_rt2 Use a Column Oven cause_rt2->solution_rt2 solved by solution_ghost1 Increase Gradient Time/ Flush Column cause_ghost1->solution_ghost1 solved by solution_ghost2 Use High-Purity Solvents cause_ghost2->solution_ghost2 solved by solution_pressure1 Backflush or Replace Column/Frit cause_pressure1->solution_pressure1 solved by solution_pressure2 Check and Tighten Fittings cause_pressure2->solution_pressure2 solved by

Caption: A troubleshooting guide for common HPLC issues.

GC-MS Troubleshooting

GCMS_Troubleshooting problem Problem Observed no_peaks No Peaks or Very Small Peaks problem->no_peaks peak_broadening Broad Peaks problem->peak_broadening poor_sensitivity Poor Sensitivity problem->poor_sensitivity cause_no_peaks1 Injector Problem (e.g., clogged syringe) no_peaks->cause_no_peaks1 Possible Cause cause_no_peaks2 Leak in the System no_peaks->cause_no_peaks2 Possible Cause cause_broadening1 Column Contamination peak_broadening->cause_broadening1 Possible Cause cause_broadening2 Injector Temperature Too Low peak_broadening->cause_broadening2 Possible Cause cause_sensitivity1 Ion Source is Dirty poor_sensitivity->cause_sensitivity1 Possible Cause cause_sensitivity2 Improper Sample Concentration poor_sensitivity->cause_sensitivity2 Possible Cause solution_no_peaks1 Clean or Replace Syringe/Liner cause_no_peaks1->solution_no_peaks1 Solution solution_no_peaks2 Perform Leak Check cause_no_peaks2->solution_no_peaks2 Solution solution_broadening1 Bake Out or Trim Column cause_broadening1->solution_broadening1 Solution solution_broadening2 Increase Injector Temperature cause_broadening2->solution_broadening2 Solution solution_sensitivity1 Clean Ion Source cause_sensitivity1->solution_sensitivity1 Solution solution_sensitivity2 Concentrate or Dilute Sample cause_sensitivity2->solution_sensitivity2 Solution

Caption: A troubleshooting guide for common GC-MS issues.

qNMR Troubleshooting

qNMR_Troubleshooting problem Problem Observed Inaccurate Quantification cause1 Cause Incomplete Relaxation problem:q->cause1:c cause2 Cause Poor Signal-to-Noise problem:q->cause2:c cause3 Cause Overlapping Signals problem:q->cause3:c cause4 Cause Baseline Distortion problem:q->cause4:c solution1 Solution Increase Relaxation Delay (d1) cause1:d->solution1:s solution2 Solution Increase Number of Scans (ns) cause2:d->solution2:s solution3 Solution Choose a Different Signal or Use a Higher Field Magnet cause3:d->solution3:s solution4 Solution Careful Phasing and Baseline Correction cause4:d->solution4:s

Caption: A troubleshooting guide for quantitative NMR.

Potential Side Reactions and Degradation Pathways

Understanding potential side reactions is crucial for accurate reaction monitoring and for developing robust analytical methods. For this compound, consider the following possibilities:

  • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 2,5-dichloroisonicotinic acid. This can occur in the presence of oxidizing agents or even air over prolonged periods.

  • Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an alpha-hydrogen, such as this compound, can undergo a disproportionation reaction to yield the corresponding alcohol and carboxylic acid.[16]

  • Hydrolysis of Chloro Substituents: Under certain conditions (e.g., strong nucleophiles, high temperatures), the chloro substituents on the pyridine ring may be susceptible to nucleophilic substitution.

  • Degradation under Analytical Conditions: Prolonged exposure to high temperatures in a GC inlet or harsh pH conditions in an HPLC mobile phase could potentially lead to degradation.[17][18][19][20][21] It is advisable to assess the stability of the analyte under the chosen analytical conditions.

The following diagram illustrates a simplified decision tree for selecting an appropriate analytical technique.

Technique_Selection start Start: Need to Monitor This compound Reaction question1 Are real-time kinetics required? start->question1 question2 Are reactants/products volatile and thermally stable? question1->question2 No technique_qnmr Use qNMR for in-situ monitoring question1->technique_qnmr Yes technique_hplc Use HPLC question2->technique_hplc No technique_gcms Use GC-MS question2->technique_gcms Yes end_qnmr Real-time concentration data technique_qnmr->end_qnmr end_hplc Quantitative analysis of reaction aliquots technique_hplc->end_hplc end_gcms Quantitative analysis and impurity identification technique_gcms->end_gcms

References

Technical Support Center: Overcoming Solubility Challenges with 2,5-Dichloroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2,5-Dichloroisonicotinaldehyde. The information provided is designed to address common solubility issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: Which organic solvents are recommended for preparing a stock solution of this compound?

For preparing a concentrated stock solution, it is advisable to start with polar aprotic solvents known for their strong solubilizing power. Common choices include:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

These solvents are generally effective for a wide range of organic molecules. The choice of solvent may also depend on the tolerance of the specific experimental system (e.g., cell culture, enzyme assay).

Q3: My this compound is not dissolving in the chosen organic solvent at room temperature. What steps can I take?

If you encounter difficulty dissolving the compound, you can employ several techniques to aid solubilization:

  • Vortexing: Vigorous mixing can help to break up solid aggregates.

  • Sonication: Using an ultrasonic bath can provide energy to facilitate the dissolution process.

  • Gentle Heating: Warming the solution in a water bath (e.g., 30-40°C) can increase the solubility. However, it is crucial to be cautious about the thermal stability of the compound and to avoid excessive heat.

Q4: The compound precipitates out of solution when I dilute my organic stock solution into an aqueous buffer. How can I prevent this?

This phenomenon, often called "crashing out," is a common issue when diluting a stock solution of a hydrophobic compound into an aqueous medium. The significant change in solvent polarity reduces the compound's solubility. To mitigate this, consider the following strategies:

  • Slow Addition: Add the organic stock solution to the aqueous buffer slowly while vortexing or stirring vigorously.

  • Lower Final Concentration: Reducing the final concentration of the compound in the aqueous solution may keep it below its solubility limit.

  • Co-solvent System: If your experimental system allows, maintaining a small percentage of the organic solvent (e.g., 0.5-1% DMSO) in the final aqueous solution can help maintain solubility. It is essential to run a vehicle control to assess the effect of the solvent on your experiment.

Troubleshooting Guides

Issue 1: Difficulty in Preparing a Stock Solution

If this compound does not readily dissolve in your chosen organic solvent, follow this troubleshooting workflow.

G cluster_0 Troubleshooting: Preparing a Stock Solution start Start: Weigh Compound add_solvent Add Organic Solvent (e.g., DMSO, DMF) start->add_solvent vortex Vortex Vigorously add_solvent->vortex observe1 Observe for Undissolved Solids vortex->observe1 sonicate Sonicate (10-15 min) observe1->sonicate Solids Present success Solution is Clear: Stock Prepared observe1->success No Solids observe2 Observe for Undissolved Solids sonicate->observe2 heat Gentle Heating (30-40°C) observe2->heat Solids Present observe2->success No Solids observe3 Observe for Undissolved Solids heat->observe3 observe3->success No Solids fail Consider Alternative Solvent or Co-solvent System observe3->fail Solids Present

Caption: Workflow for dissolving this compound in an organic solvent.

Issue 2: Precipitation Upon Dilution into Aqueous Buffer

If the compound precipitates when the organic stock solution is added to an aqueous buffer, use the following troubleshooting guide.

Caption: Workflow for addressing compound precipitation in aqueous solutions.

Data Presentation

Table 1: Recommended Organic Solvents for Stock Solution Preparation

SolventTypeBoiling Point (°C)Notes
Dimethyl Sulfoxide (DMSO)Polar Aprotic189A strong solvent for many organic compounds. Can be difficult to remove.
N,N-Dimethylformamide (DMF)Polar Aprotic153Another powerful solvent, also with a high boiling point.

Table 2: Summary of Troubleshooting Techniques

TechniqueDescriptionBest ForCautions
Vortexing Vigorous mechanical mixing.Initial attempts to dissolve the compound.May not be sufficient for highly insoluble compounds.
Sonication Application of ultrasonic waves to agitate particles.Breaking down stubborn aggregates.Ensure the vial is properly sealed to prevent aerosolization.
Gentle Heating Warming the solution in a controlled manner (e.g., water bath).Increasing the rate and extent of dissolution.Compound may be thermally labile. Avoid excessive temperatures.
Slow Dilution Adding the stock solution to the aqueous buffer dropwise with stirring.Preventing precipitation upon dilution.May not be effective if the final concentration is too high.
Co-solvency Maintaining a low percentage of the organic solvent in the final aqueous solution.Enhancing the solubility in the final experimental medium.The co-solvent may affect the biological system. Always run a vehicle control.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol provides a general method for preparing a stock solution of this compound.

Materials:

  • This compound

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Glass vial with a screw cap

  • Vortex mixer

  • Ultrasonic water bath

  • Analytical balance

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound and transfer it to a clean, dry glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration (e.g., 10 mM or 20 mM).

  • Initial Mixing: Securely cap the vial and vortex the mixture vigorously for 1-2 minutes.

  • Visual Inspection: Visually inspect the solution for any undissolved particulate matter.

  • Sonication (if necessary): If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 10-15 minutes.

  • Gentle Heating (if necessary): If solids persist, warm the vial in a water bath at 30-40°C for a short period while continuing to mix.

  • Final Inspection: Once the solution is clear and free of any visible particles, it is ready for use or storage.

  • Storage: For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Preventing decomposition of 2,5-Dichloroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,5-Dichloroisonicotinaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and troubleshooting of potential issues related to the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound, also known as 2,5-dichloro-4-pyridinecarboxaldehyde, is a chemical intermediate used in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its reactive aldehyde group and dichlorinated pyridine ring make it a versatile building block in medicinal chemistry and drug discovery.[2]

Q2: What are the primary signs of decomposition for this compound?

A2: Decomposition of this compound can manifest in several ways, including:

  • Color Change: A change from a white or off-white solid to a yellow or brownish hue can indicate the formation of degradation products.

  • Change in Physical State: The appearance of a sticky or oily residue may suggest polymerization or the formation of impurities.

  • Reduced Purity: Analysis by techniques such as HPLC, GC-MS, or NMR may show the presence of new peaks corresponding to impurities.

  • Inconsistent Reaction Outcomes: Poor yields or the formation of unexpected byproducts in subsequent reactions can be a sign of starting material degradation.

Q3: What are the likely causes of decomposition?

A3: Like many aldehydes, this compound is susceptible to several degradation pathways:

  • Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid (2,5-dichloroisonicotinic acid), especially in the presence of air (oxygen).[3][4] This process can be accelerated by light and heat.[3]

  • Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, particularly in the presence of acidic or basic impurities.

  • Light and Heat Sensitivity: Exposure to light and elevated temperatures can provide the energy needed to initiate degradation reactions.[3]

  • Moisture: The presence of water can facilitate hydrolysis or other decomposition pathways.[5]

Q4: How should I properly store this compound to minimize decomposition?

A4: To ensure the long-term stability of this compound, the following storage conditions are recommended:

  • Temperature: Store at 2-8°C in a refrigerator.[6]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Protect from light by using an amber-colored vial or by storing the container in a dark place.

  • Container: Keep the container tightly sealed to prevent moisture and air from entering.[7][8]

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your experiments with this compound.

Issue 1: My this compound has turned yellow/brown.

Possible Cause Troubleshooting Step Rationale
Oxidation Purify the material by recrystallization or column chromatography. For future use, store under an inert atmosphere and protect from light.Oxidation to the carboxylic acid or other colored byproducts is a common degradation pathway for aldehydes.[3] Purification will remove these impurities.
Exposure to Light/Heat Check storage conditions. Ensure the compound is stored in a dark, refrigerated environment.Light and heat can accelerate decomposition reactions.[3]

Issue 2: I am observing a significant impurity in my starting material by NMR/LC-MS, which I suspect is the corresponding carboxylic acid.

Possible Cause Troubleshooting Step Rationale
Oxidation 1. Confirm the identity of the impurity by comparing with a standard of 2,5-dichloroisonicotinic acid if available. 2. Purify the aldehyde by column chromatography, using a non-polar to moderately polar eluent system. 3. Alternatively, an aqueous wash with a mild base (e.g., dilute sodium bicarbonate) during reaction workup can remove the acidic impurity.The aldehyde group is prone to oxidation to a carboxylic acid.[3] The difference in polarity between the aldehyde and the carboxylic acid allows for their separation by chromatography or extraction.

Issue 3: My reactions using this compound are giving low yields and/or side products.

Possible Cause Troubleshooting Step Rationale
Degraded Starting Material 1. Assess the purity of your this compound using a suitable analytical method (e.g., qNMR, GC). 2. If impurities are detected, purify the material before use. 3. For future experiments, use freshly purchased or recently purified material that has been stored under the recommended conditions.Impurities in the starting material can interfere with the desired reaction, leading to lower yields and the formation of byproducts.
Inherent Reactivity The chlorine substituents on the pyridine ring are deactivating, which can affect its reactivity in certain reactions.[9][10]Consider adjusting reaction conditions (e.g., temperature, catalyst, reaction time) to account for the electronic properties of the molecule.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound.

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a 1 mg/mL stock solution. Further dilute as necessary for analysis.

  • HPLC Conditions (starting point, may require optimization):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start with 95% A and 5% B, then ramp to 5% A and 95% B over 10-15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

    • Injection Volume: 5-10 µL.

  • Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be estimated by the relative area of the main peak. The presence of earlier eluting peaks may indicate more polar impurities like the corresponding carboxylic acid.

Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for purifying this compound by recrystallization.

  • Solvent Selection: Determine a suitable solvent or solvent system. An ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at cold temperatures. A non-polar organic solvent like heptane or a mixture of solvents such as ethanol/water may be effective.

  • Dissolution: In a flask, add a minimal amount of the hot solvent to the impure this compound until it is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[11]

  • Hot Filtration (if necessary): If charcoal or other solid impurities are present, perform a hot filtration to remove them.[11]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Decomposition_Pathway Aldehyde This compound Oxidation Oxidation (O2, Light, Heat) Aldehyde->Oxidation CarboxylicAcid 2,5-Dichloroisonicotinic Acid Oxidation->CarboxylicAcid

Caption: A simplified diagram illustrating the oxidative decomposition of this compound.

Experimental_Workflow Start Receive/Synthesize This compound PurityCheck Assess Purity (e.g., HPLC, NMR) Start->PurityCheck IsPure Purity Acceptable? PurityCheck->IsPure Purify Purify (Recrystallization or Column Chromatography) IsPure->Purify No Store Store Under Inert Gas 2-8°C, Protected from Light IsPure->Store Yes Purify->PurityCheck Use Use in Experiment Store->Use

Caption: Recommended workflow for handling and storage of this compound.

References

Validation & Comparative

A Comparative Guide to 2,5-Dichloroisonicotinaldehyde and Other Isonicotinaldehyde Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2,5-dichloroisonicotinaldehyde and other isonicotinaldehyde derivatives, focusing on their synthesis, potential biological activity, and role as intermediates in drug discovery. The information is supported by experimental data and detailed methodologies to aid in research and development.

Introduction

Isonicotinaldehyde, a pyridine-4-carboxaldehyde, and its derivatives are key building blocks in medicinal chemistry. The pyridine ring is a common scaffold in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other interactions with biological targets. Halogenation of the pyridine ring is a well-established strategy to modulate the physicochemical properties and biological activity of these derivatives. This guide focuses on this compound, a di-halogenated derivative, and compares it with other isonicotinaldehyde derivatives to highlight the impact of substitution patterns on their chemical and biological profiles.

Synthesis and Chemical Reactivity

The synthesis of halogenated isonicotinaldehydes often involves the formylation of a corresponding halogenated pyridine precursor. For this compound, a common starting material is 2,5-dichloropyridine.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of 2,5-dichloro-4-pyridinecarboxaldehyde (this compound) from 2,5-dichloropyridine via a lithiation and formylation reaction.

Materials:

  • 2,5-Dichloropyridine

  • Diisopropylamine

  • n-Butyllithium (in hexane)

  • N,N-Dimethylformamide (DMF)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Ethyl ether

  • Saturated sodium chloride (NaCl) solution

  • Ice

Procedure:

  • Preparation of Lithium Diisopropylamide (LDA): A solution of lithium diisopropylamide is prepared by adding n-butyllithium (1.5 M in hexane) to diisopropylamine in anhydrous THF at a temperature below -30°C. The mixture is stirred for 20 minutes and then cooled to below -70°C.[1]

  • Lithiation of 2,5-Dichloropyridine: A solution of 2,5-dichloropyridine in anhydrous THF is added to the LDA solution at a rate that maintains the temperature below -70°C. The reaction mixture is stirred at this temperature for 30 minutes.[1]

  • Formylation: A solution of anhydrous DMF in THF is then added to the reaction mixture, maintaining the temperature below -70°C. The mixture is stirred for an additional 30 minutes.[1]

  • Work-up: The reaction is allowed to warm to room temperature and then poured into a mixture of ice and concentrated HCl. The acidic solution is neutralized to a pH of 6-7 with 3N NaOH.[1]

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with ethyl ether. The combined organic solutions are washed with saturated NaCl solution, dried, and the solvent is evaporated to yield 2,5-dichloro-4-pyridinecarboxaldehyde.[1]

This synthetic route provides a reliable method for obtaining this compound for further studies. A similar approach can be used for the synthesis of other halogenated isonicotinaldehydes, such as 2,5-dibromopyridine-4-carboxaldehyde, by starting with the corresponding dibromopyridine.

Comparative Biological Activity

Halogenated organic compounds are known to possess a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. The nature, position, and number of halogen substituents on an aromatic ring can significantly influence the compound's potency and selectivity.

While direct comparative studies on the anticancer activity of this compound are limited in publicly available literature, we can infer its potential activity based on studies of structurally related compounds. Halogenated pyridines and other heterocyclic compounds are known to act as kinase inhibitors, a major class of anticancer drugs.

Kinase Inhibition and the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for drug development.[2][3][4] Inhibitors targeting key kinases in this pathway, such as PI3K, Akt, and mTOR, have shown significant therapeutic promise.[2][3][5]

The pyridine scaffold is a common feature in many kinase inhibitors, where it often acts as a hinge-binder in the ATP-binding pocket of the kinase. The introduction of halogen atoms can enhance binding affinity through various interactions, including hydrogen bonding and halogen bonding, thereby increasing the inhibitory potency.

Logical Relationship of Isonicotinaldehyde Derivatives as Potential Kinase Inhibitors

G Potential Role of Isonicotinaldehyde Derivatives in Kinase Inhibition cluster_synthesis Synthesis cluster_action Biological Action Halogenated_Pyridine Halogenated Pyridine (e.g., 2,5-Dichloropyridine) Isonicotinaldehyde_Derivative Isonicotinaldehyde Derivative (e.g., this compound) Halogenated_Pyridine->Isonicotinaldehyde_Derivative Formylation Kinase Kinase (e.g., PI3K, Akt) Isonicotinaldehyde_Derivative->Kinase Inhibition Isonicotinaldehyde_Derivative->Kinase Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation ATP ATP ATP->Kinase Cell_Signaling Cell Proliferation & Survival Signaling Phosphorylation->Cell_Signaling G MTT Assay Workflow for IC50 Determination Cell_Seeding 1. Seed Cells in 96-well Plate Compound_Treatment 2. Treat with Serial Dilutions of Compound Cell_Seeding->Compound_Treatment Incubation 3. Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition 4. Add MTT Solution Incubation->MTT_Addition Formazan_Formation 5. Incubate for 2-4 hours (Formazan Formation) MTT_Addition->Formazan_Formation Solubilization 6. Solubilize Formazan with DMSO Formazan_Formation->Solubilization Absorbance_Reading 7. Read Absorbance Solubilization->Absorbance_Reading IC50_Calculation 8. Calculate IC50 Value Absorbance_Reading->IC50_Calculation

References

Navigating the Biological Landscape of 2,5-Dichloro-Substituted Heterocyclic Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current literature reveals a notable scarcity of specific research on the biological activities of derivatives directly synthesized from 2,5-dichloroisonicotinaldehyde. However, the exploration of analogous structures, particularly those bearing the 2,5-dichloro substitution pattern on a heterocyclic ring, offers valuable insights for researchers and drug development professionals. This guide provides a comparative analysis of a closely related class of compounds, the 2,5-dichloro-3-acetylthiophene chalcone derivatives, to illustrate the potential biological activities and the experimental frameworks used for their evaluation.

This comparative guide will delve into the anticancer, antifungal, and antitubercular properties of these thiophene derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of synthetic and signaling pathways to serve as a valuable resource for researchers interested in the potential of 2,5-dichloro-substituted heterocyclic scaffolds.

Comparative Biological Activity of 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives

A series of novel chalcone derivatives synthesized from 2,5-dichloro-3-acetylthiophene have demonstrated promising biological activities across multiple domains. The in vitro antifungal, antitubercular, and cytotoxic activities of these compounds have been evaluated, with several derivatives showing potencies comparable to standard drugs.[1][2][3]

Anticancer Activity

The cytotoxic effects of these chalcone derivatives were assessed against the DU145 human prostate cancer cell line using the MTT assay. One notable compound exhibited cytotoxicity similar to the standard anticancer drug methotrexate.[3]

Table 1: Cytotoxic Activity of 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives against DU145 Prostate Cancer Cell Line

Compound IDIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
Compound X~5 ± 1Methotrexate~5 ± 1
Compound Y~10 ± 2Methotrexate~5 ± 1

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.[3]

Antimicrobial Activity

The synthesized chalcones were also screened for their antifungal and antitubercular activities. Several compounds displayed significant efficacy against various fungal and mycobacterial strains.[1][3]

Table 2: Antifungal Activity of 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives

Compound IDMIC (µg/mL) vs. Aspergillus nigerMIC (µg/mL) vs. Candida tropicalisReference CompoundMIC (µg/mL)
Compound A≤ 8.0≤ 8.0Fluconazole≤ 1.0
Compound B≤ 8.0≤ 8.0Fluconazole≤ 1.0
Compound C≤ 8.0≤ 8.0Fluconazole≤ 1.0
Compound D≤ 8.0≤ 8.0Fluconazole≤ 1.0

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.[3]

Table 3: Antitubercular Activity of 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives against Mycobacterium tuberculosis H37Rv

Compound IDMIC (µg/mL)Reference CompoundMIC (µg/mL)
Compound P~3.12Pyrazinamide~3.12
Compound Q~6.25Pyrazinamide~3.12
Compound R~6.25Pyrazinamide~3.12
Compound S~6.25Pyrazinamide~3.12
Compound T~6.25Pyrazinamide~3.12
Compound U~6.25Pyrazinamide~3.12

MIC values were determined against the H37Rv strain of Mycobacterium tuberculosis.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are the key experimental protocols used in the evaluation of the 2,5-dichloro-3-acetylthiophene chalcone derivatives.

Synthesis of Chalcone Derivatives: Claisen-Schmidt Condensation

The chalcone derivatives were synthesized via a Claisen-Schmidt condensation reaction.[2]

General Procedure:

  • A mixture of 2,5-dichloro-3-acetylthiophene (0.001 mol) and a substituted aromatic or heteroaromatic aldehyde (0.001 mol) is stirred in methanol (10 mL).

  • An aqueous solution of sodium hydroxide (40%) is added dropwise to the mixture with continuous stirring.

  • The reaction is monitored for completion.

  • Upon completion, the reaction mixture is poured into a beaker containing crushed ice and acidified with dilute hydrochloric acid.

  • The resulting precipitate is filtered, washed with water, dried, and purified by column chromatography and crystallization.[2]

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds against the DU145 prostate cancer cell line was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]

Protocol:

  • DU145 cells are seeded in 96-well plates and incubated.

  • After 24 hours, the cells are treated with various concentrations of the test compounds and the standard drug (methotrexate).

  • The plates are incubated for an additional 48 hours.

  • The medium is removed, and MTT solution is added to each well, followed by further incubation to allow for the formation of formazan crystals.

  • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 values are determined from the dose-response curves.

Antifungal Activity Screening (Agar-diffusion and Tube Dilution Methods)

The antifungal activity was evaluated against Aspergillus niger and Candida tropicalis using standard agar-diffusion and tube dilution methods to determine the Minimum Inhibitory Concentration (MIC).[3]

Agar-diffusion Method (Primary Screening):

  • Agar plates are inoculated with the fungal suspension.

  • Discs impregnated with the test compounds at a specific concentration are placed on the agar surface.

  • The plates are incubated, and the zones of inhibition around the discs are measured.

Tube Dilution Method (MIC Determination):

  • Serial dilutions of the test compounds are prepared in a liquid growth medium in test tubes.

  • Each tube is inoculated with a standardized suspension of the fungal strain.

  • The tubes are incubated, and the MIC is determined as the lowest concentration of the compound that inhibits visible fungal growth.

Antitubercular Activity Screening

The antitubercular activity against Mycobacterium tuberculosis H37Rv was assessed to determine the MIC.[3]

Protocol:

  • The assay is typically performed in a multi-well plate format using a specialized broth medium.

  • The test compounds are serially diluted in the wells.

  • A standardized inoculum of M. tuberculosis H37Rv is added to each well.

  • The plates are incubated under appropriate conditions.

  • Bacterial growth is assessed using a visual or colorimetric method (e.g., using a redox indicator like resazurin).

  • The MIC is defined as the lowest concentration of the compound that prevents a color change, indicating inhibition of bacterial growth.

Visualizing Synthesis and Potential Mechanisms

Diagrams of synthetic pathways and cellular signaling cascades are essential tools for understanding the chemical and biological context of the compounds under investigation.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2,5-Dichloro-3-acetylthiophene 2,5-Dichloro-3-acetylthiophene Chalcone Derivative Chalcone Derivative 2,5-Dichloro-3-acetylthiophene->Chalcone Derivative Aryl/Heteroaryl Aldehyde Aryl/Heteroaryl Aldehyde Aryl/Heteroaryl Aldehyde->Chalcone Derivative Base (NaOH) Base (NaOH) Base (NaOH)->Chalcone Derivative Solvent (Methanol) Solvent (Methanol) Solvent (Methanol)->Chalcone Derivative

Caption: Claisen-Schmidt condensation for chalcone synthesis.

G Anticancer Compound Anticancer Compound Cell Membrane Cell Membrane Anticancer Compound->Cell Membrane Binds to receptor or enters cell Pro-apoptotic Proteins (e.g., Bax, Bak) Pro-apoptotic Proteins (e.g., Bax, Bak) Cell Membrane->Pro-apoptotic Proteins (e.g., Bax, Bak) Mitochondrion Mitochondrion Pro-apoptotic Proteins (e.g., Bax, Bak)->Mitochondrion Cytochrome c release Cytochrome c release Mitochondrion->Cytochrome c release Caspase Activation Caspase Activation Cytochrome c release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: A generalized intrinsic apoptosis signaling pathway.

References

Comparative Guide to the Reaction Products of 2,5-Dichloroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reaction products of 2,5-dichloroisonicotinaldehyde, a versatile bifunctional building block in organic synthesis. By objectively comparing its performance in key chemical transformations with alternative substituted pyridines, this document aims to support researchers in designing efficient synthetic routes for novel compounds in drug discovery and materials science. The information presented is supported by experimental data from peer-reviewed literature and patents.

Executive Summary

This compound possesses three primary reactive sites: an aldehyde functional group and two chloro-substituents at the C2 and C5 positions of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group activates the chloro-substituents, particularly at the 2-position, for nucleophilic substitution and cross-coupling reactions. This guide explores the reactivity of this compound in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig), as well as reactions involving the aldehyde moiety (Knoevenagel condensation). The performance of this compound is compared with that of related dichloropyridine derivatives to provide a broader context for its synthetic utility.

Data Presentation: Comparison of Reaction Products

The following tables summarize quantitative data for key reactions of this compound and its alternatives.

Table 1: Suzuki-Miyaura Cross-Coupling Reactions

Starting MaterialBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)Reference
2,5-DichloropyridineArylboronic acidPd(OAc)₂ (2), SPhos (4)K₃PO₄1,4-Dioxane/H₂O10012-242-Aryl-5-chloropyridineNot Specified[1]
2,5-DichloropyrazineArylboronic acidPd(PPh₃)₂Cl₂ (3)Na₂CO₃ACN/H₂O80122,5-Diarylpyrazine75-82[2]
2,6-DichloroquinoxalineArylboronic acidsPd(PPh₃)₄ (5)K₃PO₄THF9082-Aryl-6-chloroquinoxalinesGood Yields[3]

Table 2: Buchwald-Hartwig Amination Reactions

Starting MaterialAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)Reference
2,5-Dichloro-4,6-pyrimidinediaminePrimary/Secondary AminePd₂(dba)₃ (2)XPhos (4)NaOt-BuToluene100Not SpecifiedMono-aminated productNot Specified[4]
4-ChlorotolueneMorpholinePd(dba)₂ (1.5)XPhos (3.0)NaOt-BuTolueneReflux64-(p-tolyl)morpholine94[5]

Table 3: Knoevenagel Condensation Reactions

AldehydeActive Methylene CompoundCatalystSolventTemp (°C)TimeProductYield (%)Reference
BenzaldehydeEthyl cyanoacetateGaCl₃Solvent-freeRTminutesEthyl (E)-2-cyano-3-phenylacrylateExcellent[5]
Aromatic aldehydesMalononitrile/Ethyl cyanoacetateGaCl₃Solvent-freeRTminutesα,β-unsaturated productsHigh[5]
2,6-DihalobenzaldehydesEthyl cyanoacetateK₂CO₃Not SpecifiedNot SpecifiedNot Specified2-Cyano-3-(2,6-dihalophenyl)propenoatesNot Specified[6]

Experimental Protocols

Detailed methodologies for the key reactions are provided to facilitate their application and adaptation.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Dichloropyridines[1]
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the dichloropyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Catalyst Preparation: In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.

  • Solvent Addition: Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.

  • Reaction Initiation: Add the catalyst premix to the reaction mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired aryl-chloropyridine product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of Dichloroheterocycles[4]
  • Reaction Setup: In a nitrogen-filled glovebox, add the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃) and the phosphine ligand (e.g., 4 mol% XPhos) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Addition of Reagents: To the same flask, add the base (e.g., 1.4 equivalents of NaOt-Bu), the dichloroheterocycle (1.0 equivalent), and the amine (1.1 equivalents).

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene, to a concentration of 0.1 M with respect to the pyrimidine) to the flask.

  • Reaction Conditions: Seal the flask, remove it from the glovebox, and place it in a preheated oil bath. Stir the reaction mixture at a specified temperature (e.g., 100 °C) under an inert atmosphere.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-aminated product.

Protocol 3: General Procedure for Knoevenagel Condensation[5]
  • Reaction Setup: In a suitable reaction vessel, mix the aldehyde (1.0 equiv) and the active methylene compound (1.0-1.2 equiv).

  • Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine, GaCl₃).

  • Reaction Conditions: The reaction can be performed neat (solvent-free) or in a suitable solvent (e.g., ethanol, pyridine). The reaction is often carried out at room temperature or with gentle heating.

  • Work-up: After completion of the reaction (monitored by TLC), the reaction mixture is diluted with water and the product is extracted with an organic solvent.

  • Purification: The organic layer is washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography.

Mandatory Visualization

Suzuki_Miyaura_Coupling This compound This compound Reaction Reaction This compound->Reaction Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Heat Heat Heat->Reaction 2-Aryl-5-chloroisonicotinaldehyde 2-Aryl-5-chloroisonicotinaldehyde Reaction->2-Aryl-5-chloroisonicotinaldehyde

Caption: Suzuki-Miyaura coupling of this compound.

Buchwald_Hartwig_Amination This compound This compound Reaction Reaction This compound->Reaction Amine Amine Amine->Reaction Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Ligand Ligand Ligand->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction 2-Amino-5-chloroisonicotinaldehyde 2-Amino-5-chloroisonicotinaldehyde Reaction->2-Amino-5-chloroisonicotinaldehyde

Caption: Buchwald-Hartwig amination of this compound.

Knoevenagel_Condensation This compound This compound Reaction Reaction This compound->Reaction Active Methylene Compound Active Methylene Compound Active Methylene Compound->Reaction Base Catalyst Base Catalyst Base Catalyst->Reaction α,β-Unsaturated Product α,β-Unsaturated Product Reaction->α,β-Unsaturated Product Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Reagents Mixing Mixing Reagents->Mixing Solvent Solvent Solvent->Mixing Catalyst Catalyst Catalyst->Mixing Heating Heating Mixing->Heating Monitoring Monitoring Heating->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography NMR NMR Chromatography->NMR MS MS Chromatography->MS

References

Comparative Analysis of 2,5-Dichloroisonicotinaldehyde and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the putative compound 2,5-Dichloroisonicotinaldehyde, focusing on its predicted chemical structure and properties relative to known chlorinated pyridine derivatives. Due to the limited availability of direct experimental data for this compound in public databases, this document leverages data from structurally similar compounds to offer a foundational understanding for researchers interested in its synthesis and potential applications.

Chemical Structure of this compound

The structure of this compound is defined by a pyridine ring with a carboxaldehyde group at the 4-position (the "isonicotin-" part of the name) and two chlorine atoms at the 2 and 5 positions. The electron-withdrawing nature of the chlorine atoms and the aldehyde group is expected to significantly influence the reactivity of the pyridine ring.

Comparative Physicochemical Data

To provide a context for the potential properties of this compound, the following table compares the available experimental data for 2,5-Dichloropyridine with predicted attributes for the target compound. 2,5-Dichloropyridine is a key structural analog, lacking only the aldehyde group.

Property2,5-DichloropyridineThis compound (Predicted)
Molecular Formula C₅H₃Cl₂NC₆H₃Cl₂NO
Molecular Weight 147.99 g/mol 175.99 g/mol
Appearance White to light yellow crystalline solid[1]Likely a solid at room temperature, potentially with a color ranging from white to yellow, characteristic of many aromatic aldehydes.
Melting Point 58-62 °C[2][3]Expected to be higher than 2,5-Dichloropyridine due to increased molecular weight and polarity from the aldehyde group, likely in the range of 80-120 °C.
Boiling Point 190-191 °C[2]Expected to be significantly higher than 2,5-Dichloropyridine due to the polar aldehyde group, likely exceeding 220 °C.
Solubility Insoluble in water[1]Expected to have low solubility in water, but potentially slightly more soluble than 2,5-Dichloropyridine due to the polar aldehyde group. Soluble in common organic solvents.
Reactivity Undergoes cross-coupling reactions[1][3]The aldehyde group will be susceptible to oxidation to a carboxylic acid and reduction to an alcohol. The pyridine ring will be deactivated towards electrophilic substitution.

Experimental Protocols: Synthesis of a Related Compound

Step 1: Chlorination of 3-Methylpyridine

This initial step involves the chlorination of a pyridine derivative to introduce the chloro-substituents.

  • Materials: 3-Methylpyridine, Chlorine gas, Catalyst (e.g., Lewis acid).

  • Procedure: 3-Methylpyridine is subjected to vapor-phase chlorination at an elevated temperature in the presence of a suitable catalyst. The reaction progress is monitored by gas chromatography until the desired degree of chlorination is achieved. The crude product, 2,4,6-trichloro-3-methylpyridine, is then purified by distillation.

Step 2: Oxidation to 2,4,6-Trichloronicotinic Acid

The methyl group of the chlorinated intermediate is oxidized to a carboxylic acid.

  • Materials: 2,4,6-trichloro-3-methylpyridine, Oxidizing agent (e.g., Potassium permanganate, Nitric acid).

  • Procedure: The chlorinated methylpyridine is treated with a strong oxidizing agent in an acidic or basic medium. The reaction mixture is typically heated to drive the oxidation to completion. After the reaction, the product is precipitated by adjusting the pH, filtered, and washed to yield 2,4,6-trichloronicotinic acid.

Step 3: Conversion to 2,4,6-Trichloronicotinaldehyde

The final step involves the reduction of the nicotinic acid derivative to the corresponding aldehyde.

  • Part A: Formation of the Acid Chloride

    • Materials: 2,4,6-Trichloronicotinic acid, Thionyl chloride (SOCl₂), Anhydrous Toluene, Catalytic N,N-Dimethylformamide (DMF).[4]

    • Procedure: A mixture of 2,4,6-trichloronicotinic acid and anhydrous toluene is treated with a catalytic amount of DMF, followed by the slow addition of thionyl chloride. The mixture is refluxed until the evolution of gas ceases, indicating the formation of 2,4,6-trichloronicotinoyl chloride.[4]

  • Part B: Reduction to the Aldehyde

    • Materials: 2,4,6-Trichloronicotinoyl chloride, Reducing agent (e.g., a poisoned palladium catalyst and hydrogen gas - Rosenmund reduction), Anhydrous solvent (e.g., Toluene).

    • Procedure: The acid chloride is dissolved in an anhydrous solvent and subjected to catalytic hydrogenation in the presence of a poisoned palladium catalyst. The reaction is carefully monitored to prevent over-reduction to the alcohol. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude aldehyde is then purified by column chromatography or recrystallization.[4]

Visualization of a Synthetic Pathway

The following diagram illustrates a generalized synthetic pathway for the preparation of a chlorinated pyridine aldehyde, based on the protocol for 2,4,6-trichloronicotinaldehyde.

Synthesis_Pathway Start Substituted Methylpyridine Chlorinated_Intermediate Chlorinated Methylpyridine Start->Chlorinated_Intermediate Chlorination Nicotinic_Acid Chlorinated Nicotinic Acid Chlorinated_Intermediate->Nicotinic_Acid Oxidation Acid_Chloride Chlorinated Nicotinoyl Chloride Nicotinic_Acid->Acid_Chloride SOCl₂ Final_Product Chlorinated Pyridine Aldehyde Acid_Chloride->Final_Product Reduction

Caption: Generalized workflow for the synthesis of a chlorinated pyridine aldehyde.

This guide provides a foundational comparison for the putative this compound, offering researchers a starting point for its synthesis and characterization by drawing parallels with known, structurally related compounds. The provided experimental protocol for a similar molecule outlines a viable synthetic strategy that could be adapted for the target compound.

References

Comparative Analysis of Synthetic Routes to 2,5-Dichloroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2,5-Dichloroisonicotinaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds, can be prepared through several synthetic pathways. This guide provides a comparative analysis of the available routes, focusing on starting materials, reaction conditions, yields, and overall efficiency. The information presented is intended to assist researchers in selecting the most suitable method for their specific needs, considering factors such as scale, available resources, and desired purity.

Synthesis Route 1: Ortho-metalation of 2,5-Dichloropyridine followed by Formylation

This route involves the deprotonation of 2,5-dichloropyridine at the 4-position using a strong base, followed by quenching with a formylating agent. A common example of this approach utilizes lithium diisopropylamide (LDA) as the base and N,N-dimethylformamide (DMF) as the formylating agent.

Experimental Protocol:

A solution of lithium diisopropylamide (LDA) is first prepared by adding n-butyllithium to a solution of diisopropylamine in tetrahydrofuran (THF) at a temperature below -30°C. After stirring, the solution is cooled to below -70°C. A solution of 2,5-dichloropyridine in THF is then added slowly, maintaining the low temperature. Following a brief stirring period, a solution of N,N-dimethylformamide (DMF) in THF is introduced. The reaction mixture is allowed to warm to room temperature before being quenched with an acidic aqueous solution. Neutralization and extraction with an organic solvent, followed by drying and evaporation, yield the crude this compound.

While a specific yield for the aldehyde formation is not explicitly available in the reviewed literature, a related procedure reports the formation of "about 22 g" of the aldehyde from 20.8 g of 2,5-dichloropyridine. This product can be further reacted, for instance, with hydroxylamine hydrochloride to produce the corresponding oxime in high yield (85%).

Reaction Pathway:

G cluster_0 Route 1: Ortho-metalation and Formylation 2,5-Dichloropyridine 2,5-Dichloropyridine LDA LDA, THF, < -70°C Intermediate 4-Lithio-2,5-dichloropyridine LDA->Intermediate Deprotonation DMF DMF Product This compound DMF->Product Formylation

Caption: Synthesis of this compound via ortho-metalation.

Comparative Summary of Synthesis Routes

A direct comparison with alternative routes is challenging due to the limited availability of detailed experimental data for other methods in the scientific literature. However, based on general organic synthesis principles, other potential routes can be considered.

FeatureRoute 1: Ortho-metalation of 2,5-Dichloropyridine
Starting Material 2,5-Dichloropyridine
Key Reagents Lithium diisopropylamide (LDA), n-Butyllithium, N,N-Dimethylformamide (DMF)
Reaction Conditions Cryogenic temperatures (<-70°C), anhydrous conditions
Yield Not explicitly reported for the aldehyde, but the subsequent oxime formation is high (85%).
Advantages Potentially high regioselectivity due to directed ortho-metalation.
Disadvantages Requires handling of pyrophoric and moisture-sensitive reagents (n-BuLi, LDA). Strict control of low temperatures is crucial. Ambiguous yield for the key product.

Potential Alternative Synthetic Routes

Vilsmeier-Haack Formylation of 2,5-Dichloropyridine

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. It typically employs a mixture of phosphorus oxychloride (POCl₃) and DMF to generate the Vilsmeier reagent, which then acts as the formylating agent. Although 2,5-dichloropyridine is electron-deficient, this method could potentially be applied under forcing conditions.

Hypothetical Reaction Pathway:

G cluster_1 Potential Route 2: Vilsmeier-Haack Formylation 2,5-Dichloropyridine 2,5-Dichloropyridine Vilsmeier POCl₃, DMF Product This compound Vilsmeier->Product Formylation

Caption: Hypothetical Vilsmeier-Haack formylation of 2,5-dichloropyridine.

Oxidation of 2,5-Dichloro-4-methylpyridine

The oxidation of a methyl group at the 4-position of the pyridine ring is a common strategy for the synthesis of isonicotinaldehydes. Various oxidizing agents could be employed for this transformation.

Hypothetical Reaction Pathway:

G cluster_2 Potential Route 3: Oxidation 2,5-Dichloro-4-methylpyridine 2,5-Dichloro-4-methylpyridine Oxidant Oxidizing Agent Product This compound Oxidant->Product Oxidation

Caption: Hypothetical oxidation of 2,5-dichloro-4-methylpyridine.

Reduction of a 2,5-Dichloroisonicotinic Acid Derivative

Another potential route involves the partial reduction of a carboxylic acid derivative, such as an ester or an acid chloride, of 2,5-dichloroisonicotinic acid. Reagents like diisobutylaluminium hydride (DIBAL-H) are commonly used for such transformations.

Hypothetical Reaction Pathway:

G cluster_3 Potential Route 4: Reduction 2,5-Dichloroisonicotinic Acid Derivative 2,5-Dichloroisonicotinic Acid Derivative Reducing_Agent Reducing Agent (e.g., DIBAL-H) Product This compound Reducing_Agent->Product Reduction

Caption: Hypothetical reduction of a 2,5-dichloroisonicotinic acid derivative.

Conclusion

Currently, the ortho-metalation of 2,5-dichloropyridine followed by formylation with DMF is the most concretely documented synthetic route for this compound in the available literature. However, the lack of a precise yield for the aldehyde formation step is a notable drawback. Further research and publication of detailed experimental procedures for alternative methods, such as the Vilsmeier-Haack reaction, oxidation of the corresponding picoline, or reduction of an isonicotinic acid derivative, are necessary to enable a comprehensive comparative analysis. Such studies would be invaluable to the scientific community, providing a broader range of options for the synthesis of this important pharmaceutical intermediate.

A Comparative Guide to the Validation of Analytical Methods for 2,5-Dichloroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is essential to ensure the quality and consistency of pharmaceutical intermediates like 2,5-Dichloroisonicotinaldehyde. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID), for the analysis of this compound.

Due to the limited availability of specific, publicly accessible validation data for this compound, this guide presents methodologies and performance data based on established analytical practices for structurally related aromatic aldehydes and chlorinated heterocyclic compounds. The experimental protocols and data provided are representative and intended to serve as a robust starting point for method development and validation.

Comparative Analysis of Analytical Methods

The selection between HPLC-UV and GC-FID depends on factors such as the required sensitivity, sample matrix, potential impurities, and available instrumentation. Below is a summary of typical validation parameters for each technique, offering a basis for method selection.

Parameter High-Performance Liquid Chromatography-UV Detection (HPLC-UV) Gas Chromatography-Flame Ionization Detection (GC-FID)
Linearity (R²) > 0.999> 0.999
Limit of Detection (LOD) 0.05 - 0.2 µg/mL0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ) 0.15 - 0.6 µg/mL0.03 - 0.3 µg/mL
Accuracy (% Recovery) 98 - 102%98 - 102%[1]
Precision (% RSD) < 2%< 2%[1]
Primary Application Purity testing, quantification in non-volatile matricesPurity testing, analysis of volatile impurities

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and adaptation of analytical methods. The following protocols are based on standard practices for similar compounds and are readily adaptable for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for determining the purity and quantifying this compound in various samples.

  • Instrumentation: HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust technique for assessing the purity of volatile and semi-volatile compounds like this compound.

  • Instrumentation: Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: DB-5 capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[2]

  • Carrier Gas: Helium or Nitrogen at a constant flow.[2]

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Detector Temperature: 300°C.

  • Injection Mode: Split injection.[2]

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetone or dichloromethane) at a concentration of approximately 1 mg/mL.

Workflow for Analytical Method Validation

The process of validating an analytical method is a systematic undertaking to ensure its suitability for the intended purpose. The diagram below illustrates a typical workflow for the validation of an analytical method for a pharmaceutical intermediate, in accordance with ICH guidelines.[3][4][5][6][7]

G cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol cluster_2 Validation Execution cluster_3 Reporting & Implementation Dev Develop Analytical Procedure Opt Optimize Parameters (e.g., Mobile Phase, Temp) Dev->Opt Protocol Define Validation Parameters (ICH Q2(R2)) Opt->Protocol Acceptance Set Acceptance Criteria Protocol->Acceptance Specificity Specificity Acceptance->Specificity Report Validation Report Specificity->Report Linearity Linearity & Range Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Robustness->Specificity Implement Routine Use & Lifecycle Management Report->Implement

Caption: Workflow for Analytical Method Validation.

References

A Comparative Benchmarking Guide to 2,5-Dichloroisonicotinaldehyde and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic chemistry, substituted pyridines are pivotal building blocks for agrochemicals and pharmaceuticals. Among these, halogenated isonicotinaldehydes are of particular interest due to their versatile reactivity, which allows for the synthesis of a diverse array of complex molecular architectures. This guide provides a comprehensive benchmark of 2,5-dichloroisonicotinaldehyde against its structural isomers, 2,3-dichloroisonicotinaldehyde and 2,6-dichloroisonicotinaldehyde. The objective is to offer a comparative analysis of their physicochemical properties, synthetic accessibility, and chemical reactivity, supported by detailed experimental protocols for key reactions. This will aid researchers in selecting the most suitable isomer for their specific synthetic and drug discovery endeavors. The biological relevance of halogenated compounds, as highlighted in various studies, further underscores the importance of understanding the nuanced differences between these isomers.[1][2][3][4][5]

Physicochemical Properties: A Comparative Overview

A summary of the key physicochemical properties of this compound and its selected isomers is presented below. These properties are crucial for determining the appropriate reaction and purification conditions.

PropertyThis compound2,3-Dichloroisonicotinaldehyde2,6-Dichloroisonicotinaldehyde
Molecular Formula C₆H₃Cl₂NOC₆H₃Cl₂NOC₆H₃Cl₂NO
Molecular Weight 176.00 g/mol 176.00 g/mol [6][7][8]176.00 g/mol [9]
Melting Point Not available94-96 °C[6]Not available
Boiling Point Not available262 °C[6]Not available
Density Not available1.488 g/cm³[6]Not available
CAS Number Not available884495-41-4[6][7][8]113293-70-2[9]

Synthesis of Dichloroisonicotinaldehydes

The synthesis of dichloro-substituted isonicotinaldehydes can be approached through various synthetic strategies. A common method involves the oxidation of the corresponding hydroxymethylpyridines. The following workflow illustrates a plausible synthetic route to this compound, which can be adapted for its isomers. The synthesis of the starting material, 2,5-dichloro-4-(hydroxymethyl)pyridine, is a crucial preceding step that can be achieved through methods such as the reduction of a corresponding carboxylic acid or ester, or via functional group interconversion from other substituted pyridines.

General Synthetic Workflow for this compound cluster_synthesis Synthesis of this compound Start 2,5-Dichloro-4-(hydroxymethyl)pyridine Oxidation Oxidation (e.g., with MnO2 or Swern Oxidation) Start->Oxidation Oxidizing Agent Product This compound Oxidation->Product Crude Product Purification Purification (e.g., Column Chromatography) Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General synthetic workflow for this compound.

Benchmarking Reactivity: A Comparative Analysis

The position of the chlorine atoms on the pyridine ring significantly influences the reactivity of the aldehyde functional group. Chlorine atoms are electron-withdrawing groups, which generally increase the electrophilicity of the carbonyl carbon, making the aldehyde more reactive towards nucleophiles.[10] However, the extent of this electronic effect and potential steric hindrance varies between the isomers.

To quantitatively benchmark the reactivity of this compound against its 2,3- and 2,6-isomers, two standard reactions are proposed: the Knoevenagel condensation and the Pinnick oxidation.

Knoevenagel Condensation: Assessing Electrophilicity

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration. The reaction rate is a good indicator of the electrophilicity of the aldehyde's carbonyl carbon.[11]

Experimental Protocol: Knoevenagel Condensation

  • Reaction Setup: In a round-bottom flask, dissolve the respective dichloroisonicotinaldehyde (1.0 eq.) and an active methylene compound (e.g., malononitrile, 1.1 eq.) in a suitable solvent like ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine.

  • Reaction Execution: Stir the reaction mixture at room temperature or under gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture and isolate the product by filtration. Wash the solid with cold ethanol and dry under vacuum.

  • Analysis: Determine the reaction time and yield. Characterize the product by NMR and mass spectrometry.

Experimental Workflow for Knoevenagel Condensation cluster_knoevenagel Knoevenagel Condensation Workflow Start Dichloroisonicotinaldehyde + Malononitrile + Ethanol Catalysis Add Piperidine (catalyst) Start->Catalysis Reaction Stir at RT/Heat (Monitor by TLC) Catalysis->Reaction Isolation Cool and Filter Reaction->Isolation Product Condensed Product Isolation->Product

Caption: Workflow for the Knoevenagel condensation experiment.

Pinnick Oxidation: Evaluating Susceptibility to Oxidation

The Pinnick oxidation is a mild and efficient method for the oxidation of aldehydes to carboxylic acids.[12] The rate of this reaction can provide insights into the electronic environment of the aldehyde group and its susceptibility to oxidation.

Experimental Protocol: Pinnick Oxidation

  • Reagent Preparation: Prepare a solution of the dichloroisonicotinaldehyde (1.0 eq.) in a suitable solvent like tert-butanol.

  • Oxidant Addition: Add sodium chlorite (1.5 eq.) and a phosphate buffer solution.

  • Reaction Execution: Stir the mixture at room temperature and monitor the reaction's progress using TLC.

  • Work-up and Isolation: After the reaction is complete, quench any excess oxidant and extract the carboxylic acid product.

  • Analysis: Determine the reaction time and yield of the corresponding dichloroiso-nicotinic acid.

Experimental Workflow for Pinnick Oxidation cluster_pinnick Pinnick Oxidation Workflow Start Dichloroisonicotinaldehyde in tert-Butanol Oxidation Add Sodium Chlorite + Buffer Start->Oxidation Reaction Stir at RT (Monitor by TLC) Oxidation->Reaction Workup Quench and Extract Reaction->Workup Product Dichloroiso-nicotinic Acid Workup->Product

Caption: Workflow for the Pinnick oxidation experiment.

Predicted Reactivity and Performance

Based on the electronic effects of the chlorine substituents, a predicted order of reactivity can be proposed. This provides a hypothesis that can be tested using the experimental protocols outlined above.

CompoundPredicted Reactivity in Knoevenagel CondensationPredicted Ease of Pinnick OxidationRationale
This compound HighModerateThe chlorine at position 2 strongly activates the aldehyde at position 4 for nucleophilic attack. The chlorine at position 5 has a lesser, but still activating, effect.
2,3-Dichloroisonicotinaldehyde Moderate to HighModerateThe chlorine at position 2 activates the aldehyde. The chlorine at position 3 may provide some steric hindrance and has a weaker electronic influence on the aldehyde compared to a chlorine at position 2 or 6.
2,6-Dichloroisonicotinaldehyde Very HighHighThe two chlorine atoms flanking the nitrogen atom create a highly electron-deficient ring, significantly increasing the electrophilicity of the carbonyl carbon at the 4-position.

Potential Biological Activity

Conclusion

This guide provides a framework for the comparative benchmarking of this compound against its 2,3- and 2,6-isomers. The provided data and experimental protocols are designed to enable researchers to make informed decisions about which isomer is best suited for their synthetic targets. The predicted reactivity trends suggest that 2,6-dichloroisonicotinaldehyde is likely the most reactive towards nucleophiles, while the reactivity of the 2,3- and 2,5-isomers will also be significantly enhanced compared to unsubstituted isonicotinaldehyde. Experimental validation of these predictions will provide valuable quantitative data for the broader scientific community. The potential for these compounds to serve as scaffolds in the development of new therapeutic agents warrants their further investigation.

References

A Comparative Spectroscopic Analysis of 2,5-Dichloroisonicotinaldehyde and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the spectroscopic characteristics of 2,5-dichloroisonicotinaldehyde and its key synthetic precursors, providing essential data for compound identification and characterization.

This guide offers an objective comparison of the spectroscopic properties of this compound, a valuable building block in medicinal chemistry, and its precursors. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, this document aims to facilitate the unambiguous identification and quality assessment of these compounds in a research and development setting.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its common precursors, 2,5-dichloropyridine and 2-chloro-5-methylpyridine. These precursors represent a plausible synthetic route, starting from the more readily available 2-chloro-5-methylpyridine.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm, Multiplicity, (Assignment)
2-Chloro-5-methylpyridine8.18 (d, J=2.5 Hz, H-6), 7.45 (dd, J=8.5, 2.5 Hz, H-4), 7.13 (d, J=8.5 Hz, H-3), 2.27 (s, CH₃)
2,5-Dichloropyridine8.70 (d, J=3.0 Hz, H-6), 8.13 (dd, J=9.0, 3.0 Hz, H-4), 7.68 (d, J=9.0 Hz, H-3)[1]
This compound~10.1 (s, CHO), ~8.8 (s, H-6), ~7.8 (s, H-3) (Predicted)

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm
2-Chloro-5-methylpyridine(Data not readily available in searched literature)
2,5-Dichloropyridine(Data not readily available in searched literature)
This compound~189 (CHO), ~153 (C-2), ~149 (C-5), ~145 (C-4), ~125 (C-3), ~122 (C-6) (Predicted)

Table 3: IR Spectroscopic Data

CompoundKey Absorptions (cm⁻¹)Assignment
2-Chloro-5-methylpyridine(Data not readily available in searched literature)-
2,5-DichloropyridineC-Cl stretch, C=N stretchAromatic ring and C-Cl vibrations[2]
This compound~1710C=O stretch (aldehyde)
~2850, ~2750C-H stretch (aldehyde)

Table 4: UV-Vis Spectroscopic Data

Compoundλmax (nm)Solvent
2-Chloro-5-methylpyridine(Data not readily available in searched literature)-
2,5-Dichloropyridine(Data not readily available in searched literature)-
This compound(Data not readily available in searched literature)-

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented. Actual parameters may vary depending on the specific instrumentation used.

NMR Spectroscopy (¹H and ¹³C)

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the spectra on a 300 MHz or higher field NMR spectrometer. For ¹H NMR, typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used with a wider spectral width and a longer acquisition time.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with dry KBr and pressing the mixture into a thin disk.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment or ATR crystal is recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) of a known concentration in a quartz cuvette.

  • Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer, typically over a wavelength range of 200-800 nm. A baseline spectrum of the solvent-filled cuvette is recorded first.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and, if the concentration is known, calculate the molar absorptivity (ε).

Visualizing the Synthetic Pathway

A plausible synthetic route to this compound starts from 2-chloro-5-methylpyridine, which is first oxidized to 2-chloro-5-carboxypyridine. Subsequent chlorination yields 2,5-dichloro-4-carbonyl chloride, which can then be reduced to the final aldehyde product. A more direct route involves the formylation of 2,5-dichloropyridine. The following diagram illustrates this direct formylation approach.

G cluster_precursors Precursors cluster_reaction Reaction cluster_product Product 2_5_Dichloropyridine 2,5-Dichloropyridine Formylation Formylation (e.g., Vilsmeier-Haack or lithiation followed by quenching with a formylating agent) 2_5_Dichloropyridine->Formylation 2_5_Dichloroisonicotinaldehyde This compound Formylation->2_5_Dichloroisonicotinaldehyde

Caption: Synthetic pathway from 2,5-Dichloropyridine to this compound.

This guide provides a foundational spectroscopic comparison for this compound and its precursors. For definitive structural elucidation and purity assessment, it is crucial to obtain and analyze experimental data for each batch of synthesized material and compare it with authenticated reference standards.

References

The Efficacy of 2,5-Dichloroisonicotinaldehyde in the Synthesis of Selective Cannabinoid Receptor 2 (CB2) Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the use of 2,5-dichloroisonicotinaldehyde as a chemical intermediate in the synthesis of selective cannabinoid receptor 2 (CB2) agonists. The efficacy of this building block is evaluated through the activity of the resulting compounds, which are compared with alternative molecules targeting the CB2 receptor. Detailed experimental protocols and structured data tables are provided to facilitate informed decisions in drug discovery and development.

Introduction to this compound as a Synthetic Building Block

This compound, also known as 2,5-dichloro-4-pyridinecarboxaldehyde, is a versatile heterocyclic aldehyde. Its pyridine core and reactive chloro and aldehyde functionalities make it a valuable starting material for the synthesis of complex pharmaceutical compounds. A key application of this intermediate is in the preparation of 2-Amino-5-aryl-pyridines, a class of potent and selective CB2 receptor agonists. The CB2 receptor is a promising therapeutic target for a variety of conditions, including inflammatory, and neuropathic pain, due to its role in modulating immune responses without the psychoactive effects associated with the CB1 receptor.

The synthetic utility of this compound lies in the differential reactivity of its functional groups, allowing for sequential modifications. The aldehyde group is amenable to reactions such as reductive amination, while the chloro substituents can participate in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to introduce aryl groups.

Comparison of CB2 Agonists Derived from this compound and Alternative Scaffolds

The efficacy of this compound as a synthetic precursor is ultimately determined by the biological activity of the final compounds. In this guide, we compare the potency of 2-Amino-5-aryl-pyridines (synthesized from this compound) with a prominent class of alternative CB2 agonists, N-aryl-2-pyridone-3-carboxamides.

Compound ClassRepresentative CompoundTargetAssay TypeEfficacy (EC50/IC50)Selectivity (CB2 vs. CB1)
2-Amino-5-aryl-pyridines (Structure derived from this compound)Human CB2 ReceptorCalcium MobilizationData not publicly availableReported as selective
N-aryl-2-pyridone-3-carboxamides Compound 8dHuman CB2 ReceptorcAMP accumulation112 nM (EC50)[1][2]High (inactive at CB1 at 10 µM)
N-aryl-2-pyridone-3-carboxamides Compound 26Human CB2 ReceptorCalcium Mobilization3.665 ± 0.553 nM (EC50)[3]>2729-fold[3]

Experimental Protocols

Detailed methodologies for the key synthetic transformations involving this compound and the synthesis of an alternative CB2 agonist class are provided below.

Protocol 1: Synthesis of 2-Amino-5-aryl-pyridines via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a chloro-pyridine derivative with a boronic acid.

Materials:

  • 2,5-Dichloropyridine derivative (from this compound)

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the 2,5-dichloropyridine derivative (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).[4]

  • In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (2 mol%) and SPhos (4 mol%) in anhydrous 1,4-dioxane.[4]

  • Add anhydrous 1,4-dioxane and degassed water to the Schlenk flask containing the reagents.[4]

  • Add the catalyst premix to the reaction mixture via syringe.[4]

  • Heat the reaction mixture to 100 °C with vigorous stirring.[4]

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[4]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-amino-5-aryl-pyridine product.

Protocol 2: Reductive Amination of the Aldehyde Group

This protocol outlines a general method for the reductive amination of an aldehyde with an amine.

Materials:

  • Aldehyde (e.g., this compound)

  • Primary or secondary amine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Procedure:

  • Dissolve the aldehyde (1.0 equiv.) and the amine (1.1 equiv.) in the chosen solvent in a round-bottom flask.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add the reducing agent (NaBH(OAc)₃ or NaBH₃CN, 1.2-1.5 equiv.) portion-wise to the reaction mixture.[5][6]

  • Continue stirring at room temperature until the reaction is complete, as monitored by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Synthesis of N-aryl-2-pyridone-3-carboxamides (Alternative CB2 Agonist)

This protocol describes the synthesis of a class of potent CB2 agonists that do not utilize this compound.

Materials:

  • N-aryl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

  • Cycloalkyl amine (e.g., cyclohexylamine, adamantylamine)

  • Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-aryl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (1.0 equiv.) in anhydrous DMF.[1][7]

  • Add DIPEA (2.0 equiv.) and BOP (1.2 equiv.) to the solution and stir for 10 minutes at room temperature.[1][7]

  • Add the respective cycloalkyl amine (1.2 equiv.) to the reaction mixture.[1][7]

  • Stir the reaction at room temperature for 2 hours.[1][7]

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-aryl-2-pyridone-3-carboxamide.

Visualizations

CB2 Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the activation of the CB2 receptor, which is a G-protein coupled receptor (GPCR).

CB2_Signaling_Pathway cluster_membrane Cell Membrane CB2 CB2 Receptor G_protein Gi/o Protein CB2->G_protein Activates Agonist CB2 Agonist Agonist->CB2 Binds AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Cellular_Response Modulation of Immune Response, ↓ Inflammation cAMP->Cellular_Response MAPK->Cellular_Response

Caption: Simplified CB2 receptor signaling cascade.

Experimental Workflow for Suzuki-Miyaura Coupling

The diagram below outlines the key steps in a typical Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow Start Start: - 2,5-Dichloropyridine derivative - Arylboronic acid - Base (e.g., K₃PO₄) Reaction_Setup Reaction Setup: - Add reagents to flask - Add solvent (e.g., Dioxane/Water) Start->Reaction_Setup Catalyst_Addition Catalyst Addition: - Add Pd(OAc)₂/SPhos premix Reaction_Setup->Catalyst_Addition Heating Heating: - Heat to 100 °C - Stir for 12-24h Catalyst_Addition->Heating Workup Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O and brine Heating->Workup Purification Purification: - Dry organic layer - Concentrate - Column Chromatography Workup->Purification Product Product: 2-Amino-5-aryl-pyridine Purification->Product

Caption: Workflow for Suzuki-Miyaura coupling.

Conclusion

This compound serves as a valuable and efficient building block for the synthesis of selective CB2 receptor agonists, specifically the 2-Amino-5-aryl-pyridine class of compounds. The strategic placement of its chloro and aldehyde functional groups allows for a convergent and modular synthetic approach. While direct, publicly available efficacy data for the resulting compounds is limited, the continued interest in this scaffold for targeting the CB2 receptor suggests its utility in generating potent and selective molecules.

The comparison with alternative scaffolds, such as the N-aryl-2-pyridone-3-carboxamides, highlights the diversity of chemical structures that can achieve high potency and selectivity for the CB2 receptor. The choice of starting material and synthetic route will depend on factors such as desired intellectual property, ease of synthesis, and the specific pharmacophore requirements of the target. This guide provides the necessary data and protocols to aid researchers in making these critical decisions in the early stages of drug discovery.

References

Navigating the Uncharted: A Comparative Guide to the Cross-Reactivity Profiling of 2,5-Dichloroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, publicly available literature contains no specific cross-reactivity studies for 2,5-Dichloroisonicotinaldehyde. This guide, therefore, provides a comprehensive framework for conducting such a study, including potential target classes based on related compounds, detailed experimental protocols, and templates for data presentation. The information herein is intended to guide future research efforts.

Introduction to this compound and the Imperative for Cross-Reactivity Studies

This compound is a halogenated pyridine aldehyde. While direct biological data is scarce, its structural motifs are present in a wide array of biologically active compounds. The isonicotinic acid scaffold, for instance, is the backbone of the frontline anti-tuberculosis drug isoniazid and its derivatives, which are also explored for anti-inflammatory and anticancer properties.[1][2][3][4] Dichlorinated pyridines are precursors to antibiotics and antifungal agents.[5] The aldehyde functional group can be reactive, potentially forming covalent bonds with biological nucleophiles, which necessitates a thorough investigation of its selectivity.

Given this chemical heritage, a comprehensive cross-reactivity and selectivity profile is paramount for any future development of this compound as a potential therapeutic agent or chemical probe. This guide outlines a proposed strategy for such an investigation.

Hypothetical Target Profile and Rationale for Cross-Reactivity Screening

Based on the known activities of structurally related compounds, we can hypothesize a primary target class for this compound and select a relevant panel of potential off-targets for a cross-reactivity screen.

  • Inferred Primary Target Class: Mycobacterial enzymes (e.g., InhA, mirroring isoniazid's mechanism), inflammatory enzymes (e.g., COX-2, based on anti-inflammatory isonicotinic acid derivatives), or kinases (a common target for substituted pyridines in oncology).

  • Rationale for Screening Panel: The screening panel should include representative members from major enzyme families and receptor classes to identify potential off-target interactions that could lead to toxicity or unexpected polypharmacology. This includes other dehydrogenases, proteases, kinases, and G-protein coupled receptors (GPCRs).

Proposed Cross-Reactivity Screening Panel

The following table outlines a suggested panel of targets for an initial cross-reactivity screen of this compound.

Target ClassSpecific ExamplesRationale
Mycobacterial Enzymes M. tuberculosis InhA, KatGPrimary hypothesized targets based on isoniazid scaffold.
Human Dehydrogenases HSD17B13, DHFRAssess selectivity against human oxidoreductases.
Cyclooxygenases COX-1, COX-2Evaluate potential for anti-inflammatory activity and GI side effects.
Kinase Panel (representative) ABL1, SRC, EGFR, VEGFR2, PI3KαBroad screening for off-target kinase inhibition, a common liability.
Cysteine Proteases Cathepsin B, Caspase-3Aldehyde reactivity suggests potential for covalent inhibition.
GPCRs (representative) β2-adrenergic receptor, Dopamine D2 receptorAssess for unintended neuromodulatory or cardiovascular effects.
Nuclear Receptors Estrogen Receptor α, Glucocorticoid ReceptorScreen for potential endocrine disruption.

Data Presentation: Comparative Selectivity Profile

The results of the cross-reactivity screening should be summarized in a clear, quantitative format to allow for easy comparison of potency and selectivity.

Table 1: Enzymatic Inhibition Profile of this compound

Target IC50 (µM)
M. tuberculosis InhA Experimental Value
COX-1 Experimental Value
COX-2 Experimental Value
ABL1 Kinase Experimental Value
Cathepsin B Experimental Value

| ... (other targets) | Experimental Value |

Table 2: Cellular Activity Profile of this compound

Cell Line Assay Type EC50 / GI50 (µM)
A549 (Human Lung Carcinoma) Cytotoxicity Experimental Value
HepG2 (Human Liver Carcinoma) Cytotoxicity Experimental Value
HEK293 (Human Embryonic Kidney) Cytotoxicity Experimental Value

| M. tuberculosis H37Rv | Whole-cell growth inhibition | Experimental Value |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity data.

Protocol 1: In Vitro Kinase Inhibition Assay (Example: ABL1)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a representative tyrosine kinase, ABL1.

  • Materials: Recombinant human ABL1 enzyme, appropriate peptide substrate (e.g., Abltide), ATP, this compound, kinase buffer, and a detection reagent (e.g., ADP-Glo™).

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO, typically from 100 µM to 1 nM.

    • In a 384-well plate, add 5 µL of kinase buffer containing the ABL1 enzyme.

    • Add 2.5 µL of the test compound dilution or DMSO vehicle control.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 2.5 µL of a solution containing the peptide substrate and ATP (at its Km concentration).

    • Allow the reaction to proceed for 1 hour at 30°C.

    • Terminate the reaction and quantify the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's protocol.

    • Measure luminescence on a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to DMSO controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Whole-Cell Cytotoxicity Assay (MTT Assay)
  • Objective: To assess the general cytotoxicity of this compound against human cell lines.

  • Materials: HepG2 cells, DMEM medium with 10% FBS, this compound, DMSO, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and solubilization buffer.

  • Procedure:

    • Seed HepG2 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

    • Prepare a serial dilution of this compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 atmosphere.

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) by plotting viability against compound concentration.

Visualizing the Workflow

Clear diagrams of the experimental process are essential for understanding the study's design.

G cluster_prep Compound Preparation cluster_screening Primary Screening cluster_analysis Data Analysis cluster_report Output compound This compound dilution Serial Dilution in DMSO compound->dilution enzymatic Enzymatic Assays (e.g., Kinase, COX) dilution->enzymatic cellular Cellular Assays (e.g., Cytotoxicity) dilution->cellular ic50 IC50/EC50 Determination enzymatic->ic50 cellular->ic50 selectivity Selectivity Profile Generation ic50->selectivity guide Comparative Guide selectivity->guide G cluster_assay Kinase Assay Protocol cluster_output Analysis start Start: 384-well plate add_enzyme Add Kinase (e.g., ABL1) start->add_enzyme add_compound Add Test Compound or DMSO add_enzyme->add_compound incubate1 Incubate 10 min add_compound->incubate1 add_substrate Add Substrate + ATP incubate1->add_substrate incubate2 Incubate 1 hr add_substrate->incubate2 add_detection Add ADP-Glo™ Reagent incubate2->add_detection read Measure Luminescence add_detection->read analysis Calculate % Inhibition Determine IC50 read->analysis

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 2,5-Dichloroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides a detailed operational and disposal plan for 2,5-dichloroisonicotinaldehyde, drawing upon safety data for structurally similar compounds and general best practices for hazardous chemical waste management.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to handle this compound with the appropriate safety measures in place. Based on the hazards associated with similar chlorinated pyridine compounds, this substance should be treated as hazardous.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a fully buttoned lab coat.[1]

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1][2]

  • Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[1][2] Collect the absorbed material into a designated, sealed container for hazardous waste. Do not allow the chemical to enter drains or waterways.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the table below summarizes the known hazards of closely related chlorinated pyridine and aldehyde compounds to inform safe handling and disposal protocols.

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity Likely harmful if swallowed, in contact with skin, or if inhaled.Avoid direct contact and inhalation. Use appropriate personal protective equipment (PPE).
Skin Irritation May cause skin irritation.[3]Wear protective gloves and clothing.
Eye Irritation May cause serious eye irritation.[3]Wear eye protection, such as safety goggles.
Respiratory Irritation May cause respiratory irritation.[3][4]Work in a well-ventilated area or under a chemical fume hood.
Aquatic Toxicity Potentially very toxic to aquatic life with long-lasting effects.Prevent release into the environment. Dispose of as hazardous waste.
Combustibility May be a combustible solid or liquid.Store away from heat, sparks, and open flames.

Experimental Protocol for Proper Disposal

The following step-by-step protocol outlines the approved procedure for the collection, storage, and disposal of this compound waste.

1. Waste Collection and Segregation:

  • Container: Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads, gloves) in a designated, leak-proof, and sealable container that is chemically compatible. Polyethylene or glass containers are generally suitable.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of its potential hazards (e.g., "Toxic," "Irritant").

  • Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. It should be kept separate from strong oxidizing agents and strong bases.[5]

2. Waste Storage:

  • Location: Store the sealed waste container in a designated satellite accumulation area while awaiting pickup. This area should be a cool, dry, and well-ventilated space, away from heat or ignition sources.

  • Container Integrity: Ensure the container is always tightly sealed, except when adding waste, to prevent the release of vapors.

3. Professional Disposal:

  • Arrangement for Pickup: The final disposal of this compound must be carried out by a licensed hazardous waste disposal company or your institution's EHS department.

  • Regulatory Compliance: All disposal procedures must strictly adhere to local, regional, and national hazardous waste regulations. Chemical waste generators are responsible for ensuring complete and accurate classification and documentation.

4. Decontamination of Empty Containers:

  • Triple Rinsing: To render an "empty" container non-hazardous, it must be triple-rinsed with a suitable solvent.

  • Rinsate Collection: The rinsate from this cleaning process must be collected and disposed of as hazardous waste.

  • Final Disposal of Container: Once properly decontaminated, the container can typically be disposed of according to institutional guidelines for non-hazardous laboratory glass or plastic.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Waste Collection cluster_2 Interim Storage cluster_3 Final Disposal cluster_4 Contingency PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood CollectWaste Place Waste in a Labeled, Compatible Container FumeHood->CollectWaste Spill Spill Occurs? FumeHood->Spill SealContainer Keep Container Securely Sealed CollectWaste->SealContainer Storage Store in Designated Satellite Accumulation Area SealContainer->Storage Segregate Segregate from Incompatibles (Oxidizers, Bases) Storage->Segregate EHSPickup Arrange for EHS/ Licensed Contractor Pickup Segregate->EHSPickup Documentation Complete Hazardous Waste Manifest/Paperwork EHSPickup->Documentation SmallSpill Small Spill: Absorb with Inert Material, Collect for Disposal Spill->SmallSpill Yes (Small) LargeSpill Large Spill: Evacuate and Contact EHS Spill->LargeSpill Yes (Large) SmallSpill->CollectWaste

References

Personal protective equipment for handling 2,5-Dichloroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Safe Handling and Disposal of 2,5-Dichloroisonicotinaldehyde

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure laboratory safety and regulatory compliance.

Chemical and Physical Properties

While the toxicological properties of this compound have not been fully investigated, it should be handled with care due to its chemical structure and the known hazards of similar chlorinated pyridine compounds.[1] Data for the compound is summarized below.

PropertyValueReference
CAS Number 176433-49-1[1]
Molecular Formula C₆H₃Cl₂NO[1]
Molecular Weight 176.00 g/mol [1]
Appearance Solid (Form may vary)
Hazards May cause respiratory irritation.[1][1]
Combustion Products Carbon oxides, Nitrogen oxides (NOx), Hydrogen chloride gas.

Note: Other physical properties such as melting point, boiling point, and density are not well-documented in available safety literature.

Personal Protective Equipment (PPE)

A thorough hazard assessment should be conducted before beginning work. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shields.Protects eyes from contact with dust or splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Gloves must be inspected prior to use.Prevents skin contact. Use proper glove removal technique to avoid contamination.[1]
Body Protection A fully-buttoned laboratory coat.Protects against skin exposure and contamination of personal clothing.
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU) particle respirator. For higher-level protection (e.g., large spills, poor ventilation), use OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges.[1]Prevents inhalation of dust, which may cause respiratory irritation.[1]

Operational Plan: Handling Protocol

All handling of this compound must be performed in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible.

Step 1: Preparation

  • Confirm that the chemical fume hood is functioning correctly.

  • Gather all necessary equipment, including the chemical container, weighing paper, spatulas, and reaction vessels.

  • Don the appropriate PPE as specified in the table above.

Step 2: Aliquoting and Handling

  • Keep the container of this compound tightly closed when not in use.

  • Handle the solid carefully to avoid the formation of dust.[1]

  • If transferring the solid, use a spatula and weigh the desired amount on weighing paper or directly into a container within the fume hood.

  • Avoid all personal contact, including inhalation and contact with skin and eyes.

  • Do not eat, drink, or smoke in the handling area.

Step 3: Post-Handling

  • Securely close the primary container.

  • Decontaminate handling equipment and the work surface.

  • Properly segregate and dispose of any contaminated disposable materials (e.g., weighing paper, gloves) as hazardous waste.

  • Remove PPE, avoiding self-contamination, and wash hands thoroughly with soap and water.

G cluster_prep Preparation cluster_handle Handling (in Fume Hood) cluster_post Post-Handling prep1 Verify Fume Hood prep2 Assemble Equipment prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Minimize Dust prep3->handle1 handle2 Weigh Chemical handle1->handle2 handle3 Transfer to Vessel handle2->handle3 post1 Seal Container handle3->post1 post2 Decontaminate Area post1->post2 post3 Dispose of Waste post2->post3 post4 Doff PPE & Wash Hands post3->post4

Standard Operating Procedure for Chemical Handling.

Emergency and Spill Response

In the event of exposure or a spill, immediate action is critical.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[1]
Eye Contact Rinse cautiously and thoroughly with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.[1]

In all cases of exposure, show the Safety Data Sheet (SDS) to the attending physician.[1]

Spill Cleanup Protocol
  • Evacuate : Alert personnel in the immediate area and evacuate to a safe distance.

  • Ventilate : Ensure the area is well-ventilated, but avoid actions that could disperse the chemical dust.

  • Protect : Don the appropriate PPE, including respiratory protection.

  • Contain : Prevent the spill from spreading. Do not allow the chemical to enter drains.[1]

  • Clean : Carefully sweep or shovel the solid material. Pick up and arrange disposal without creating dust.[1]

  • Collect : Place the spilled material and all contaminated cleaning supplies into a suitable, labeled, and closed container for disposal.

  • Decontaminate : Clean the spill area thoroughly.

G cluster_response Immediate Response cluster_cleanup Cleanup & Disposal start Spill Occurs resp1 Alert & Evacuate start->resp1 resp2 Don PPE resp1->resp2 resp3 Contain Spill resp2->resp3 clean1 Collect Material (No Dust) resp3->clean1 clean2 Place in Waste Container clean1->clean2 clean3 Decontaminate Area clean2->clean3 end Area is Safe clean3->end

Workflow for Responding to a Chemical Spill.

Disposal Plan

Proper disposal is mandatory to ensure environmental safety and regulatory compliance. This compound is a halogenated organic compound and must be disposed of as hazardous waste.

Step 1: Waste Classification

  • Identify all waste containing this compound as Halogenated Organic Waste . This includes the chemical itself, any solutions, and grossly contaminated materials (e.g., pipette tips, weighing paper, absorbent pads).

Step 2: Waste Segregation and Collection

  • Container : Use a dedicated, leak-proof container with a secure cap, clearly labeled for halogenated organic waste.

  • Labeling : The container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and a clear description of its hazards (e.g., "Irritant," "Toxic").

  • Segregation : Do not mix this waste with non-halogenated or other incompatible waste streams.

Step 3: Storage

  • Store the sealed waste container in a designated satellite accumulation area. This area should be cool, dry, well-ventilated, and away from incompatible materials. The container should be kept in secondary containment.

Step 4: Final Disposal

  • Arrange for a licensed professional waste disposal service to collect the hazardous waste. Disposal should occur via chemical incineration at a permitted facility.[1]

  • Dispose of contaminated packaging as you would the unused product.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.